Product packaging for 6-Methoxybenzofuran-2-carbaldehyde(Cat. No.:CAS No. 53860-74-5)

6-Methoxybenzofuran-2-carbaldehyde

Cat. No.: B1616839
CAS No.: 53860-74-5
M. Wt: 176.17 g/mol
InChI Key: GOFAYQFZGHXFTL-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1616839 6-Methoxybenzofuran-2-carbaldehyde CAS No. 53860-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFAYQFZGHXFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202122
Record name 2-Benzofurancarboxaldehyde, 6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53860-74-5
Record name 2-Benzofurancarboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053860745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde

This compound, a heterocyclic compound with the molecular formula C₁₀H₈O₃, stands as a crucial intermediate in the landscape of modern organic synthesis and medicinal chemistry.[1] The benzofuran scaffold is a core structural motif in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a reactive aldehyde group at the 2-position, combined with the electron-donating methoxy group on the benzene ring, makes this molecule a versatile building block for the construction of more complex molecular architectures.[1]

This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings of each method, rationalize the choice of reagents and conditions, and offer a comparative analysis to inform strategic decisions in a research and development setting. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Foundational Strategy - Constructing the Benzofuran Core

The synthesis of the target aldehyde is predicated on the initial formation of the 6-methoxybenzofuran ring system. Numerous classical and modern methods exist for benzofuran synthesis, often involving the cyclization of appropriately substituted phenols.[3][4] A common and effective approach begins with a substituted salicylaldehyde, such as 2-hydroxy-4-methoxybenzaldehyde, which already contains the necessary oxygen and methoxy functionalities in the correct positions relative to each other.

One robust method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-haloester, such as ethyl bromomalonate, in the presence of a base like potassium carbonate.[5] This sequence proceeds via an initial O-alkylation followed by an intramolecular condensation and subsequent hydrolysis and decarboxylation to yield the benzofuran-2-carboxylic acid. This acid is a key precursor that can then be converted to the target aldehyde.

Part 2: Key Synthetic Methodologies for Formylation

With the 6-methoxybenzofuran core in hand, or by choosing a strategy that builds the aldehyde functionality concurrently, we can explore the most effective methods for its synthesis.

Method A: The Vilsmeier-Haack Reaction - Direct Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Given that the 6-methoxybenzofuran ring is activated by both the ring oxygen and the methoxy group, it is an excellent substrate for this transformation. The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8]

Mechanistic Insight:

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent.[7] This species then undergoes an electrophilic aromatic substitution reaction with the 6-methoxybenzofuran. The attack preferentially occurs at the electron-rich 2-position of the furan ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to furnish the final aldehyde product.[8]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(Me)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Benzofuran 6-Methoxybenzofuran Benzofuran->Iminium_Salt Electrophilic Attack Aldehyde 6-Methoxybenzofuran- 2-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 6-methoxybenzofuran in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt and precipitates the product.

  • Isolation & Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Method B: Synthesis via a Carboxylic Acid Intermediate

This multi-step approach offers excellent control and is often used when direct formylation is problematic or when the precursor, 6-methoxybenzofuran-2-carboxylic acid, is readily available.[5]

Workflow Overview:

Diagram: Multi-Step Synthesis Workflow

Multi_Step_Synthesis Start 2-Hydroxy-4- methoxybenzaldehyde Step1 1. Ethyl Bromomalonate, K₂CO₃ 2. Hydrolysis & Decarboxylation Start->Step1 Intermediate 6-Methoxybenzofuran- 2-carboxylic Acid Step1->Intermediate Step2 1. SOCl₂ or (COCl)₂ 2. Reduction (e.g., Rosenmund or DIBAL-H) Intermediate->Step2 Product 6-Methoxybenzofuran- 2-carbaldehyde Step2->Product Reimer_Tiemann cluster_carbene Carbene Formation cluster_formylation Formylation & Hydrolysis CHCl3 CHCl₃ Carbene :CCl₂ Dichlorocarbene CHCl3->Carbene α-elimination Base ⁻OH Base->CHCl3 Intermediate Dichloromethyl Intermediate Carbene->Intermediate Phenoxide Phenoxide Ion Phenoxide->Intermediate Electrophilic Attack Aldehyde ortho-Hydroxy benzaldehyde Intermediate->Aldehyde Hydrolysis

References

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a privileged heterocyclic structure found in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic and structural features make it a valuable scaffold in drug discovery, with derivatives exhibiting activities ranging from antimicrobial and anticancer to neuroprotective. 6-Methoxybenzofuran-2-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, leveraging the reactivity of its aldehyde functional group and the influence of the methoxy substituent on the benzofuran ring system.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of its fundamental properties and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 53860-74-5[1]
IUPAC Name 6-methoxy-1-benzofuran-2-carbaldehyde[1]
Appearance Solid
Melting Point 78-80 °C
Boiling Point 296.0 ± 20.0 °C at 760 mmHg
LogP (Predicted) 2.1[1]

Synthesis Strategies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

A common and effective strategy involves the formylation of 6-methoxybenzofuran. This can be achieved via methods such as the Vilsmeier-Haack reaction or by employing other formylating agents. The core benzofuran ring system itself is typically constructed through cyclization reactions.[1]

Experimental Protocol: A Generalized Synthetic Approach

The following diagram outlines a generalized workflow for the synthesis and purification of this compound, starting from a suitable precursor for the benzofuran core.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Precursor Selection (e.g., 4-methoxyphenol derivative) B Benzofuran Ring Formation (e.g., Cyclization reaction) A->B Step 1 C Formylation (e.g., Vilsmeier-Haack reaction) B->C Step 2 D Reaction Quenching & Extraction C->D Transition to Purification E Column Chromatography D->E Step 3 F Recrystallization E->F Step 4 G 6-Methoxybenzofuran- 2-carbaldehyde F->G Final Product

Figure 1: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Benzofuran Core Synthesis: A common method involves the reaction of an appropriately substituted phenol with an α-halo ketone or aldehyde, followed by an intramolecular cyclization. For 6-methoxybenzofuran, a starting material such as 4-methoxyphenol could be utilized. Base-catalyzed cyclization methods are often employed.[1]

  • Formylation: The synthesized 6-methoxybenzofuran is then subjected to a formylation reaction to introduce the aldehyde group at the 2-position. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a widely used and effective method for this transformation.

  • Work-up and Extraction: Upon completion of the reaction, the mixture is carefully quenched with ice-water and neutralized. The crude product is then extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, is performed.

Analytical Characterization: A Spectroscopic Approach

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. For this compound, the expected signals would include:

    • A singlet for the aldehydic proton, typically in the range of δ 9.5-10.5 ppm.

    • A singlet for the methoxy protons around δ 3.8-4.0 ppm.

    • Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system. The specific splitting patterns would depend on the coupling between adjacent protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

    • A signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm.

    • Signals for the aromatic and furan ring carbons between δ 100-160 ppm.

    • A signal for the methoxy carbon around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Aldehyde)1680 - 1710 (strong)
C-H (Aldehyde)2720 and 2820 (two weak bands)
C-O-C (Aromatic Ether)1200 - 1275 (strong) and 1020 - 1075 (medium)
C=C (Aromatic)1450 - 1600 (medium to weak)
C-H (Aromatic)3000 - 3100 (weak)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) and the methoxy group (-OCH₃, 31 Da).

Reactivity and Applications

The chemical reactivity of this compound is dominated by its aldehyde functionality.[1] It readily undergoes nucleophilic addition and condensation reactions, making it a versatile starting material for the synthesis of a wide range of derivatives.

Key Reactions:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid.

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

These reactions open up avenues for the creation of novel compounds with potential applications in:

  • Pharmaceuticals: As a precursor for the synthesis of potential antimicrobial or anticancer agents.[1]

  • Materials Science: For the development of new materials with specific optical or electronic properties.[1]

  • Chemical Intermediates: As a building block for more complex organic molecules in various chemical industries.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as acutely toxic if swallowed (H301). Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both academic research and industrial applications, particularly in the fields of drug discovery and materials science. This guide has provided a detailed overview of its physicochemical properties, synthetic methodologies, and analytical characterization. A thorough understanding of these aspects is crucial for any scientist working with this important benzofuran derivative.

References

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

6-Methoxybenzofuran-2-carbaldehyde, identified by CAS number 53860-74-5, is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community.[1] Its structure, featuring a benzofuran core substituted with a methoxy group at the 6-position and a highly reactive carbaldehyde (formyl) group at the 2-position, makes it a pivotal intermediate in synthetic organic chemistry.[1] The benzofuran scaffold is a privileged structure found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Consequently, this compound serves as a crucial starting material for the synthesis of more complex molecules, enabling researchers in drug discovery and materials science to explore novel chemical entities with tailored properties.[1] This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, offering field-proven insights for researchers and developers.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its physical properties and spectroscopic signature.[1] A summary of its key identifiers and properties is presented below.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 53860-74-5[1][4][5]
Molecular Formula C₁₀H₈O₃[1][4]
Molecular Weight 176.17 g/mol [1][4]
IUPAC Name 6-methoxy-1-benzofuran-2-carbaldehyde[1]
Physical Form Solid[4][6]
Melting Point 78-80 °C
Boiling Point 296.0 ± 20.0 °C at 760 mmHg
SMILES COC1=CC2=C(C=C1)C=C(O2)C=O[1]
InChI Key GOFAYQFZGHXFTL-UHFFFAOYSA-N[1][4]
Spectroscopic Data Interpretation

While specific analytical data is often proprietary to the supplier, the structure of this compound allows for a predictable spectroscopic profile essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the methoxy group protons (a singlet around 3.8-4.0 ppm), and a set of aromatic protons on both the benzene and furan rings, exhibiting characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR would prominently feature the aldehyde carbonyl carbon (~180-190 ppm), carbons of the aromatic rings, and the methoxy carbon (~55-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically found around 1680-1700 cm⁻¹. Other key signals include C-O stretching from the methoxy and furan ether linkages, and C-H stretching from the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 176.17 g/mol .

Synthesis: Constructing the Benzofuran Core

The synthesis of this compound relies on established methodologies for constructing the benzofuran ring system and introducing the formyl group. The Vilsmeier-Haack reaction is a particularly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9][10]

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

This reaction provides a direct route to formylate the electron-rich 6-methoxybenzofuran precursor at the C2 position. The choice of this method is driven by its efficiency and the mild conditions required, which are compatible with the methoxy substituent.

The process involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is activated with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[8][9]

Vilsmeier_Haack_Workflow DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Substitution Electrophilic Aromatic Substitution Vilsmeier_Reagent->Substitution Attack Benzofuran 6-Methoxybenzofuran (Precursor) Benzofuran->Substitution Hydrolysis Aqueous Workup (Hydrolysis) Substitution->Hydrolysis Product 6-Methoxybenzofuran- 2-carbaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example based on established chemical principles for the Vilsmeier-Haack reaction and should be adapted and optimized under appropriate laboratory conditions.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10°C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent. The causality here is critical: the exothermic reaction must be controlled to prevent degradation of the reagent.

  • Substrate Addition: Dissolve 6-methoxybenzofuran (1 equivalent) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the electrophilic substitution on the moderately activated benzofuran ring.

  • Workup and Hydrolysis: After completion, cool the reaction mixture and pour it cautiously onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, which allows for a diverse range of chemical transformations.

  • The Aldehyde Group: As the primary reactive center, the formyl group is susceptible to:

    • Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

    • Condensation Reactions: Undergoes condensation with amines to form imines (Schiff bases), or with active methylene compounds (e.g., malonates in Knoevenagel condensation) to extend the carbon chain.[1]

    • Oxidation: Can be readily oxidized to the corresponding 6-methoxybenzofuran-2-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[1]

    • Reduction: Can be reduced to the corresponding primary alcohol, (6-methoxybenzofuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

  • The Benzofuran Ring System: The aromatic core can participate in electrophilic substitution reactions, although the existing substituents will direct the position of further functionalization.

Reactivity_Profile Molecule This compound Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Ring Benzofuran Ring Molecule->Ring Nuc_Add Nucleophilic Addition (e.g., Grignard) Aldehyde->Nuc_Add Condensation Condensation (e.g., Knoevenagel) Aldehyde->Condensation Oxidation Oxidation (to Carboxylic Acid) Aldehyde->Oxidation Reduction Reduction (to Alcohol) Aldehyde->Reduction Elec_Sub Electrophilic Substitution Ring->Elec_Sub

References

The Pharmacological Potential of 6-Methoxybenzofuran-2-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, a core structural framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] Its inherent properties, coupled with the potential for diverse functionalization, make it a focal point for the development of novel therapeutic agents. Within this versatile class, derivatives of 6-Methoxybenzofuran-2-carbaldehyde are emerging as a particularly promising family of compounds. The strategic placement of the electron-donating methoxy group at the C-6 position and the reactive carbaldehyde at the C-2 position provides a unique electronic and structural profile, rendering these molecules potent modulators of various biological pathways.[3][4]

This technical guide offers an in-depth exploration of the biological activities associated with this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of effects. It delves into the mechanistic underpinnings of their activity, provides detailed and validated experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to guide future drug design efforts. Our objective is to equip scientific professionals with the foundational knowledge and practical methodologies required to harness the full therapeutic potential of this compelling class of molecules.

The Synthetic Gateway: From Core Scaffold to Diverse Derivatives

The biological exploration of this compound derivatives is fundamentally enabled by synthetic chemistry. The aldehyde functional group at the C-2 position serves as a versatile chemical handle for the creation of a vast library of derivatives, primarily through condensation reactions.[3] Two of the most effective and widely used strategies involve the formation of Schiff bases and chalcones.

  • Schiff Base Formation: The reaction of the 2-carbaldehyde group with primary amines yields imines, or Schiff bases. This reaction is a robust and high-yielding method for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the final compound.[5][6]

  • Claisen-Schmidt Condensation: The condensation of the aldehyde with acetophenones or other ketones containing an α-hydrogen, under basic or acidic conditions, leads to the formation of chalcones (α,β-unsaturated ketones).[7][8] This class of compounds is renowned for its broad spectrum of biological activities.

The causality behind choosing these synthetic routes lies in their efficiency, versatility, and the proven pharmacological relevance of the resulting Schiff base and chalcone scaffolds. This allows for the systematic exploration of the chemical space around the 6-methoxybenzofuran core to optimize for specific biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[9][10][11] Derivatives of this compound are of particular interest due to their potential to interfere with key signaling pathways implicated in carcinogenesis.[12]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of benzofuran derivatives against cancer cell lines are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[9][13] The presence of halogen substituents or extended aromatic systems, often introduced via Schiff base or chalcone synthesis, can enhance this activity.[9][14] These modifications are thought to improve the molecule's ability to interact with biological targets such as tubulin or key kinases, leading to cell cycle arrest, or to modulate the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[9][12]

Diagram 1: General Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies A Cancer Cell Line Panel (e.g., A549, HCT116, MCF-7) B Compound Treatment (Varying Concentrations) A->B C MTT Cell Viability Assay (Determine IC50) B->C D Flow Cytometry (Annexin V/PI for Apoptosis) C->D For Potent Compounds F Cell Cycle Analysis (Propidium Iodide Staining) C->F For Potent Compounds E Western Blot (Caspase-3, Bcl-2, PARP) D->E

Caption: A streamlined workflow for evaluating the anticancer potential of novel derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[1][15][16] It provides a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC50) can be determined.

Principle: Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[13][15]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[15]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[15]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[15]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.[15][16]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity
DerivativeTarget Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
Compound 7 A549 (Lung)Promising ActivityStandard
Compound 8 A549 (Lung)Significant ActivityStandard
Compound 8 HepG2 (Liver)Significant ActivityStandard
Benzofuran-isatin 5d SW-620 (Colon)6.5Standard
Benzofuran-isatin 5a HT-29 (Colon)9.4Standard
Data synthesized from studies on analogous benzofuran derivatives to illustrate presentation format.[9][13]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents.[5] Benzofuran derivatives have emerged as a promising scaffold in this area, with many demonstrating potent activity against a broad spectrum of pathogens.[1][12][16]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of benzofuran derivatives is often attributed to their ability to interfere with essential microbial processes. This can include the disruption of cell wall synthesis, inhibition of nucleic acid replication, or interference with crucial metabolic pathways.[17] The lipophilicity and electronic properties of the derivatives, which can be fine-tuned through the synthesis of Schiff bases or other analogues, play a critical role in their ability to penetrate microbial cell membranes and interact with intracellular targets.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test derivative in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.[4]

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentration in each well.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[4]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Spectrum
DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound 3b Moderate Activity--
Compound 3c Moderate Activity--
Compound 3d Moderate Activity--
Compound VI 50 - 200Not Active100
Compound III 50 - 200Not Active100
Data synthesized from studies on analogous benzofuran derivatives to illustrate presentation format.[9][19]

Anti-inflammatory and Neuroprotective Roles

Chronic inflammation and excitotoxicity are key pathological features of numerous diseases, from arthritis to neurodegenerative disorders. Benzofuran derivatives have shown promise in modulating these processes, highlighting their potential as multi-target therapeutic agents.[15][20]

Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzofuran derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins during inflammation.[3][11][12] By reducing the expression and activity of COX-2 and other pro-inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., IL-6, TNF-α), these compounds can effectively dampen the inflammatory response.[12] This activity is often evaluated using in vitro enzyme inhibition assays or cellular models using lipopolysaccharide (LPS)-stimulated macrophages.

Diagram 2: COX-2 Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis by targeting the COX-2 enzyme.

Neuroprotective Mechanism: Attenuation of Excitotoxicity

Excitotoxicity is a process where excessive stimulation of glutamate receptors, especially the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events including oxidative stress and apoptosis.[21][22] Benzofuran derivatives have demonstrated neuroprotective effects by mitigating this damage.[15] Some derivatives may act as NMDA receptor antagonists, directly blocking the excessive Ca²⁺ influx.[23] Others exhibit potent antioxidant activity, scavenging the reactive oxygen species (ROS) generated during the excitotoxic cascade.[15][21]

Experimental Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity

This assay evaluates the ability of a test compound to protect primary neurons from cell death induced by overstimulation with NMDA.[22][23]

Principle: Primary cortical neurons are treated with a toxic concentration of NMDA. Cell viability is assessed to determine if pre-treatment with the test compound confers a protective effect.

Step-by-Step Protocol:

  • Neuronal Culture: Isolate and culture primary cortical neurons from embryonic rats or mice in appropriate culture plates. Allow the neurons to mature for 7-10 days in vitro.

  • Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of the this compound derivative for 2 hours prior to the NMDA challenge.[23]

  • NMDA Challenge: Expose the neurons to an excitotoxic concentration of NMDA (e.g., 50-150 µM) for 30 minutes in the continued presence of the test compound.[22][23]

  • Wash and Recovery: After the challenge, wash the cells and replace the medium with fresh, NMDA-free culture medium (still containing the test compound).

  • Viability Assessment: After 24 hours of recovery, assess neuronal viability using a suitable method, such as the MTT assay (as described in section 2.2) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.[20]

  • Data Analysis: Compare the viability of neurons treated with NMDA alone to those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.

Structure-Activity Relationship (SAR) and Future Directions

Synthesizing the available data on benzofuran derivatives allows for the formulation of preliminary Structure-Activity Relationships (SAR) that can guide the rational design of more potent and selective agents.

  • Influence of Substituents: The nature and position of substituents on the benzofuran ring and on any appended moieties (from Schiff base or chalcone synthesis) are critical. Halogen atoms (Cl, Br) and methoxy groups often enhance anticancer and antimicrobial activities.[9][19] Hydrophobic groups can improve membrane permeability, which is crucial for antimicrobial efficacy.[12]

  • The Role of the Linker: In derivatives like Schiff bases and chalcones, the imine (-CH=N-) or the α,β-unsaturated carbonyl linker is not merely a spacer. These groups contribute to the overall conformation and electronic properties of the molecule, influencing how it binds to its biological target.[7]

  • Future Perspectives: The development of hybrid molecules, where the 6-methoxybenzofuran scaffold is combined with other known pharmacophores (e.g., triazoles, pyrazoles), represents a promising strategy for creating multi-target agents with improved efficacy and novel mechanisms of action.[1] Further investigation into the specific molecular targets through techniques like molecular docking and proteomics will be crucial for optimizing lead compounds and advancing them toward clinical development.[18]

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of the 2-carbaldehyde position allows for extensive chemical modification, enabling a systematic exploration of structure-activity relationships. By employing the robust experimental protocols detailed in this guide, researchers can effectively screen and characterize new derivatives, elucidating their mechanisms of action and paving the way for the development of next-generation therapeutics. The continued investigation of this privileged chemical space holds significant promise for addressing some of today's most pressing medical challenges.

References

6-Methoxybenzofuran-2-carbaldehyde molecular structure and properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis and medicinal chemistry. We delve into its molecular structure, physicochemical and spectroscopic properties, and detailed synthetic methodologies. The guide explores the compound's reactivity, underpinned by its distinct functional groups, and highlights its pivotal role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] These compounds exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] this compound (CAS No. 53860-74-5) emerges as a particularly valuable derivative. Its structure incorporates an electron-donating methoxy group and a reactive aldehyde functionality, making it an exceptionally versatile intermediate for the synthesis of more complex, biologically active molecules.[1] Understanding its fundamental properties is crucial for its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzofuran core substituted with a methoxy group (-OCH₃) at the 6-position and a carbaldehyde (formyl, -CHO) group at the 2-position.[1] The interplay between the aromatic system and these functional groups dictates its chemical behavior and potential for further elaboration.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 53860-74-5[1][5]
Molecular Formula C₁₀H₈O₃[1][5]
Molecular Weight 176.17 g/mol [1][5]
IUPAC Name 6-methoxy-1-benzofuran-2-carbaldehyde[1]
Appearance Solid
Melting Point 78-80 °C
Boiling Point 296.0 ± 20.0 °C (at 760 mmHg)
SMILES COC1=CC2=C(C=C1)C=C(O2)C=O[1]
InChI Key GOFAYQFZGHXFTL-UHFFFAOYSA-N[1]

Spectroscopic Profile for Structural Elucidation

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a self-validating system for characterization.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides a detailed map of the proton environment. Key expected signals include:

    • A distinct singlet in the downfield region (δ 9.5-10.5 ppm) corresponding to the highly deshielded aldehyde proton.

    • A sharp singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group.

    • A series of signals in the aromatic region (δ 7.0-8.0 ppm) representing the protons on the benzofuran ring system, with coupling patterns indicative of their substitution.

  • ¹³C NMR Spectroscopy : This technique identifies all unique carbon environments within the molecule. Expected resonances include:

    • A signal at ~δ 180-190 ppm for the carbonyl carbon of the aldehyde.

    • Signals in the aromatic/olefinic region (δ 110-160 ppm) for the carbons of the benzofuran core.

    • A peak around δ 55-60 ppm corresponding to the methoxy group carbon.

  • Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying key functional groups by their characteristic vibrational frequencies.[6]

    • A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde.

    • Multiple bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings.

    • Strong C-O stretching bands for the ether linkages (methoxy and furan ring) will appear in the 1000-1300 cm⁻¹ region.[7]

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[8]

    • The electron-impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 176 , confirming the molecular weight.

    • Common fragmentation pathways may include the loss of a hydrogen radical (M-1), a formyl radical (M-29), or a methyl radical from the methoxy group (M-15).

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy: Vilsmeier-Haack Formylation

A common and efficient method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[9] This approach is well-suited for the synthesis of this compound from the corresponding 6-methoxybenzofuran precursor. The electron-donating nature of the methoxy group and the inherent reactivity of the benzofuran ring facilitate electrophilic substitution at the C2 position.

Vilsmeier-Haack Synthesis Precursor 6-Methoxybenzofuran Intermediate Electrophilic Iminium Ion Intermediate Precursor->Intermediate Electrophilic Attack at C2 Reagent Vilsmeier Reagent (POCl₃, DMF) Product 6-Methoxybenzofuran- 2-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., H₂O, NaOAc)

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction
  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 6-methoxybenzofuran (1 eq.) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice containing sodium acetate (3-5 eq.). Stir vigorously until the intermediate hydrolyzes completely.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group and the electron-rich nature of the benzofuran nucleus.[1]

  • Reactions at the Aldehyde Group : The formyl group is a prime site for nucleophilic addition and condensation reactions. This allows for the construction of a vast array of derivatives, including alcohols (via reduction), carboxylic acids (via oxidation), imines/schiff bases (via condensation with amines), and alkenes (via Wittig or Horner-Wadsworth-Emmons reactions).[1]

  • Reactions on the Benzofuran Ring : The benzofuran ring system is generally susceptible to electrophilic substitution. However, the aldehyde group at C2 is electron-withdrawing, which deactivates the ring towards further electrophilic attack. Reactions like nitration or halogenation, if they occur, would likely be directed to the benzene portion of the scaffold.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, and this compound serves as a critical starting point for creating novel drug candidates.[1] Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents : Many benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2] The aldehyde can be converted into hydrazones, pyrazolines, or other heterocyclic systems known to possess antitumor activity.[2] For example, Moracin M, a 2-arylbenzofuran, has shown activity against human melanoma cells.[4]

  • Anti-Alzheimer's Agents : The scaffold has been used to develop dual inhibitors of cholinesterases (AChE and BChE) and β-secretase (BACE1), key enzymes in the pathology of Alzheimer's disease.[10] The aldehyde handle allows for the introduction of pharmacophores that can interact with the active sites of these enzymes.

  • Antimicrobial Agents : The benzofuran core is present in compounds with potent antibacterial and antifungal properties.[11] this compound can be elaborated into Schiff bases or chalcone-like structures, which are classes of compounds frequently associated with antimicrobial activity.

  • Neuroprotective Agents : Certain benzofuran-type stilbenes isolated from natural sources have shown significant neuroprotective activity against glutamate-induced cell death.[3] This highlights the potential of the core structure in developing treatments for neurodegenerative disorders.

Drug Discovery Applications cluster_derivatives cluster_targets Start 6-Methoxybenzofuran- 2-carbaldehyde (Scaffold) D1 Schiff Bases Hydrazones Start->D1 Derivatization D2 Chalcones Pyrazolines Start->D2 Derivatization D3 2-Arylbenzofurans Start->D3 Derivatization T1 Anticancer D1->T1 T2 Antimicrobial D1->T2 D2->T1 D2->T2 D3->T1 T3 Anti-Alzheimer's D3->T3 T4 Neuroprotection D3->T4

Caption: Role as a scaffold in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Statements : The compound is classified as acutely toxic if swallowed (H301) and may cause skin, eye, and respiratory irritation.[12]

  • Precautionary Measures : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : For long-term stability, the compound should be stored at -20°C, sealed tightly under an inert atmosphere, and protected from moisture.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its straightforward synthesis and the versatility of its aldehyde functional group make it an ideal platform for the generation of diverse molecular libraries. Its central role in the synthesis of compounds targeting cancer, neurodegenerative diseases, and microbial infections underscores its continued importance in the field of drug discovery. Future research will likely focus on developing more efficient, one-pot synthetic methodologies and exploring its application in novel therapeutic areas through the design of innovative derivatives.

References

starting materials for 6-Methoxybenzofuran-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde: Starting Materials and Core Methodologies

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its benzofuran scaffold, substituted with both an aldehyde and a methoxy group, offers versatile handles for further chemical modification. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key building block, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack and Duff reactions, offering detailed, field-proven protocols and comparative data to aid researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The specific isomer, this compound, has garnered significant attention as a precursor for compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The aldehyde at the 2-position serves as a versatile anchor for constructing more complex molecular architectures through reactions such as Wittig olefination, aldol condensation, and reductive amination. The methoxy group at the 6-position, meanwhile, modulates the electronic properties and lipophilicity of the molecule, often enhancing its pharmacological profile.

The selection of an appropriate synthetic route is paramount and is largely dictated by the availability and cost of the starting materials, as well as the desired scale and purity of the final product. This guide will explore the most prevalent and efficient methods for the synthesis of this compound.

Synthetic Strategies: A Comparative Overview

The formylation of an activated aromatic ring is the most common approach to introduce the aldehyde group onto the 6-methoxybenzofuran core. The two primary methods employed are the Vilsmeier-Haack reaction and the Duff reaction, each with its own set of advantages and ideal starting materials.

Reaction Typical Starting Material Reagents Key Advantages
Vilsmeier-Haack Reaction6-MethoxybenzofuranPOCl₃, DMFHigh yields, good regioselectivity
Duff Reaction6-Methoxy-2(3H)-benzofuranoneHexamethylenetetramine (HMTA), acidUtilizes a different, readily available starting material

The Vilsmeier-Haack Approach: Formylation of 6-Methoxybenzofuran

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, such as 6-methoxybenzofuran. The reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, acts as the formylating agent.

Mechanism of Action

The reaction is initiated by the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich 2-position of the 6-methoxybenzofuran ring. The resulting intermediate is subsequently hydrolyzed to yield the desired aldehyde.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 6-Methoxybenzofuran DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Start 6-Methoxybenzofuran Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Figure 1: Workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol

Materials:

  • 6-Methoxybenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 6-methoxybenzofuran (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution until pH ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

The Duff Reaction: An Alternative Pathway

The Duff reaction provides an alternative route to this compound, particularly when 6-methoxybenzofuran is not the most convenient starting material. This method typically employs a more substituted benzofuran precursor, such as 6-methoxy-2(3H)-benzofuranone, and uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Mechanistic Considerations

The Duff reaction involves the electrophilic aromatic substitution of the benzofuranone with an iminium ion generated from HMTA. The reaction is typically carried out in a protic acid, such as acetic acid or trifluoroacetic acid, which facilitates the formation of the electrophile. Subsequent hydrolysis of the resulting Schiff base yields the aldehyde.

Duff_Reaction cluster_reagent_formation Iminium Ion Formation cluster_formylation Formylation and Hydrolysis HMTA HMTA Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + Acid Acid Acid (e.g., TFA) Intermediate Schiff Base Intermediate Start 6-Methoxy-2(3H)-benzofuranone Start->Intermediate + Iminium Ion Product This compound Intermediate->Product Acidic Hydrolysis

Figure 2: Generalized workflow for the Duff reaction approach.

Experimental Protocol

Materials:

  • 6-Methoxy-2(3H)-benzofuranone

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-2(3H)-benzofuranone (1.0 eq) and HMTA (2.0 eq) in trifluoroacetic acid (10 vol).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and add water to hydrolyze the intermediate.

  • Stir for an additional 1-2 hours.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the Vilsmeier-Haack formylation of 6-methoxybenzofuran, a route that generally offers high yields and excellent regioselectivity. The Duff reaction presents a viable alternative, particularly when starting from benzofuranone precursors. The choice between these methods will ultimately depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. As the demand for novel benzofuran-based compounds continues to grow in the pharmaceutical and materials science sectors, the optimization of these and other synthetic routes will remain an area of active research.

The Versatile Scaffold: Unlocking the Therapeutic Potential of 6-Methoxybenzofuran-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural and synthetic compounds.[1] This in-depth guide focuses on a particularly promising derivative, 6-Methoxybenzofuran-2-carbaldehyde, a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features, including a reactive aldehyde group and a strategically positioned methoxy substituent, make it an ideal starting point for the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document will explore the synthetic pathways leveraging this key intermediate, delve into the mechanisms of action of its derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the Benzofuran Moiety in Drug Discovery

Benzofuran and its derivatives are ubiquitous in nature and have captivated the attention of medicinal chemists for decades.[2] Their inherent biological activities have led to the development of numerous clinically significant drugs. The unique electronic and structural characteristics of the benzofuran ring system allow for diverse interactions with biological targets, making it a fertile ground for the discovery of new therapeutics.[1] The presence of the oxygen-containing heterocyclic ring fused to a benzene ring imparts a rigid, planar structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.

This compound (Molecular Formula: C₁₀H₈O₃, CAS Number: 53860-74-5) emerges as a particularly valuable synthon in this context. The aldehyde functionality at the 2-position serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and nucleophilic additions.[3] The methoxy group at the 6-position can influence the molecule's polarity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic efficacy.

Synthetic Pathways and Key Derivatives

The chemical reactivity of this compound allows for the synthesis of a diverse library of derivatives. Two of the most prominent and fruitful synthetic avenues are the Knoevenagel condensation to form chalcones and related structures, and the formation of Schiff bases.

Knoevenagel Condensation: Gateway to Chalcones and Bioactive Alkenes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[4] This reaction, when applied to this compound, provides a straightforward route to a variety of α,β-unsaturated compounds, most notably chalcones. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-documented for their broad range of biological activities, including potent anticancer effects.[5][6]

Experimental Protocol: Synthesis of a 6-Methoxybenzofuran Chalcone Derivative

Objective: To synthesize a chalcone derivative via Knoevenagel condensation of this compound with an appropriate acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • The precipitated solid (the chalcone derivative) is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Schiff Base Formation: A Route to Antimicrobial Agents

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[7] The reaction of this compound with various primary amines yields a diverse range of Schiff bases. These compounds have garnered significant interest due to their well-established antimicrobial properties.[8][9] The imine linkage is crucial for their biological activity, and modifications to the amine substituent can fine-tune their spectrum of activity.

Experimental Protocol: Synthesis of a 6-Methoxybenzofuran Schiff Base Derivative

Objective: To synthesize a Schiff base derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline or a substituted aniline)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is collected by filtration.

  • If no solid forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

  • Characterize the synthesized Schiff base using FT-IR, ¹H NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum.[8]

Potential Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas. The following sections highlight some of the key applications with supporting evidence.

Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with anticancer properties.[5][10] Chalcones derived from benzofuran carbaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[5][11] For instance, certain benzofuran-substituted chalcones have shown promising antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[10] The presence of a methoxy group can enhance this activity. For example, a chalcone derivative with a 4-methoxy substitution on the phenyl ring exhibited potent activity against MCF-7, HepG2, and HCT116 cell lines, with IC₅₀ values of 3.44 ± 0.19, 4.64 ± 0.23, and 6.31 ± 0.27 μM, respectively.[6]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-substituted ChalconeMCF-7 (Breast)3.44 ± 0.19[6]
Benzofuran-substituted ChalconePC-3 (Prostate)Varies[10]
Benzofuran-substituted ChalconeHepG2 (Liver)4.64 ± 0.23[6]
Benzofuran-substituted ChalconeHCT116 (Colon)6.31 ± 0.27[6]

Mechanism of Action: Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[3] They can trigger both intrinsic and extrinsic apoptotic pathways, often initiated by an increase in reactive oxygen species (ROS) levels within the cancer cells.[11]

anticancer_mechanism Chalcone 6-Methoxybenzofuran Chalcone Derivative ROS Increased ROS Production Chalcone->ROS Caspase8 Caspase-8 Activation Chalcone->Caspase8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of anticancer activity of benzofuran chalcones.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[1] Benzofuran derivatives, particularly Schiff bases, have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[8][9] The imine group in Schiff bases is thought to be crucial for their antimicrobial action. The antimicrobial efficacy can be modulated by altering the substituents on the amine portion of the molecule.

Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzaldehyde Schiff BaseEscherichia coli62.5 - 250[7]
Benzaldehyde Schiff BaseStaphylococcus aureus62.5[7]
Benzaldehyde Schiff BaseCandida albicans250[7]

Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, it is believed that Schiff bases can interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes, leading to microbial cell death.

antimicrobial_workflow Start Synthesize Schiff Base from This compound Screening In vitro Antimicrobial Screening (e.g., Agar well diffusion) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: Workflow for antimicrobial drug discovery using benzofuran Schiff bases.

Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is a hallmark of many diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties.[12][13][14] For instance, a novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, iNOS, and TNF-α.[15]

Furthermore, benzofuran derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. These include monoamine oxidases (MAOs), which are targets for neurodegenerative diseases, and cholinesterases, which are relevant to Alzheimer's disease.[16][17][18] The substitution pattern on the benzofuran ring, including the presence of methoxy groups, plays a crucial role in the potency and selectivity of enzyme inhibition.[16]

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its potential for the development of novel therapeutic agents. Future research should focus on expanding the library of derivatives through innovative synthetic strategies and exploring their efficacy in in vivo models of cancer, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of new drug candidates with improved therapeutic profiles. The continued exploration of the chemical space around the 6-methoxybenzofuran scaffold holds significant promise for addressing unmet medical needs.

References

6-Methoxybenzofuran-2-carbaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 6-Methoxybenzofuran-2-carbaldehyde

Executive Summary

This compound is a heterocyclic organic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] While direct, in-depth research into the specific mechanism of action for this compound is limited, this guide synthesizes the substantial body of evidence from structurally related benzofuran derivatives to postulate its likely biological activities and molecular pathways. By examining analogues that share its core structure, methoxy functional group, and reactive aldehyde moiety, we can construct a scientifically-grounded framework for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This document provides a comprehensive overview of these potential mechanisms, details the experimental protocols required for their validation, and offers insights into the structure-activity relationships that define the therapeutic promise of this chemical class.

Introduction: The Benzofuran Scaffold as a Privileged Structure

The benzofuran nucleus, a fusion of benzene and furan rings, is a cornerstone of many natural and synthetic compounds with a broad spectrum of pharmacological properties.[2][3] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for interacting with various biological targets. The specific functionalization of this core dramatically influences its activity. In this compound, two key groups are present:

  • A Methoxy Group (-OCH₃) at the 6-position: The presence and position of methoxy groups on the benzofuran ring are known to be critical for biological activity. For instance, in a series of benzofuran-triazole derivatives, the 6-methoxy substitution was found to be essential for potent antiproliferative activity against cancer cell lines.[4]

  • A Carbaldehyde Group (-CHO) at the 2-position: The aldehyde group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins, suggesting a potential for irreversible or covalent inhibition. It can also participate in various chemical reactions, making the compound a versatile building block for more complex derivatives.[1]

Given this structural framework, we will now explore the most probable mechanisms of action, extrapolated from robust studies on its close chemical relatives.

Postulated Mechanisms of Action

Based on the available literature for related compounds, the biological effects of this compound can be categorized into three primary areas: antimicrobial/anti-inflammatory, anticancer, and neuroprotective activities.

Dual Antimicrobial and Anti-inflammatory Action

A compelling line of evidence suggests a potent dual role in combating bacterial infections and the associated inflammatory response. This hypothesis is primarily supported by studies on (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), a derivative that shares the 6-methoxybenzofuran core, and 2-hydroxy-4-methoxybenzaldehyde (HMB), which shares the reactive aldehyde.[5][6]

2.1.1 Proposed Antimicrobial Mechanism: Cell Membrane Disruption

The primary antibacterial target is likely the bacterial cell membrane. Research on HMB demonstrates that it disrupts membrane integrity, leading to the leakage of intracellular proteins and nucleic acids.[6] This disruption ultimately results in bacterial cell death, a mechanism observed against problematic pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[6] The aldehyde group of this compound could similarly interact with membrane components, leading to depolarization and increased permeability.

2.1.2 Proposed Anti-inflammatory Mechanism: Modulation of TLR4 Signaling

Chronic inflammation often accompanies persistent infections. The derivative AU-23 has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α.[7] Molecular docking studies indicate this is achieved through binding to the Toll-like receptor 4 (TLR4)/MD-2 complex, a key initiator of the inflammatory cascade in response to bacterial lipopolysaccharide (LPS).[5][7] This suggests that this compound may act as an antagonist of this pathway, thereby mitigating the inflammatory response.

TLR4_Inhibition_Pathway LPS Bacterial LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Activates Compound 6-Methoxybenzofuran- 2-carbaldehyde Compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Postulated anti-inflammatory mechanism via inhibition of the TLR4 signaling pathway.

Anticancer Activity

The benzofuran scaffold is a recurring motif in compounds designed as anticancer agents.[8][9] The mechanism is often multi-faceted, involving the induction of oxidative stress, cell cycle arrest, and inhibition of key signaling proteins.

2.2.1 Induction of Reactive Oxygen Species (ROS) and Apoptosis

Many benzofuran derivatives exert their cytotoxic effects by increasing intracellular levels of Reactive Oxygen Species (ROS).[10] Elevated ROS can damage DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis). This pro-oxidative effect can be particularly effective against cancer cells, which often have a compromised antioxidant defense system. It is plausible that this compound could induce ROS accumulation, leading to the activation of apoptotic pathways.

ROS_Apoptosis_Pathway Compound 6-Methoxybenzofuran- 2-carbaldehyde Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed anticancer mechanism involving ROS induction and subsequent apoptosis.

2.2.2 Inhibition of Protein Kinases and Cell Cycle Arrest

Derivatives of benzofuran have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation, such as CDK2.[4] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing.[10] For example, one study found that a methoxy-substituted benzofuran derivative induced cell cycle arrest at the S and G2/M phases in A549 lung cancer cells.[10]

Other Potential Activities
  • Neuroprotection: 2-Arylbenzofuran derivatives have demonstrated potential in the context of Alzheimer's disease by inhibiting both cholinesterases (AChE, BuChE) and β-secretase (BACE1), enzymes central to the disease's pathology.[11][12]

  • Osteogenesis Promotion: In the field of osteoporosis, 6-methoxy benzofuran derivatives have been shown to promote bone formation by upregulating Bone Morphogenetic Protein 2 (BMP-2).[13]

Experimental Protocols for Mechanistic Validation

Workflow: Antimicrobial and Membrane Integrity Assay

This workflow first determines the antimicrobial potency and then investigates membrane disruption as the mechanism.

Membrane_Integrity_Workflow cluster_0 Part 1: Potency Assessment cluster_1 Part 2: Mechanism Validation start Prepare Bacterial Culture (e.g., S. aureus) mic Perform Broth Microdilution to determine MIC start->mic mbc Plate onto Agar to determine MBC mic->mbc treat Treat Bacteria with Compound (at MIC & 2x MIC) mbc->treat Proceed with MIC values stain Stain with Propidium Iodide (PI) & SYTO 9 treat->stain measure Measure Fluorescence (Flow Cytometry / Microscopy) stain->measure result Analyze Data: ↑ PI signal = Membrane Damage measure->result

Caption: Experimental workflow to assess antimicrobial potency and membrane integrity.

Step-by-Step Protocol: Membrane Integrity Assay

  • Bacterial Culture: Grow a mid-log phase culture of the target bacterium (e.g., S. aureus ATCC 29213).

  • Treatment: Centrifuge the culture, wash with PBS, and resuspend to an OD₆₀₀ of 0.1. Add this compound at concentrations of 0.5x, 1x, and 2x its predetermined Minimum Inhibitory Concentration (MIC). Include a vehicle control (DMSO) and a positive control (e.g., 70% isopropanol). Incubate for 2 hours.

  • Staining: Add a mixture of SYTO 9 and Propidium Iodide (PI) fluorescent stains to each sample. SYTO 9 stains all bacteria (live and dead), while PI only enters cells with compromised membranes.

  • Analysis: Analyze the samples using a flow cytometer.

  • Causality and Interpretation: An increase in the PI-positive population directly corresponds to an increase in membrane permeability. This provides a quantitative measure of membrane damage caused by the compound, validating this as a primary mechanism of action.[6]

Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine if the compound inhibits key kinases involved in cancer proliferation (e.g., CDK2/Cyclin E).

  • Methodology: Use a luminescence-based kinase assay kit. The assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Procedure:

    • Set up reactions containing the kinase, its specific substrate, and ATP.

    • Add this compound across a range of concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add a detection reagent that lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP.

    • Read the luminescence on a plate reader.

  • Interpretation: A dose-dependent increase in luminescence indicates inhibition of the kinase. The data can be used to calculate an IC₅₀ value, representing the concentration of compound required to inhibit 50% of the kinase activity.

Protocol: ROS Detection Assay
  • Objective: To quantify the generation of intracellular ROS in cancer cells following treatment.

  • Methodology: Use a cell-permeable dye such as 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is non-fluorescent until it is oxidized by ROS within the cell, becoming highly fluorescent.

  • Procedure:

    • Plate cancer cells (e.g., A549) in a 96-well plate and allow them to adhere.

    • Load cells with DCFDA dye.

    • Treat the cells with various concentrations of this compound.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Interpretation: A significant, dose-dependent increase in fluorescence compared to untreated controls confirms that the compound induces oxidative stress.[10]

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Postulated Antimicrobial Activity Profile

Microorganism Type MIC (µg/mL)
Staphylococcus aureus Gram-positive 64-128
Escherichia coli Gram-negative 128-256
Pseudomonas aeruginosa Gram-negative >256

| Candida albicans | Fungus | 128-256 |

Table 2: Postulated Anticancer Activity Profile (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Postulated Target
A549 Lung Carcinoma 5-15 ROS Induction
HCT116 Colon Carcinoma 2-10 Kinase Inhibition
MCF-7 Breast Adenocarcinoma 10-25 Apoptosis

| PC-3 | Prostate Cancer | >50 | Low Activity |

Conclusion and Future Directions

While this compound remains a molecule with an incompletely defined biological role, the wealth of data from its structural analogues provides a strong foundation for targeted investigation. The most promising hypotheses point towards a mechanism involving bacterial membrane disruption and modulation of the TLR4 inflammatory pathway , making it a candidate for development as a dual-action anti-infective agent. Furthermore, its potential to induce ROS-mediated apoptosis in cancer cells warrants rigorous investigation.

Future research must focus on validating these postulated mechanisms directly. This includes identifying specific protein targets through techniques like thermal shift assays or affinity chromatography, conducting in vivo efficacy studies in animal models of infection and cancer, and exploring structure-activity relationships by synthesizing and testing novel derivatives to optimize potency and reduce off-target effects. The experimental frameworks provided in this guide offer a clear roadmap for unlocking the full therapeutic potential of this promising benzofuran compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, the benzofuran scaffold is a privileged structure, appearing in numerous biologically active molecules. 6-Methoxybenzofuran-2-carbaldehyde (CAS: 53860-74-5, Molecular Formula: C₁₀H₈O₃) is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex molecular architectures. Its aldehyde functionality is primed for a variety of chemical transformations, while the methoxy-substituted aromatic ring influences both its reactivity and its potential biological interactions.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for assigning spectroscopic signals. The structure and IUPAC numbering system for this compound are presented below. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can map the precise connectivity of the atoms.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a direct view of the chemical environment of each proton. The aldehyde proton is uniquely deshielded and appears in a characteristic downfield region, making it an excellent diagnostic signal.[2][3][4][5]

Rationale for Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher spectrometer. Deuterated chloroform (CDCl₃) is a common solvent choice for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal. A sample concentration of ~5-10 mg/mL is typically sufficient. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a standard spectral width covering 0-12 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using standard single-pulse acquisition parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
~9.85s-1HH8 (CHO)Highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O group.[2][3]
~7.60d~8.51HH4Part of the benzofuran ring system, ortho to the electron-donating oxygen, but influenced by the overall aromatic system.
~7.55s-1HH3Located on the furan ring, adjacent to the aldehyde. Its chemical shift is influenced by the C=O group and the furan oxygen.
~7.15d~2.01HH7Ortho to the electron-donating methoxy group, but meta to the furan oxygen, leading to a specific shift and small coupling.
~6.95dd~8.5, ~2.01HH5Ortho to the electron-donating methoxy group, showing coupling to both H4 (ortho) and H7 (meta).
~3.90s-3HH9 (-OCH₃)Typical chemical shift for aryl methoxy protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly characteristic and appears significantly downfield.[2][4]

Rationale for Experimental Protocol: The ¹³C spectrum is acquired on the same instrument, typically immediately after the ¹H spectrum. Since the ¹³C nucleus has low natural abundance and sensitivity, more scans are required. Proton decoupling (e.g., broadband decoupling) is universally applied to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample: The same sample prepared for ¹H NMR is used.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 125 MHz for a 500 MHz spectrometer).

  • Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling. A spectral width of 0-220 ppm is used. A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR.

  • Processing: Apply Fourier transformation with an exponential line broadening function, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~180.0C8 (CHO)Characteristic chemical shift for an aldehyde carbonyl carbon, significantly deshielded.[2]
~160.0C6Aromatic carbon directly attached to the electron-donating methoxy group.
~156.0C7aBridgehead carbon attached to the furan oxygen.
~152.0C2Carbon of the furan ring bearing the aldehyde group.
~125.0C4Aromatic carbon deshielded by its position in the benzene ring.
~122.0C3aBridgehead carbon adjacent to the furan ring.
~115.0C3Carbon on the furan ring, shielded relative to C2.
~113.0C5Aromatic carbon shielded by the ortho-methoxy group.
~95.0C7Aromatic carbon highly shielded by the ortho- and para-directing oxygen atoms.
~56.0C9 (-OCH₃)Typical chemical shift for an aryl methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The presence of the carbonyl (C=O) and aldehyde C-H bonds gives rise to highly characteristic absorption bands.

Rationale for Experimental Protocol: Attenuated Total Reflectance (ATR) has become the standard method for acquiring IR spectra of solid samples due to its simplicity and lack of sample preparation.[6][7] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (commonly diamond), and the IR spectrum is collected from the surface.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Spectrum: Ensure the ATR crystal surface is clean by wiping with a suitable solvent (e.g., isopropanol) and a soft tissue.[8] Collect a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly.[9]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale for Prediction
~2820 and ~2720Medium, SharpAldehyde C-H Stretch (Fermi Doublet)This pair of peaks is a hallmark of the aldehyde functional group.[2]
~1685Strong, SharpC=O Carbonyl StretchThe frequency is slightly lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the benzofuran ring system.
~1600, ~1480Medium-StrongAromatic C=C Ring StretchCharacteristic absorptions for the benzene portion of the molecule.
~1270, ~1030StrongAryl-Alkyl Ether C-O StretchStrong, characteristic stretches for the Ar-O-CH₃ ether linkage.
~850-800StrongC-H Out-of-Plane BendingBending vibrations from the substituted aromatic ring provide fingerprint information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that serve as a molecular fingerprint.[10][11]

Rationale for Experimental Protocol: For a volatile, thermally stable compound like this, direct insertion probe or GC-MS with an Electron Ionization (EI) source is standard. The industry-standard electron energy of 70 eV is used to generate a consistent and library-searchable fragmentation pattern.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small quantity of the sample into the ion source. This can be done via a direct insertion probe for a pure solid or via the gas chromatograph for a solution.

  • Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical cation (the molecular ion, M⁺•).[10]

  • Fragmentation: The excess energy causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Table 4: Predicted Key Mass Spectrum Fragments (EI)

m/zProposed FragmentRationale for Fragmentation
176[M]⁺• (Molecular Ion)The intact molecule with one electron removed. Its presence confirms the molecular weight of 176.17 g/mol .
175[M-H]⁺A very common and often intense peak for aldehydes, resulting from the facile loss of the aldehydic hydrogen radical.
147[M-CHO]⁺Loss of the entire formyl group (-CHO, 29 Da) via alpha-cleavage, a characteristic fragmentation for aldehydes.[4]
131[M-H-CO₂]⁺ or [M-CHO-O]⁺Subsequent fragmentation involving loss of neutral molecules from major fragments.
118[M-CHO-CH₃]⁺Loss of the formyl group followed by loss of the methyl radical from the methoxy group.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. True structural confidence comes from integrating the data from NMR, IR, and MS. Each technique corroborates the others, forming a self-validating system that confirms the identity of this compound.

cluster_Techniques Primary Spectroscopic Data cluster_Information Derived Information cluster_Conclusion Structural Confirmation IR IR Spectroscopy (ATR-FTIR) IR_info Functional Groups Identified: - Aldehyde (C=O, C-H) - Aromatic Ring - Aryl Ether IR->IR_info Provides evidence for NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework: - C-H Connectivity - Number of Protons/Carbons - Chemical Environments NMR->NMR_info Defines MS Mass Spectrometry (EI-MS) MS_info Molecular Formula & Fragments: - Molecular Weight (176 Da) - Key Fragments ([M-H]⁺, [M-CHO]⁺) MS->MS_info Confirms Structure Final Structure Confirmed: This compound (C₁₀H₈O₃) IR_info->Structure Data Corroboration NMR_info->Structure Data Corroboration MS_info->Structure Data Corroboration

Caption: Workflow diagram illustrating the integration of multi-technique spectroscopic data for unambiguous structure elucidation.

Conclusion

The structural elucidation of this compound is a paradigmatic example of modern analytical chemistry. Through the predictive application of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, we have constructed a detailed and robust spectroscopic profile. The aldehyde functionality is clearly identified by its characteristic ¹H NMR signal (~9.85 ppm), its ¹³C NMR signal (~180.0 ppm), its Fermi doublet C-H stretch in the IR (~2820/2720 cm⁻¹), and the characteristic [M-H]⁺ and [M-CHO]⁺ fragments in the mass spectrum. The benzofuran core and methoxy substituent are likewise confirmed by the specific patterns in the aromatic region of the NMR spectra and the C-O stretches in the IR. This integrated, multi-technique approach provides the high degree of certainty required for professionals in research and drug development to proceed with confidence in their work.

References

The Benzofuran Nucleus: From Coal Tar to Clinic - A Historical and Synthetic Odyssey

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Benzofuran, a seemingly simple bicyclic heterocycle, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1][2][3] This fused ring system, comprising a benzene ring merged with a furan ring, is not merely a synthetic curiosity but a recurring motif in nature's pharmacopeia and a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives are ubiquitous, found in natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This guide delves into the rich history of benzofuran, tracing its journey from its initial discovery to the sophisticated synthetic strategies employed today and its pivotal role in the development of life-changing therapeutics.

Part 1: The Dawn of Benzofuran Chemistry

From the Byproducts of Industry and the Heart of a Reaction

The story of benzofuran begins not with a single, celebrated discovery, but from two disparate origins: the industrial byproduct of coal tar and the ingenuity of a chemist's laboratory. Benzofuran is a natural component of coal tar, from which it can be extracted.[7] However, its initial synthesis is credited to the English chemist William Henry Perkin in 1870.[2][8][9][10]

Perkin's pioneering work involved the treatment of coumarin with a halogen and a base, leading to a fascinating ring contraction that yielded a benzofuran derivative.[8][9][11] This reaction, now famously known as the Perkin rearrangement , was the first recorded synthesis of the benzofuran ring system and laid the groundwork for future explorations into this chemical class.[9][10][11]

The Perkin Rearrangement: A Closer Look

The Perkin rearrangement is a classic example of a name reaction that has stood the test of time. It involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid under basic conditions.[9][11] The reaction proceeds through a base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack to form the new five-membered furan ring.[11]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

The following protocol is a modern adaptation of the classic Perkin rearrangement, utilizing microwave irradiation to significantly reduce reaction times.[11]

Materials:

  • 3-Bromocoumarin

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

Procedure:

  • A solution of 3-bromocoumarin in ethanol is prepared.

  • An aqueous solution of sodium hydroxide is added to the ethanolic solution of the 3-bromocoumarin.

  • The reaction mixture is subjected to microwave irradiation at 300W for 5 minutes at a temperature of 79°C.[11]

  • Upon completion, the reaction mixture is cooled and acidified to precipitate the benzofuran-2-carboxylic acid product.

  • The product is then collected by filtration and purified by recrystallization.

This microwave-assisted approach provides a more efficient synthesis of benzofuran-2-carboxylic acids compared to the traditional method which requires refluxing for approximately 3 hours.[11]

Perkin_Rearrangement cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 3-Halocoumarin 3-Halocoumarin Lactone_Ring_Opening Base-catalyzed lactone ring opening 3-Halocoumarin->Lactone_Ring_Opening + Base Base (e.g., NaOH) Base (e.g., NaOH) Phenoxide_Intermediate Formation of phenoxide intermediate Lactone_Ring_Opening->Phenoxide_Intermediate Intramolecular_Attack Intramolecular nucleophilic attack Phenoxide_Intermediate->Intramolecular_Attack Ring_Contraction Ring contraction to form furan ring Intramolecular_Attack->Ring_Contraction Benzofuran-2-carboxylic_acid Benzofuran-2-carboxylic acid Ring_Contraction->Benzofuran-2-carboxylic_acid

Caption: The Perkin Rearrangement for Benzofuran Synthesis.

Part 2: The Evolution of Synthetic Strategies

Following Perkin's initial discovery, the field of benzofuran synthesis has blossomed, with chemists developing a multitude of elegant and efficient methods to construct this versatile scaffold.

Transition Metal Catalysis: A Paradigm Shift

The advent of transition metal catalysis revolutionized organic synthesis, and benzofuran chemistry was no exception. Palladium- and copper-catalyzed reactions, in particular, have become powerful tools for the construction of the benzofuran ring.[2][10]

One of the most widely employed methods is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][10][12] This approach offers a high degree of flexibility, allowing for the synthesis of a wide range of substituted benzofurans.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Process cluster_product Product o-Halophenol o-Halophenol Sonogashira_Coupling Sonogashira Coupling o-Halophenol->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Sonogashira_Coupling Cu_Cocatalyst Cu Cocatalyst (e.g., CuI) Cu_Cocatalyst->Sonogashira_Coupling Base Base (e.g., Triethylamine) Base->Sonogashira_Coupling Intramolecular_Cyclization Intramolecular Cyclization Sonogashira_Coupling->Intramolecular_Cyclization Substituted_Benzofuran Substituted Benzofuran Intramolecular_Cyclization->Substituted_Benzofuran

Caption: Palladium-Copper Catalyzed Benzofuran Synthesis.

Adapting Classic Reactions: The Gassman Synthesis

The Gassman indole synthesis , a well-established method for preparing indoles, has also been ingeniously adapted for the synthesis of benzofuran derivatives. This one-pot reaction involves the reaction of an aniline with a ketone bearing a thioether substituent.[13] By modifying the starting materials and reaction conditions, this methodology can be redirected to produce benzofurans, showcasing the versatility of classic synthetic strategies.[14][15]

Part 3: Nature's Benzofurans: A Treasure Trove of Bioactivity

Benzofuran and its derivatives are widespread in the plant kingdom, where they play crucial roles in defense mechanisms and other biological processes.[4][5][8] The isolation and characterization of these natural products have not only expanded our understanding of chemical diversity but have also provided valuable lead compounds for drug discovery.[4][5][6]

Natural Benzofuran Year of Discovery/Isolation Natural Source Noteworthy Biological Activity
Coumestrol 1957Ladino clover, alfalfaEstrogenic activity[16][17]
Ailanthoidol -Zanthoxylum ailanthoidesAntiviral, antioxidant, antifungal[3][18][19][20][21]
Moracins -Morus species (mulberry)Antimicrobial, antiviral, anticancer[22]
Dehydrotremetone -White snakeroot (Ageratina altissima)Toxic, causes milk sickness

Coumestrol , first identified by E. M. Bickoff in 1957, is a prominent example of a naturally occurring benzofuran with significant biological activity.[16][17] Found in various legumes, its estrogenic properties have been the subject of extensive research.[16]

Ailanthoidol , a neolignan, is another important natural benzofuran known for its diverse biological activities, including antiviral, antioxidant, and antifungal properties.[3][18][19][20][21]

The moracins , a family of complex benzofuran natural products isolated from mulberry plants, have demonstrated remarkable antimicrobial, antiviral, and anticancer activities, highlighting their therapeutic potential.[22]

Part 4: Benzofuran in the Pharmacy: The Story of Amiodarone

The journey of benzofuran from a laboratory curiosity to a life-saving drug is perhaps best exemplified by the story of amiodarone . This potent antiarrhythmic drug has a fascinating history rooted in natural product chemistry.

Amiodarone's development can be traced back to the medicinal plant Ammi visnaga, which has been used for centuries in traditional medicine to treat a variety of ailments, including chest pain.[23][24] The active compound in this plant is khellin , a furanochromone.

In the 1960s, scientists at Labaz laboratories in Belgium were investigating synthetic analogues of khellin in search of new coronary vasodilators. This research led to the synthesis of amiodarone in 1961.[25] While it did show vasodilator effects, its most significant and ultimately life-changing property was discovered later: its potent antiarrhythmic activity.[26][27]

Amiodarone was initially introduced as a treatment for angina, but its true value as an antiarrhythmic agent became apparent in the 1970s.[26][27] Despite its complex pharmacological profile and potential side effects, it remains an indispensable drug for the management of various cardiac arrhythmias.[26][27]

Amiodarone_Discovery cluster_origin Natural Product Origin cluster_development Drug Development cluster_application Therapeutic Application Ammi_visnaga Ammi visnaga (medicinal plant) Khellin Khellin (active compound) Ammi_visnaga->Khellin Isolation of Synthetic_Analogues Synthesis of Khellin Analogues Khellin->Synthetic_Analogues Amiodarone_Synthesis Synthesis of Amiodarone (1961) Synthetic_Analogues->Amiodarone_Synthesis Initial_Use Initial use as a coronary vasodilator Amiodarone_Synthesis->Initial_Use Discovery_of_Antiarrhythmic_Activity Discovery of potent antiarrhythmic activity Initial_Use->Discovery_of_Antiarrhythmic_Activity Clinical_Use Widespread clinical use for cardiac arrhythmias Discovery_of_Antiarrhythmic_Activity->Clinical_Use

Caption: The Discovery and Development of Amiodarone.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in coal tar and the pioneering work of Perkin, the benzofuran ring system has carved out an indelible niche in the world of chemistry. The continuous evolution of synthetic methodologies has provided chemists with an ever-expanding toolkit to construct and functionalize this important scaffold. Nature's own library of benzofuran-containing molecules continues to inspire the design and synthesis of new therapeutic agents. The story of amiodarone serves as a powerful testament to the potential that lies within this "privileged scaffold." As researchers continue to explore the vast chemical space occupied by benzofuran derivatives, the discovery of new compounds with novel biological activities and therapeutic applications is not just a possibility, but an inevitability. The history of benzofuran is still being written, and its future in medicinal chemistry and drug development is undoubtedly bright.

References

Methodological & Application

Application Notes & Protocols: 6-Methoxybenzofuran-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-Methoxybenzofuran-2-carbaldehyde as a strategic starting material in organic synthesis. The benzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] The specific substitution pattern of this aldehyde—featuring a reactive formyl group at the 2-position and an electron-donating methoxy group at the 6-position—offers a unique combination of reactivity and functionality. This document moves beyond a simple recitation of facts to explain the causality behind synthetic choices, offering detailed, field-proven protocols for key transformations such as the Wittig reaction and Knoevenagel condensation. We further explore its potential in the multi-step synthesis of complex heterocyclic systems, providing a forward-looking perspective on its application.

Physicochemical Properties and Handling

This compound (CAS: 53860-74-5) is a crystalline solid at room temperature.[4] Its structure combines an aromatic aldehyde with an electron-rich benzofuran ring, making it an ideal substrate for a variety of carbon-carbon bond-forming reactions.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol Calculated
CAS Number 53860-74-5[4]
Appearance Crystalline solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Knowledge
Hazards May cause skin, eye, and respiratory irritation. Standard laboratory PPE is required.[4]

Expert Insight: The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid if exposed to air and light over extended periods. For long-term storage, it is advisable to keep the compound in an amber vial under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8 °C).

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by two primary reactive sites: the aldehyde group and the benzofuran scaffold.

  • The Aldehyde (Formyl) Group: As a classic electrophile, the aldehyde carbon is the primary site for nucleophilic attack. This enables a host of cornerstone organic reactions, including:

    • Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons): Conversion of the C=O bond to a C=C bond, providing access to stilbene and styryl derivatives.[5][6]

    • Condensations (e.g., Knoevenagel, Aldol): Reaction with active methylene compounds or enolates to form α,β-unsaturated systems, which are themselves valuable Michael acceptors.[7]

    • Reductive Amination: Formation of secondary and tertiary amines.

    • Oxidation/Reduction: Conversion to the corresponding carboxylic acid or primary alcohol.

  • The Benzofuran Ring: The methoxy group at the 6-position activates the benzene ring towards electrophilic aromatic substitution, although the directing effects can be complex. The furan ring can also participate in cycloaddition reactions under specific conditions.

This guide will focus on two of the most powerful and widely used transformations of the aldehyde group: the Wittig reaction and the Knoevenagel condensation.

Application I: Synthesis of Styryl Benzofuran Derivatives via Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[8] The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde, forming a four-membered oxaphosphetane intermediate which then collapses to yield the alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force of the reaction.[6][9]

Mechanistic Pathway

The reaction involves the formation of a phosphorus ylide from a phosphonium salt, followed by its reaction with the aldehyde.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction PPh3 PPh₃ Salt [Ph₃P⁺-CH₂R]X⁻ (Phosphonium Salt) PPh3->Salt SN2 RCH2X R-CH₂-X RCH2X->Salt Ylide {Ph₃P=CHR | Ph₃P⁺-C⁻HR} (Ylide) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 6-Methoxybenzofuran -2-carbaldehyde Aldehyde->Oxaphosphetane Product Styryl Benzofuran (Alkene Product) Oxaphosphetane->Product Collapse Byproduct Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: Generalized workflow for the Wittig Reaction.

Protocol: Synthesis of 2-(4-methoxystyryl)-6-methoxybenzofuran

This protocol details the synthesis of a stilbene-like derivative, a common core in fluorescent probes and biologically active molecules.[10]

Reagents & Materials

Reagent/MaterialAmountM.W.Moles (mmol)Notes
(4-Methoxybenzyl)triphenylphosphonium chloride1.25 g422.882.96The Wittig Salt
Potassium tert-butoxide (KOtBu)365 mg112.213.25Strong, non-nucleophilic base
This compound500 mg176.172.84Limiting Reagent
Anhydrous Tetrahydrofuran (THF)25 mL--Dry solvent is critical
Saturated NH₄Cl (aq)20 mL--For quenching
Ethyl Acetate50 mL--For extraction
Brine20 mL--For washing
Anhydrous MgSO₄~2 g--For drying

Procedure

  • Ylide Generation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (4-methoxybenzyl)triphenylphosphonium chloride (1.25 g, 2.96 mmol) and anhydrous THF (15 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (365 mg, 3.25 mmol) portion-wise over 5 minutes. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Dissolve this compound (500 mg, 2.84 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution via syringe over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue contains the desired product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure styryl benzofuran derivative.

Application II: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine or an ammonium salt.[7] This reaction is fundamental for creating electron-deficient alkenes, which are key intermediates in the synthesis of pharmaceuticals and functional materials.[11]

Experimental Workflow

The process is typically a one-pot synthesis where the base deprotonates the active methylene compound, which then attacks the aldehyde. A subsequent dehydration step yields the final condensed product.

Knoevenagel_Workflow Knoevenagel Condensation Workflow Start Combine: 1. This compound 2. Active Methylene Compound (e.g., Malononitrile) 3. Solvent (e.g., Ethanol) Catalyst Add Catalyst (e.g., Piperidine) Start->Catalyst Heat Heat to Reflux (e.g., 80 °C) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor 1-4 hours Monitor->Heat Incomplete Cool Cool to RT Precipitation Occurs Monitor->Cool Complete Isolate Filter & Wash (with cold ethanol) Cool->Isolate Product Pure Crystalline Product Isolate->Product

Caption: Step-by-step workflow for a typical Knoevenagel condensation.

Protocol: Synthesis of 2-((6-methoxybenzofuran-2-yl)methylene)malononitrile

This protocol describes the reaction with malononitrile, a common active methylene compound.

Reagents & Materials

Reagent/MaterialAmountM.W.Moles (mmol)Notes
This compound1.0 g176.175.68Starting Aldehyde
Malononitrile375 mg66.065.68Active Methylene Cmpd.
Ethanol20 mL--Solvent
Piperidine0.1 mL85.15~1.0Basic Catalyst

Procedure

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 g, 5.68 mmol), malononitrile (375 mg, 5.68 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with stirring. A precipitate often begins to form within the first hour.

  • Continue refluxing for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the aldehyde spot disappears.

  • Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual piperidine and any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure 2-((6-methoxybenzofuran-2-yl)methylene)malononitrile, typically as a brightly colored solid. Further purification is often not necessary due to the high crystallinity of the product.

Advanced Application: A Synthetic Strategy Toward Pterocarpan Scaffolds

Pterocarpans are a class of natural isoflavonoids known for their diverse biological activities.[12] While their synthesis is complex, this compound serves as an excellent starting point for the "left-hand" portion (A and B rings) of the molecule. A plausible retrosynthetic approach involves creating a key C-C bond to a second aromatic piece, followed by transformations to construct the full tetracyclic core.

Pterocarpan_Strategy Pterocarpan Pterocarpan Core Intermediate3 Dihydrobenzofuran with sidechain Pterocarpan->Intermediate3 Final Cyclization (e.g., Mitsunobu) Intermediate2 Styryl Benzofuran (from Wittig/Knoevenagel) Intermediate3->Intermediate2 1. Furan Ring Reduction 2. Sidechain Modification Aldehyde 6-Methoxybenzofuran -2-carbaldehyde Intermediate2->Aldehyde Wittig or similar C=C bond formation Aryl_Partner Functionalized Aryl Partner Intermediate2->Aryl_Partner

Caption: Conceptual retrosynthesis of a Pterocarpan-type scaffold.

Synthetic Rationale:

  • Initial C-C Bond Formation: A Wittig or Horner-Wadsworth-Emmons reaction between this compound and a suitably functionalized benzylphosphonium salt (or phosphonate ester) would form a stilbene intermediate. This partner would contain a protected phenol (e.g., O-benzyl) ortho to the benzyl group.

  • Furan Ring Reduction: The double bond within the furan ring of the benzofuran system would be selectively reduced (e.g., via catalytic hydrogenation), yielding a 2,3-dihydrobenzofuran (a coumaran). This step is crucial for establishing the correct oxidation state of the B-ring.

  • Sidechain Manipulation & Cyclization: The stilbene double bond would be dihydroxylated (e.g., using OsO₄) and then cleaved to an aldehyde. Reduction of this new aldehyde to an alcohol, followed by deprotection of the phenol on the second aromatic ring, sets up the precursor for the final ring closure. An intramolecular cyclization, such as a Mitsunobu reaction, would then form the C-ring, completing the core pterocarpan skeleton.[13]

This strategic outline demonstrates how the initial, simple transformations of this compound can be leveraged as the entry point into the synthesis of far more complex and valuable molecular architectures.

References

Application Note & Protocols: 6-Methoxybenzofuran-2-carbaldehyde as a Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] 6-Methoxybenzofuran-2-carbaldehyde, in particular, represents a highly versatile and reactive starting material for the construction of more complex, biologically relevant heterocyclic systems.[4] This application note provides a detailed guide on the strategic use of this compound for the synthesis of pyrazole and pyrimidine derivatives, two classes of heterocycles of significant pharmacological importance. We will elucidate the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss the rationale behind key experimental parameters.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran derivatives are renowned for their extensive therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The methoxy group at the 6-position can be a key structural feature, potentially enhancing metabolic stability or modulating target binding.[5][6] The aldehyde functional group at the 2-position serves as a versatile chemical handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide focuses on a robust and widely applicable two-step synthetic strategy:

  • Step 1: Claisen-Schmidt Condensation to form a pivotal α,β-unsaturated ketone intermediate, commonly known as a chalcone.

  • Step 2: Cyclocondensation Reactions of the chalcone intermediate with appropriate binucleophiles to yield the target heterocyclic rings.

This approach offers a modular and efficient route to generate libraries of substituted heterocycles for structure-activity relationship (SAR) studies and drug discovery programs.[2]

Core Synthesis: Formation of the Benzofuran Chalcone Intermediate

The cornerstone of this synthetic platform is the base-catalyzed Claisen-Schmidt condensation between this compound and an active methylene compound, typically a substituted acetophenone. This reaction creates a chalcone, a 1,3-diaryl-2-propen-1-one structure, which is primed for subsequent cyclization reactions.

Causality Behind the Method:

The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., KOH, NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone system. The choice of an aromatic ketone (acetophenone) is deliberate, as the resulting chalcone is more stable and crystalline, facilitating purification.

Experimental Workflow: Chalcone Synthesis

G cluster_0 Step 1: Chalcone Synthesis A Dissolve 6-Methoxybenzofuran- 2-carbaldehyde & Acetophenone in Ethanol C Add KOH Solution Dropwise to Reactant Mixture at 0-5°C A->C B Prepare Ethanolic KOH Solution B->C D Stir at Room Temperature (Monitor by TLC) C->D E Pour into Crushed Ice & Acidify with HCl D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Workflow for Benzofuran Chalcone Synthesis.

Detailed Protocol 2.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(6-methoxybenzofuran-2-yl)prop-2-en-1-one
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) and 4-chloroacetophenone (1.54 g, 10 mmol) in 50 mL of absolute ethanol. Stir until a homogenous solution is formed.

  • Reaction Initiation: Cool the flask in an ice bath to 0-5°C. Separately, prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 20 mL of ethanol.

  • Condensation: Add the ethanolic KOH solution dropwise to the stirred reactant mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of crushed ice with constant stirring. Acidify the mixture to pH ~5 by the slow addition of 10% hydrochloric acid. A solid precipitate will form.

  • Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Dry the solid in a vacuum oven.

  • Recrystallization: Recrystallize the crude chalcone from hot absolute ethanol to yield the pure product as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Parameter Value
Typical Yield 80-90%
Appearance Pale yellow crystalline solid
Key IR (cm⁻¹) ~1660 (C=O stretch), ~1600 (C=C stretch)
Key ¹H NMR (δ ppm) 7.0-8.0 (aromatic & vinyl H), 3.9 (OCH₃)

Table 1: Expected Data for a Representative Benzofuran Chalcone.

Application I: Synthesis of Pyrazole Derivatives

Pyrazoles and their partially saturated pyrazoline counterparts are a well-known class of five-membered heterocycles exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] They are synthesized by the reaction of an α,β-unsaturated ketone (the chalcone) with hydrazine or its derivatives.[8][9]

Mechanistic Insight:

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's conjugated system. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl intermediate yields the stable pyrazoline or pyrazole ring. Using hydrazine hydrate in acetic acid often leads to the N-acetylated pyrazoline derivative.[8]

Experimental Workflow: Pyrazole Synthesis

G cluster_1 Step 2A: Pyrazole Synthesis A Suspend Benzofuran Chalcone in Glacial Acetic Acid B Add Hydrazine Hydrate (or Phenylhydrazine) A->B C Reflux the Mixture (Monitor by TLC) B->C D Cool to Room Temperature C->D E Pour into Ice-Water D->E F Filter the Precipitated Solid E->F G Wash with Water F->G H Recrystallize from Ethanol/Acetic Acid G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Workflow for Pyrazole Synthesis from Chalcone.

Detailed Protocol 3.1: Synthesis of N-Acetyl Pyrazoline Derivative
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized benzofuran chalcone (e.g., (E)-1-(4-chlorophenyl)-3-(6-methoxybenzofuran-2-yl)prop-2-en-1-one) (3.13 g, 10 mmol) in 40 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (99%, 1.0 mL, ~20 mmol) to the suspension.

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash extensively with water to remove acetic acid, and dry.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/acetic acid mixture) to obtain the pure N-acetyl pyrazoline.

  • Characterization: Analyze the final compound by spectroscopic methods to confirm its structure.

Derivative Reactant Typical Yield Key Spectral Feature
N-Acetyl PyrazolineHydrazine Hydrate70-85%¹H NMR: Appearance of aliphatic protons (CH, CH₂) in the 3.0-5.5 ppm range and a methyl singlet for the acetyl group ~2.3 ppm.[8]
N-Phenyl PyrazolinePhenylhydrazine75-90%¹H NMR: Additional signals corresponding to the N-phenyl group in the aromatic region.[8]

Table 2: Expected Outcomes for Pyrazoline Synthesis.

Application II: Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of nucleic acids and a core structure in numerous approved drugs, including anticancer and antimicrobial agents.[10] Benzofuran-substituted pyrimidines can be readily synthesized by the cyclocondensation of the chalcone intermediate with nitrogen-containing binucleophiles like urea, thiourea, or guanidine hydrochloride in a basic medium.[10][11][12]

Mechanistic Insight:

Similar to pyrazole formation, the reaction begins with a Michael addition of the nucleophile (e.g., the amino group of urea) to the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable six-membered pyrimidine ring. The use of urea, thiourea, or guanidine allows for the direct installation of a hydroxyl, thiol, or amino group, respectively, at the 2-position of the pyrimidine ring, providing a handle for further derivatization.[10]

Experimental Workflow: Pyrimidine Synthesis

G cluster_2 Step 2B: Pyrimidine Synthesis A Dissolve Chalcone, Urea/Thiourea, & KOH in Ethanol B Reflux the Mixture for 8-12 hours (Monitor by TLC) A->B C Cool and Pour into Ice-Water B->C D Neutralize with Dilute HCl C->D E Filter the Precipitate D->E F Wash with Water E->F G Recrystallize from DMF/Ethanol F->G H Characterize Product (NMR, IR, MS) G->H

Caption: Workflow for Pyrimidine Synthesis from Chalcone.

Detailed Protocol 4.1: Synthesis of a 2-Aminopyrimidine Derivative
  • Reaction Setup: To a solution of the benzofuran chalcone (10 mmol) in 50 mL of absolute ethanol, add guanidine hydrochloride (1.43 g, 15 mmol) and potassium hydroxide (1.12 g, 20 mmol).

  • Cyclization: Reflux the reaction mixture for 10-12 hours with constant stirring. Monitor the disappearance of the chalcone by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of crushed ice and stir.

  • Purification: Neutralize the solution with 10% hydrochloric acid to precipitate the product. Filter the solid, wash it thoroughly with water, and dry it.[11]

  • Recrystallization: Recrystallize the crude product from a suitable solvent like DMF or ethanol to afford the pure 2-aminopyrimidine derivative.

  • Characterization: Confirm the structure of the final compound using NMR, IR, and mass spectrometry.[10]

Derivative Reactant Typical Yield Key Spectral Feature
Pyrimidin-2-olUrea60-75%IR: Broad O-H stretch (~3400 cm⁻¹).[10]
Pyrimidin-2-thiolThiourea65-80%¹³C NMR: C=S signal ~175-185 ppm.
Pyrimidin-2-amineGuanidine HCl70-85%IR: N-H stretching vibrations (~3300-3450 cm⁻¹).[11]

Table 3: Expected Outcomes for Pyrimidine Synthesis.

Conclusion and Future Perspectives

This compound is an exceptionally valuable and cost-effective starting material for accessing diverse and medicinally relevant heterocyclic compounds. The chalcone-mediated pathway detailed in this note is a robust, high-yielding, and versatile strategy for synthesizing substituted pyrazoles and pyrimidines. The resulting heterocycles, bearing the 6-methoxybenzofuran moiety, are excellent candidates for screening in various biological assays, particularly in the fields of oncology and infectious diseases.[1][13]

Furthermore, the aldehyde functionality can be employed in a variety of other transformations, including multicomponent reactions (MCRs) like the Ugi or Passerini reactions, opening avenues to even greater molecular complexity and diversity from a single starting material.[14][15]

References

The Versatile Virtuoso: 6-Methoxybenzofuran-2-carbaldehyde as a Cornerstone for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern organic synthesis, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular targets. Among these, 6-methoxybenzofuran-2-carbaldehyde has emerged as a particularly valuable and versatile scaffold. Its unique combination of a reactive aldehyde functionality and the electron-rich benzofuran core, further modulated by the 6-methoxy group, provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the utility of this compound, presenting detailed application notes and field-proven protocols for its elaboration into sophisticated molecules of interest to researchers in drug discovery and materials science.

The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The aldehyde at the 2-position of this compound serves as a versatile linchpin for introducing molecular complexity through a variety of carbon-carbon bond-forming reactions.

Key Synthetic Transformations and Protocols

This section details the application of this compound in several cornerstone reactions of organic synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the reaction design.

Olefination Reactions: Crafting Stilbenes and Related Structures

The conversion of the aldehyde functionality into an alkene is a fundamental transformation. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for achieving this, offering pathways to valuable stilbene and chalcone derivatives, which are known for their diverse biological activities.[5][6]

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[7] The stereochemical outcome is often dependent on the nature of the ylide.

Protocol: Synthesis of a 6-Methoxybenzofuran-containing Stilbene Derivative via Wittig Reaction

This protocol is adapted from established Wittig procedures for aromatic aldehydes.[7][8]

Materials:

  • Benzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The solution will typically turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain the desired stilbene derivative and triphenylphosphine oxide.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure stilbene derivative.

Causality of Experimental Choices:

  • Anhydrous Conditions: The ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and a dry atmosphere are crucial for the success of the reaction.

  • Temperature Control: The initial deprotonation to form the ylide is typically performed at 0 °C to control the reactivity of the organolithium reagent. The Wittig reaction itself is often started at a low temperature and then allowed to warm to room temperature to ensure a controlled reaction.

  • Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove. Column chromatography is a reliable method for its separation from the desired alkene product.

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion.[9][10][11] A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene.[12][13] Furthermore, the phosphate byproduct is water-soluble, simplifying purification.[10]

Protocol: Synthesis of an (E)-α,β-Unsaturated Ester from this compound

This protocol is based on general HWE procedures.[9][14]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phosphonate Anion Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.05 eq) dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • HWE Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

  • Stir the reaction mixture overnight, monitoring its progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure (E)-α,β-unsaturated ester.

Causality of Experimental Choices:

  • Base Selection: Sodium hydride is a strong base suitable for deprotonating the phosphonate ester.

  • Solvent: THF is a common aprotic solvent for HWE reactions, as it effectively solvates the reagents and intermediates.

  • Stereoselectivity: The use of a stabilized phosphonate ylide in the HWE reaction generally leads to the predominant formation of the (E)-alkene due to thermodynamic control in the formation of the oxaphosphetane intermediate.[9]

Olefination Workflow Diagram

G cluster_wittig Wittig Reaction cluster_hwe HWE Reaction w_start Benzyltriphenylphosphonium Bromide w_ylide Phosphonium Ylide (n-BuLi, THF, 0 °C) w_start->w_ylide w_reaction Wittig Olefination (THF, 0 °C to RT) w_ylide->w_reaction w_aldehyde 6-Methoxybenzofuran- 2-carbaldehyde w_aldehyde->w_reaction w_product Stilbene Derivative w_reaction->w_product h_start Triethyl Phosphonoacetate h_anion Phosphonate Anion (NaH, THF) h_start->h_anion h_reaction HWE Olefination (THF, RT) h_anion->h_reaction h_aldehyde 6-Methoxybenzofuran- 2-carbaldehyde h_aldehyde->h_reaction h_product (E)-α,β-Unsaturated Ester h_reaction->h_product

Caption: Workflow for the synthesis of stilbenes and α,β-unsaturated esters.

Knoevenagel Condensation: A Gateway to Cyano-Substituted Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[15][16][17] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in various synthetic pathways.

Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol is adapted from general procedures for Knoevenagel condensation.[16][18]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. Monitor the reaction by TLC.

  • Once the reaction is complete (typically within 1-2 hours), cool the mixture in an ice-water bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure benzylidenemalononitrile derivative.

Causality of Experimental Choices:

  • Active Methylene Compound: Malononitrile is a highly reactive active methylene compound due to the two electron-withdrawing cyano groups, which facilitate deprotonation by a weak base.[15]

  • Catalyst: A weak base like piperidine is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.[19]

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for easy isolation of the product upon precipitation.

Pictet-Spengler Reaction: Constructing the β-Carboline Scaffold

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, a core structure in many alkaloids and pharmacologically active compounds.[12][14][20][21][22] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[20]

Protocol: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction

This protocol is based on established procedures for the Pictet-Spengler reaction.[20][23]

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tryptamine (1.0 eq) in dichloromethane (DCM), add this compound (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the solution is basic.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tetrahydro-β-carboline derivative.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid like TFA is typically required to protonate the initially formed imine, generating a more electrophilic iminium ion that can undergo the intramolecular cyclization.[14]

  • Reaction Time: The Pictet-Spengler reaction can be slow, and allowing it to proceed overnight often ensures complete conversion.

  • Work-up: The acidic catalyst must be neutralized during the work-up to prevent decomposition of the product.

Pictet-Spengler Reaction Mechanism

G start Tryptamine + this compound imine Imine Formation (-H₂O) start->imine iminium Iminium Ion (H⁺) imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization spiro Spirocyclic Intermediate cyclization->spiro rearrangement Rearomatization (-H⁺) spiro->rearrangement product Tetrahydro-β-carboline rearrangement->product

Caption: Key steps in the Pictet-Spengler reaction.

Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity Generation

Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy.[24][25][26][27][28] The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure.[25][26][29]

Application Note: this compound in the Ugi Reaction

This compound can serve as the aldehyde component in the Ugi reaction, allowing for the incorporation of the benzofuran scaffold into peptide-like molecules. This approach is particularly attractive for the rapid generation of libraries of complex molecules for biological screening.

General Ugi Reaction Scheme: The reaction proceeds by the initial formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. The resulting iminium ion is trapped by the isocyanide, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product.[29]

Considerations for Protocol Development:

  • Solvent: Polar aprotic solvents like methanol or 2,2,2-trifluoroethanol are commonly used to facilitate the reaction.

  • Concentration: High concentrations of the reactants are generally preferred to drive the reaction to completion.

  • Reactant Scope: A wide variety of amines, carboxylic acids, and isocyanides can be employed, allowing for extensive diversification of the final product.

Data Summary

The following table summarizes the expected outcomes for the reactions described above, based on literature precedents for similar aromatic aldehydes. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Reaction TypeReagentsExpected Product ClassTypical Yields (%)Key Advantages
Wittig Reaction Benzyltriphenylphosphonium bromide, n-BuLiStilbene Derivative60-85Versatile for alkene synthesis.
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH(E)-α,β-Unsaturated Ester70-95High (E)-stereoselectivity, water-soluble byproduct simplifies purification.[10]
Knoevenagel Condensation Malononitrile, PiperidineBenzylidenemalononitrile Derivative85-98Mild conditions, high yields for electron-deficient alkenes.
Pictet-Spengler Reaction Tryptamine, TFATetrahydro-β-carboline50-80Direct access to complex heterocyclic scaffolds.[20]
Ugi Reaction Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide50-90High atom economy, rapid generation of molecular diversity.[24]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its aldehyde functionality provides a reactive handle for a wide range of transformations, including olefination, condensation, and multicomponent reactions. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to construct novel molecules with potential applications in medicinal chemistry and materials science. The strategic application of these reactions enables the efficient and controlled elaboration of the 6-methoxybenzofuran core into diverse and complex molecular architectures.

References

Application Notes and Protocols for the Wittig Reaction with 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Olefination of a Privileged Heterocycle

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1][2][3][4] This powerful transformation, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a high degree of regioselectivity, ensuring the double bond forms precisely where the carbonyl group was located.[2][3] This application note provides a detailed experimental protocol for the Wittig olefination of 6-Methoxybenzofuran-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds and materials. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the ability to introduce vinyl groups via the Wittig reaction opens avenues for further functionalization and the synthesis of novel derivatives.

This guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also insights into the underlying mechanism, critical parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.

Mechanistic Rationale: From Ylide to Alkene

The Wittig reaction proceeds through a fascinating mechanistic pathway. It begins with the deprotonation of a phosphonium salt to generate a phosphorus ylide, a species with adjacent positive and negative charges.[2][4] This nucleophilic ylide then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, this compound. This initial nucleophilic addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[2][5] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[2][5]

The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield (E)-alkenes.[1][5][6][7] For semi-stabilized ylides, such as those with aryl substituents, the stereoselectivity can be less pronounced, often resulting in a mixture of isomers.[1]

Experimental Protocol: Synthesis of 6-Methoxy-2-vinylbenzofuran

This protocol details the synthesis of 6-methoxy-2-vinylbenzofuran via the Wittig reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a cool, dark place.
Methyltriphenylphosphonium bromide≥98%Sigma-AldrichDry in a vacuum oven before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Dichloromethane (DCM)ACS gradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)In-house prep.
Saturated aqueous sodium chloride (brine)In-house prep.
Anhydrous magnesium sulfate (MgSO₄)ACS gradeFisher Scientific
Silica gel230-400 meshFisher ScientificFor column chromatography.
Hexanes and Ethyl AcetateHPLC gradeFisher ScientificFor chromatography.
Equipment
  • Flame-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and chromatography

Safety Precautions
  • n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides. Use from a fresh, sealed bottle or test for peroxides before use.

  • This compound is classified as acutely toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Perform the reaction in a well-ventilated fume hood.

Step-by-Step Procedure

Part 1: In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe over 10-15 minutes. A characteristic orange to deep red color of the ylide should develop.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

Part 2: Wittig Reaction with this compound

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting aldehyde is consumed.

Part 3: Workup and Purification

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure 6-methoxy-2-vinylbenzofuran.

Data Presentation

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)
This compound176.171.01.0
Methyltriphenylphosphonium bromide357.231.21.2
n-Butyllithium (2.5 M in hexanes)64.061.11.1
Expected Product
6-Methoxy-2-vinylbenzofuran174.19--
Byproduct
Triphenylphosphine oxide278.28--

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_workup Workup and Purification ylide_start Suspend Ph₃PCH₃Br in anhydrous THF cool_ylide Cool to 0 °C ylide_start->cool_ylide add_nBuLi Add n-BuLi dropwise cool_ylide->add_nBuLi stir_ylide Stir at 0 °C for 1h add_nBuLi->stir_ylide add_aldehyde Add aldehyde solution to ylide at 0 °C stir_ylide->add_aldehyde Ylide Solution aldehyde_prep Dissolve Aldehyde in THF aldehyde_prep->add_aldehyde warm_react Warm to RT and stir for 2-4h add_aldehyde->warm_react quench Quench with sat. aq. NH₄Cl warm_react->quench Reaction Mixture extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry_concentrate Dry over MgSO₄ and concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for the Wittig olefination of this compound.

Troubleshooting and Optimization

  • Low or No Yield:

    • Inactive Ylide: Ensure the phosphonium salt is thoroughly dried and the reaction is performed under strictly anhydrous and inert conditions. The n-BuLi should be fresh and properly titrated.

    • Poor Aldehyde Quality: The aldehyde may have oxidized or polymerized. Check its purity before use.

  • Incomplete Reaction:

    • Extend the reaction time or slightly increase the temperature (e.g., to 40 °C).

  • Difficulty in Removing Triphenylphosphine Oxide:

    • This byproduct is notoriously difficult to remove completely. If chromatography is challenging, consider alternative methods such as precipitation by forming a complex with zinc chloride or magnesium chloride.

Conclusion

This application note provides a comprehensive and reliable protocol for the Wittig reaction of this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can successfully synthesize 6-methoxy-2-vinylbenzofuran, a valuable building block for further chemical exploration. The provided workflow and troubleshooting guide aim to facilitate a smooth and efficient experimental process, empowering scientists in their pursuit of novel molecular entities.

References

Application Notes: The Strategic Utility of 6-Methoxybenzofuran-2-carbaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxybenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a highly valuable and versatile building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure, featuring a benzofuran core, is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1] The strategic placement of the methoxy group at the 6-position and the aldehyde at the 2-position provides two distinct points for chemical modification, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its applications, focusing on its role as a key intermediate in the synthesis of advanced pharmaceutical targets.

The aldehyde functional group is a reactive handle for a variety of crucial transformations, including oxidation to a carboxylic acid, reductive amination to form amines, and various condensation reactions to build larger heterocyclic systems.[1] The methoxy group, while relatively stable, can be demethylated to a phenol, offering another site for etherification or other coupling reactions. This dual functionality makes this compound a cornerstone intermediate for generating libraries of compounds in drug discovery campaigns, particularly for agents targeting cancer and central nervous system disorders.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol
CAS Number 53860-74-5[1]
Appearance Solid
Reactivity The aldehyde group is prone to nucleophilic addition and oxidation. The benzofuran ring is aromatic and undergoes substitution reactions.[1]
Safety May cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE) should be worn.[1]

Core Application: A Versatile Precursor for Bioactive Molecules

The primary utility of this compound in pharmaceutical manufacturing lies in its role as a precursor to more complex intermediates. The benzofuran-2-carboxamide moiety, for instance, is a key structural component of the antidepressant drug Vilazodone.[3] While Vilazodone itself features a 5-substituted benzofuran, the synthetic logic of building the core structure is transferable. By oxidizing the aldehyde to a carboxylic acid and subsequently forming an amide, this compound can be converted into a scaffold ready for further elaboration.

Synthetic Strategy Overview

The following workflow illustrates a common synthetic pathway to leverage this starting material for the creation of advanced pharmaceutical intermediates.

G A 6-Methoxybenzofuran- 2-carbaldehyde B Oxidation (e.g., Pinnick Oxidation) A->B Step 1 C 6-Methoxybenzofuran- 2-carboxylic acid B->C D Amide Coupling (e.g., EDC, HOBt) C->D Step 2 E 6-Methoxybenzofuran- 2-carboxamide Derivative D->E F Further Functionalization (e.g., Demethylation, C-N Coupling) E->F Step 3 G Advanced Pharmaceutical Intermediate (API) F->G

Caption: Synthetic workflow from starting material to API.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations outlined above. These are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Oxidation to 6-Methoxybenzofuran-2-carboxylic acid

Rationale: The Pinnick oxidation is a highly efficient and mild method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. It is particularly useful for electron-rich aromatic aldehydes.

Materials:

  • This compound

  • 2-Methyl-2-butene (Amylene)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Addition of Reagents: Add 2-methyl-2-butene (5.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Initiation of Reaction: Add the sodium chlorite/phosphate solution dropwise to the stirred aldehyde solution at room temperature. An exotherm may be observed. Maintain the temperature below 35°C using a water bath if necessary.

  • Monitoring: Stir the reaction vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous Na₂SO₃ solution to quench any residual oxidant. Stir for 15 minutes.

  • Work-up:

    • Acidify the mixture to pH ~2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the aqueous mixture three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 6-Methoxybenzofuran-2-carboxylic acid.

Protocol 2: Amide Coupling to form N-Substituted-6-Methoxybenzofuran-2-carboxamide

Rationale: Carbodiimide-mediated coupling (using EDC) with an activating agent (like HOBt) is a standard, reliable method for forming amide bonds from carboxylic acids and amines, minimizing side reactions and preserving stereochemistry if applicable.

Materials:

  • 6-Methoxybenzofuran-2-carboxylic acid

  • A primary or secondary amine (e.g., piperazine for a Vilazodone analog)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a solution of 6-Methoxybenzofuran-2-carboxylic acid (1.0 eq) in DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture at 0°C (ice bath).

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

General Reactivity and Further Transformations

The aldehyde functionality is a gateway to numerous other chemical entities, expanding its utility beyond the pathway described.

G cluster_0 Key Transformations A 6-Methoxybenzofuran- 2-carbaldehyde B Oxidation (Pinnick, etc.) A->B Carboxylic Acid C Reductive Amination (NaBH(OAc)₃ + Amine) A->C Amine D Wittig Reaction (Ylide) A->D Alkene E Condensation (e.g., with active methylene) A->E α,β-Unsaturated system

Caption: Key reactions of the aldehyde group.

Conclusion

This compound is a strategic starting material whose value is defined by the versatility of its functional groups. The protocols and synthetic strategies outlined here demonstrate its direct applicability in constructing complex molecular frameworks relevant to the pharmaceutical industry. Its ability to be efficiently converted into carboxylic acids, amides, amines, and other key intermediates makes it an indispensable tool for researchers and drug development professionals aiming to synthesize novel therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions of 6-Methoxybenzofuran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its derivatives have demonstrated a wide array of therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities.[1][3] The specific substrate, 6-Methoxybenzofuran-2-carbaldehyde, and its halogenated precursors, are particularly valuable building blocks in medicinal chemistry and drug development.[4][5][6] The methoxy group modulates electronic properties and can be a key interaction point in biological targets, while the aldehyde at the 2-position provides a versatile handle for subsequent transformations such as reductive amination, oxidation, or olefination.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering unparalleled efficiency in constructing carbon-carbon and carbon-heteroatom bonds.[7][8] The 2010 Nobel Prize in Chemistry, awarded for these reactions, underscored their profound impact on the synthesis of complex molecules, particularly in the pharmaceutical industry.[8][9] This guide provides an in-depth exploration of key palladium-catalyzed transformations applied to the 6-methoxybenzofuran scaffold, designed for researchers and drug development professionals seeking to leverage these powerful methods.

Section 1: The Engine of Synthesis - Understanding the Palladium Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[10][11] A mastery of this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key steps:

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a square planar Pd(II) complex.[7][9] This is often the rate-determining step.

  • Transmetalation : An organometallic nucleophile (e.g., organoboron, organotin) transfers its organic group to the Pd(II) center, displacing the halide.[8][11] This step brings both coupling partners together on the palladium atom.

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent, allowing for fine-tuning of the reaction's reactivity and selectivity.[12][13]

General_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product waste M-X pd2_trans->waste start R¹-X (Aryl Halide) start->pd2_ox nucleophile R²-M (Nucleophile) nucleophile->pd2_trans

Figure 1: General Catalytic Cycle for Cross-Coupling.

Section 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity, mild conditions, and the commercial availability and low toxicity of its boronic acid reagents.[14][15] It is exceptionally well-suited for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[3]

Mechanism Deep Dive

The Suzuki reaction follows the general catalytic cycle, with the key transmetalation step requiring activation of the organoboron species by a base.[16][17] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[16]

Suzuki_Miyaura_Cycle pd0 {Pd(0)L₂} pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox  Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans  Transmetalation (Ar'-B(OR)₂ + Base) pd2_trans->pd0  Reductive Elimination (Ar-Ar')

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Protocol: Synthesis of 5-Aryl-6-methoxybenzofuran-2-carbaldehyde

This protocol describes a general procedure for the Suzuki coupling of a halogenated benzofuran derivative with an arylboronic acid. The choice of catalyst, ligand, and base is critical for success and should be optimized for each specific substrate combination.[3][18]

Reactant Schema: (Assuming the use of 5-Bromo-6-methoxybenzofuran-2-carbaldehyde as the starting electrophile)

Materials:

  • 5-Bromo-6-methoxybenzofuran-2-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-6-methoxybenzofuran-2-carbaldehyde, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this pre-catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add the degassed dioxane/water solvent mixture via syringe.

    • Causality Note: Degassing removes dissolved oxygen, which can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.[19]

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Reference
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common, stable Pd(II) precursors that are reduced in situ to the active Pd(0) species.[19][20]
Ligand SPhos, RuPhos, P(t-Bu)₃Electron-rich, bulky phosphines stabilize the Pd(0) center and promote efficient oxidative addition and reductive elimination.[16][18]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation; strength of base can be tuned to substrate tolerance.[16][21]
Solvent Dioxane/H₂O, Toluene, THFAqueous mixtures often accelerate the reaction and help dissolve the inorganic base.[18][21]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, particularly for the oxidative addition step.

Section 3: Heck Reaction for Alkene Functionalization

The Mizoroki-Heck reaction is a powerful method for forming C-C bonds by coupling aryl or vinyl halides with alkenes.[22][23] This transformation is particularly useful for synthesizing substituted styrenes and acrylates from the benzofuran core, providing access to important polymer precursors and pharmaceutical intermediates.

Mechanism Deep Dive

The Heck reaction mechanism differs from other cross-couplings. After oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion into the Pd-Aryl bond. The final product is released via a β-hydride elimination step, which typically proceeds with syn-stereochemistry, followed by reductive elimination of H-X with the base to regenerate the Pd(0) catalyst.[8][23]

Heck_Reaction_Cycle pd0 {Pd(0)L₂} pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox  Oxidative Addition (Ar-X) pd2_pi [Ar-Pd(II)L₂(Alkene)]⁺X⁻ pd2_ox->pd2_pi  Alkene Coordination & Migratory Insertion pd2_hydride H-Pd(II)L₂-X pd2_pi->pd2_hydride  syn β-Hydride Elimination (Releases Product) pd2_hydride->pd0  Reductive Elimination (+ Base -> BH⁺X⁻)

Figure 3: Catalytic Cycle of the Mizoroki-Heck Reaction.

Application Protocol: Vinylation of 5-Bromo-6-methoxybenzofuran-2-carbaldehyde

This protocol provides a method for coupling the benzofuran scaffold with an alkene like styrene or n-butyl acrylate.

Materials:

  • 5-Bromo-6-methoxybenzofuran-2-carbaldehyde (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%) or phosphine-free conditions

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Reaction vial suitable for microwave or conventional heating

Procedure:

  • Setup: To a dry reaction vial, add 5-Bromo-6-methoxybenzofuran-2-carbaldehyde, Pd(OAc)₂, and the phosphine ligand (if used).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by the base (Et₃N) and the alkene.

  • Reaction: Seal the vial and heat to 100-140 °C (either via conventional oil bath or microwave irradiation) with stirring.

    • Causality Note: Microwave heating can significantly reduce reaction times by efficiently and uniformly heating the polar solvent mixture.[24]

  • Monitoring: Follow the reaction by GC-MS or LC-MS until completion (often 1-12 hours).

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via column chromatography to isolate the desired substituted alkene product.

ParameterRecommended ConditionsRationale & Reference
Catalyst Pd(OAc)₂, PdCl₂Robust and common palladium sources for Heck reactions.[22][24]
Ligand PPh₃, P(o-tol)₃, or ligand-freePhosphine ligands can improve catalyst stability and lifetime; however, many Heck reactions proceed well without added ligands.[22]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the H-X generated in the catalytic cycle.[23]
Solvent DMF, ACN, NMPPolar aprotic solvents are typically used to ensure solubility of the reagents and catalyst system.
Temperature 100 - 140 °CHigher temperatures are often required to promote the migratory insertion and catalyst regeneration steps.

Section 4: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[25][26] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[27]

Mechanism Deep Dive

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide occurs as usual. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step. Subsequent reductive elimination yields the arylalkyne product.[26]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 {Pd(0)L₂} pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Add. pd2_trans Ar-Pd(II)L₂-C≡CR pd2_trans->pd0 Reductive Elim. cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_trans Transmetalation alkyne {H-C≡CR + Base} alkyne->cu_acetylide Forms Acetylide

Figure 4: Dual Catalytic Cycles of the Sonogashira Reaction.

Application Protocol: Alkynylation of 5-Bromo-6-methoxybenzofuran-2-carbaldehyde

This protocol outlines the coupling of the benzofuran core with a terminal alkyne. Rigorous exclusion of air is important to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Materials:

  • 5-Bromo-6-methoxybenzofuran-2-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask with stir bar

Procedure:

  • Setup: Add 5-Bromo-6-methoxybenzofuran-2-carbaldehyde, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed THF and the amine base (e.g., Et₃N). Stir for a few minutes, then add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

ParameterRecommended ConditionsRationale & Reference
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-formed, stable palladium complexes that are active for the coupling.[25][28]
Cu Co-catalyst CuIEssential for the formation of the copper acetylide, which facilitates transmetalation at mild temperatures.[26][27]
Base Et₃N, DIPA, PiperidineActs as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[25][29]
Solvent THF, DMFAnhydrous, polar aprotic solvents are used to dissolve all reaction components.
Temperature 25 - 60 °CThe copper co-catalyst allows these reactions to proceed under significantly milder conditions than other couplings.[27]

Section 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[30][31] This reaction has revolutionized the synthesis of anilines, N-aryl heterocycles, and other key structures in pharmaceuticals.

Mechanism Deep Dive

The catalytic cycle is similar to other cross-couplings but requires a strong base to deprotonate the amine, forming an amide that coordinates to the palladium center. The C-N bond is then formed via reductive elimination. The development of sterically hindered, electron-rich phosphine ligands was a critical breakthrough, as they facilitate the difficult reductive elimination step from the amido-complex.[30][32]

Buchwald_Hartwig_Cycle pd0 {Pd(0)L} pd2_ox Ar-Pd(II)L-X pd0->pd2_ox  Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L-NR₂ pd2_ox->pd2_amido  Amine Coordination & Deprotonation (Base) pd2_amido->pd0  Reductive Elimination (Ar-NR₂)

Figure 5: Catalytic Cycle of Buchwald-Hartwig Amination.

Application Protocol: Amination of 5-Bromo-6-methoxybenzofuran-2-carbaldehyde

This protocol describes the coupling of the benzofuran halide with a primary or secondary amine. The reaction is highly sensitive to the choice of ligand and base.

Materials:

  • 5-Bromo-6-methoxybenzofuran-2-carbaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Setup (Glovebox Recommended): To an oven-dried vial, add the base (e.g., NaOtBu), Pd₂(dba)₃, and the XPhos ligand.

  • Reagent Addition: Add the 5-Bromo-6-methoxybenzofuran-2-carbaldehyde, followed by the anhydrous solvent (e.g., Toluene). Stir for a moment, then add the liquid amine via syringe.

  • Reaction: Seal the vial tightly and heat to 90-110 °C with stirring.

    • Causality Note: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine without competing in the reaction, while bulky ligands like XPhos accelerate the crucial C-N reductive elimination step.[32][33]

  • Monitoring: Follow reaction progress by LC-MS.

  • Workup: Cool the reaction, then carefully quench by pouring it into a separatory funnel containing water. Extract with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

ParameterRecommended ConditionsRationale & Reference
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, avoiding the need for an in situ reduction step.[33]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for high activity and broad substrate scope.[30][32]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, sterically hindered base is critical for deprotonating the amine nucleophile.[31][33]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 90 - 110 °CNecessary to drive the reaction, especially for less reactive aryl chlorides or hindered amines.

Section 6: General Experimental Workflow and Best Practices

To ensure reproducibility and success, a systematic workflow should be adopted for all palladium-catalyzed reactions.

Experimental_Workflow prep 1. Reagent Prep (Dry/Degas Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Solids/Catalyst) prep->setup addition 3. Liquid Addition (Solvent, Liquid Substrates) setup->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitor 5. Monitoring (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Workup & Extraction (Quench, Separate Layers) monitor->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Analysis (NMR, MS, Purity) purify->analysis

Figure 6: Standardized Workflow for Palladium Catalysis.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxybenzofuran-2-carbaldehyde is a pivotal building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its benzofuran core is a common motif in numerous natural products and therapeutic compounds, exhibiting diverse pharmacological activities. The growing demand for this intermediate in drug discovery and development necessitates a scalable, cost-effective, and safe manufacturing process. This application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of this compound, focusing on process optimization, safety, and scalability. The described methodology is designed to be a self-validating system, ensuring high purity and consistent yields for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a three-step process commencing with the synthesis of the key intermediate, 6-hydroxybenzofuran, followed by a selective O-alkylation to yield 6-methoxybenzofuran, and culminating in a regioselective formylation at the C-2 position via the Vilsmeier-Haack reaction. This pathway was chosen for its robustness, use of readily available starting materials, and amenability to large-scale production.

Synthetic_Pathway Start 2-Hydroxy-4- methoxybenzaldehyde Step1 Step 1: Cyclization (Perkin-like condensation) Start->Step1 Chloroacetic acid, NaOH, Ac2O Intermediate1 6-Hydroxybenzofuran Step1->Intermediate1 Step2 Step 2: O-Alkylation (Methylation) Intermediate1->Step2 Methylating agent, Base Intermediate2 6-Methoxybenzofuran Step2->Intermediate2 Step3 Step 3: Formylation (Vilsmeier-Haack Reaction) Intermediate2->Step3 POCl3, DMF Product 6-Methoxybenzofuran- 2-carbaldehyde Step3->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-Hydroxybenzofuran

The synthesis of 6-hydroxybenzofuran is a critical initial phase, and a scalable process has been developed starting from 2-hydroxy-4-methoxybenzaldehyde.[3] This method involves a reaction with chloroacetic acid followed by cyclization in acetic anhydride.[3]

Protocol 1: Scale-up Synthesis of 6-Hydroxybenzofuran
Reagent/SolventMolecular WeightMolesQuantityNotes
2-Hydroxy-4-methoxybenzaldehyde152.1517.12.6 kgStarting material
Chloroacetic acid94.5020.51.94 kg
Sodium Hydroxide40.0042.81.71 kg
Water18.02-13 L
Acetic Anhydride102.09-13 L
Sodium Acetate82.0317.11.4 kg

Step-by-Step Procedure:

  • Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-hydroxy-4-methoxybenzaldehyde (2.6 kg, 17.1 mol), chloroacetic acid (1.94 kg, 20.5 mol), sodium hydroxide (1.71 kg, 42.8 mol), and water (13 L).

  • Initial Reaction: Heat the mixture to 100°C and stir vigorously for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, cool the mixture to 50°C. Carefully add acetic anhydride (13 L) and sodium acetate (1.4 kg, 17.1 mol).

  • Heating and Reflux: Gradually heat the reaction mixture to 125-130°C and maintain at reflux for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a stirred vessel containing 50 L of ice-water. A precipitate will form.

  • Isolation and Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum at 60°C to yield 6-hydroxybenzofuran. The product can be further purified by recrystallization from a suitable solvent system like toluene/heptane.

Part 2: O-Alkylation to 6-Methoxybenzofuran

The hydroxyl group of 6-hydroxybenzofuran is then methylated to yield 6-methoxybenzofuran. This O-alkylation is a standard procedure and can be achieved with high efficiency using common methylating agents.[4][5]

Protocol 2: Methylation of 6-Hydroxybenzofuran
Reagent/SolventMolecular WeightMolesQuantityNotes
6-Hydroxybenzofuran134.1315.02.01 kgFrom Step 1
Dimethyl Sulfate (DMS)126.1318.02.27 kg (1.71 L)Caution: Highly Toxic
Potassium Carbonate138.2130.04.15 kgAnhydrous
Acetone58.08-20 L

Step-by-Step Procedure:

  • Reaction Setup: In a 50 L reactor, suspend 6-hydroxybenzofuran (2.01 kg, 15.0 mol) and anhydrous potassium carbonate (4.15 kg, 30.0 mol) in acetone (20 L).

  • Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (1.71 L, 18.0 mol) dropwise over 1 hour, maintaining the temperature below 40°C using a cooling bath. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 56°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 2 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude 6-methoxybenzofuran.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to yield pure 6-methoxybenzofuran.

Part 3: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran

The final step is the introduction of the carbaldehyde group at the C-2 position of 6-methoxybenzofuran. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+Cl- (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 6-Methoxybenzofuran 6-Methoxybenzofuran Iminium_Intermediate Iminium Salt Intermediate 6-Methoxybenzofuran->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis H2O Workup Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Protocol 3: Synthesis of this compound
Reagent/SolventMolecular WeightMolesQuantityNotes
6-Methoxybenzofuran148.1613.52.0 kgFrom Step 2
Phosphorus Oxychloride (POCl3)153.3316.22.49 kg (1.5 L)Caution: Corrosive, reacts violently with water
N,N-Dimethylformamide (DMF)73.09-10 LAnhydrous
Dichloromethane (DCM)84.93-10 LAnhydrous
Sodium Acetate82.03-4.0 kgFor work-up
Water18.02-20 LFor work-up

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a 50 L reactor under an inert atmosphere (nitrogen), cool anhydrous DMF (10 L) to 0-5°C. Slowly add phosphorus oxychloride (1.5 L, 16.2 mol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.[8]

  • Substrate Addition: Dissolve 6-methoxybenzofuran (2.0 kg, 13.5 mol) in anhydrous dichloromethane (10 L) and add this solution to the pre-formed Vilsmeier reagent at 0-5°C over 1 hour.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0-5°C. Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice (20 kg) and water (20 L). Caution: This is a highly exothermic step.

  • Neutralization and Product Formation: Add a solution of sodium acetate (4.0 kg) in water (10 L) to the mixture to hydrolyze the iminium salt intermediate. Stir the mixture for 2 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Safety and Hazard Considerations

  • Dimethyl Sulfate (DMS): DMS is extremely toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Any spills should be neutralized with an ammonia solution.

  • Phosphorus Oxychloride (POCl3): POCl3 is highly corrosive and reacts violently with water. It should be handled in a fume hood, and all equipment must be dry. The quenching step is highly exothermic and should be performed with care and adequate cooling.[9]

  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent and the subsequent reaction can be exothermic.[10][11] Proper temperature control is crucial to prevent runaway reactions.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity, facilitating its application in pharmaceutical research and development.

References

use of 6-Methoxybenzofuran-2-carbaldehyde in the synthesis of anticancer agents.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 6-Methoxybenzofuran-2-carbaldehyde: A Versatile Precursor in the Synthesis of Novel Anticancer Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran moiety, a heterocyclic system composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including potent anticancer properties.[2][3][4][5] The therapeutic potential of benzofuran derivatives often stems from their ability to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and growth factor receptors.[6][7]

This compound, in particular, serves as a highly valuable and versatile starting material.[8] Its chemical architecture, featuring a reactive aldehyde group at the 2-position and an electron-donating methoxy group on the benzene ring, makes it an ideal building block for constructing more complex molecules with potential therapeutic value.[8] The aldehyde functionality provides a synthetic handle for a variety of chemical transformations, most notably condensation reactions, enabling the facile generation of diverse molecular libraries for anticancer screening.

This guide provides a detailed overview of the application of this compound in synthesizing potent anticancer agents, with a primary focus on the preparation of benzofuran-chalcone hybrids. It includes a comprehensive, field-tested protocol, discusses the mechanistic basis of the synthesized compounds' activity, and presents key performance data.

Core Synthetic Strategy: From Aldehyde to Anticancer Chalcone

A predominant and highly effective strategy for leveraging this compound is its use in the Claisen-Schmidt condensation reaction to form chalcones. Chalcones are α,β-unsaturated ketone systems that act as precursors for flavonoids and are known for their significant anticancer activities.[4][9] The fusion of the benzofuran scaffold with the chalcone pharmacophore has proven to be a fruitful approach in developing novel anticancer candidates with enhanced potency and selectivity.[10][11]

The reaction involves the base-catalyzed condensation of an aldehyde (this compound) with a ketone (typically an acetophenone derivative). The methoxy group on the benzofuran ring can influence the electronic properties and, consequently, the biological activity of the final compound. The general workflow for this synthesis is outlined below.

G cluster_materials Starting Materials cluster_process Synthetic Process A 6-Methoxybenzofuran- 2-carbaldehyde C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Reaction Workup & Purification C->D Crude Product E Benzofuran-Chalcone Hybrid (Final Product) D->E Purified Product G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Benzofuran- Chalcone Hybrid Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Methoxybenzofuran-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The benzofuran core is a privileged scaffold in many bioactive natural products and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help you improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for introducing the C2-aldehyde group onto 6-methoxybenzofuran, and which is recommended?

The most direct and common method for synthesizing this compound is the electrophilic formylation of the 6-methoxybenzofuran precursor. The benzofuran ring is an electron-rich heteroaromatic system, making it highly reactive towards electrophilic substitution.[3] The two most applicable named reactions for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction .

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The active electrophile is a chloroiminium ion, which is relatively mild. This reaction is highly effective for a wide range of electron-rich aromatic and heteroaromatic compounds.[4][6]

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to generate dichlorocarbene (:CCl₂) as the electrophile.[7][8] It is classically used for the ortho-formylation of phenols.[8][9]

Recommendation: For formylating 6-methoxybenzofuran, the Vilsmeier-Haack reaction is strongly recommended . The Vilsmeier reagent is a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, making it highly selective for electron-rich systems like benzofurans and less prone to aggressive side reactions.[10] The Reimer-Tiemann reaction, while effective for phenols, can be harsh due to the strong basic conditions and high temperatures, which may not be compatible with all substrates and can lead to lower yields.[7][8]

Q2: My Vilsmeier-Haack reaction is resulting in a low yield of this compound. What are the likely causes and how can I fix them?

Low yield is the most common complaint. The issue can usually be traced to one of three areas: reagent preparation, reaction conditions, or workup procedure.

The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and its formation is critical.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry DMF and freshly distilled POCl₃. The presence of water will quench the Vilsmeier reagent and hydrolyze POCl₃, significantly reducing the concentration of your active electrophile.

    • Control Reagent Addition Temperature: The Vilsmeier reagent is typically prepared by the slow, dropwise addition of POCl₃ to ice-cooled DMF (0-5 °C).[4] This exothermic process must be controlled to prevent reagent decomposition.

    • Order of Addition: Always add the substrate (6-methoxybenzofuran) to the pre-formed Vilsmeier reagent. Adding the reagents in a different order can lead to side reactions.

  • Troubleshooting Steps:

    • Temperature & Time: While reagent formation is done at a low temperature, the subsequent formylation step often requires heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish (significant starting material remains after several hours), consider incrementally increasing the temperature (e.g., from room temperature to 40°C, then to 60°C). Be cautious, as excessive heat can cause decomposition.

    • Stoichiometry: A common starting point is a slight excess of the Vilsmeier reagent. A molar ratio of Substrate:DMF:POCl₃ of 1:3:1.2 is often effective, where DMF can also serve as the solvent. If you observe incomplete conversion, a modest increase in the amount of POCl₃ (e.g., to 1.5 equivalents) may be beneficial.

The product is an iminium salt intermediate which must be hydrolyzed to the aldehyde.[5][6]

  • Troubleshooting Steps:

    • Hydrolysis: The reaction mixture should be carefully quenched by pouring it onto crushed ice or into a cold aqueous solution of sodium acetate or sodium bicarbonate. This hydrolyzes the iminium intermediate to the desired aldehyde and neutralizes the acidic byproducts.

    • Purification: The crude product is often impure. Purification via silica gel column chromatography (using a solvent system like hexane/ethyl acetate) or recrystallization is typically necessary to isolate pure this compound.[4]

Below is a troubleshooting workflow to diagnose low-yield issues.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_reaction Reaction Issues cluster_workup Workup & Purification start Low Yield Observed check_reagents Check Reagents & Conditions (Anhydrous? Temp Control?) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Reagent/Setup Problem check_reagents->reagent_bad No check_reaction Analyze Reaction Progress (TLC) (Starting Material Left?) reaction_incomplete Yes, SM remains check_reaction->reaction_incomplete Yes reaction_complete No, SM consumed check_reaction->reaction_complete No check_workup Evaluate Workup (Proper Quenching?) workup_bad Workup Problem check_workup->workup_bad reagent_ok->check_reaction solution_reagent Solution: Use dry solvents, fresh POCl₃. Control addition at 0-5 °C. reagent_bad->solution_reagent solution_reaction Solution: Increase temp/time. Increase POCl₃ eq. reaction_incomplete->solution_reaction reaction_complete->check_workup solution_workup Solution: Ensure careful quenching on ice. Optimize purification (chromatography). workup_bad->solution_workup

Caption: A workflow for troubleshooting low-yield benzofuran synthesis.

Q3: I am attempting the Reimer-Tiemann reaction and experiencing very low yields and a complex product mixture. Why is this happening?

The Reimer-Tiemann reaction is often less efficient for this specific transformation. Several factors could be at play:

  • Biphasic System Inefficiency: The reaction is typically run in a biphasic system (aqueous NaOH and organic chloroform).[7][8] For the reaction to occur, the phenoxide (or in this case, the electron-rich benzofuran) and the dichlorocarbene must interact at the interface. Inefficient mixing can starve the reaction.

    • Solution: Use vigorous mechanical stirring and consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the hydroxide or phenoxide equivalent into the organic phase.[11]

  • Thermal Runaway: The reaction can be highly exothermic once initiated.[7][11] Poor temperature control can lead to the decomposition of reactants, intermediates, and products, resulting in a complex tar-like mixture.

    • Solution: Heat the reaction gently to initiate it, and have an ice bath ready to control any sudden exotherm.[11]

  • Dichlorocarbene Side Reactions: Dichlorocarbene is highly reactive and can react with other functional groups if present.[7][8] While 6-methoxybenzofuran is relatively simple, this is a key consideration for more complex substrates.

ParameterVilsmeier-HaackReimer-Tiemann
Electrophile Chloroiminium IonDichlorocarbene
Reagents POCl₃, DMFCHCl₃, Strong Base (e.g., NaOH)
Typical Temp. 0 °C to 60 °C60-70 °C
Conditions Anhydrous, mildly acidicBiphasic, strongly basic
Common Issues Moisture sensitivityInefficient mixing, thermal runaway
Expected Yield Generally Good to ExcellentOften Poor to Moderate

Table 1: Comparison of Formylation Methods for 6-Methoxybenzofuran.

Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran (Recommended)

This protocol is based on standard procedures for the formylation of electron-rich heterocycles.[4][5][6]

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 6-methoxybenzofuran (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.

    • Add the solution of 6-methoxybenzofuran dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Continue stirring for 1-2 hours until the hydrolysis is complete. A precipitate may form.

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to yield this compound as a solid.

Vilsmeier_Haack_Workflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Purification a Add POCl₃ to DMF at 0 °C b Stir for 30 min at 0 °C a->b c Add 6-methoxybenzofuran solution d Heat to 50-60 °C c->d f Quench on ice/bicarbonate e Monitor by TLC d->e g Extract with organic solvent f->g h Dry and concentrate g->h i Purify via column chromatography h->i

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

References

Technical Support Center: Formylation of 6-Methoxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 6-methoxybenzofuran. As a key intermediate in the synthesis of pharmacologically active compounds, achieving high yield and purity in this reaction is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.

Troubleshooting Guide: A-Question-and-Answer Approach

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocyclic systems like 6-methoxybenzofuran.[3] It utilizes a chloroiminium salt, known as the Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃).[4][5] While powerful, the reaction is not without its subtleties. Below, we address the most common issues encountered during this electrophilic aromatic substitution.

Q1: My reaction yields a mixture of formylated isomers. How can I improve regioselectivity for the desired 6-methoxybenzofuran-2-carbaldehyde?

Probable Cause: The formylation of benzofuran is governed by the electronic properties of the heterocyclic ring. The endocyclic oxygen atom strongly activates the C2 position towards electrophilic attack due to its ability to stabilize the intermediate Wheland complex through resonance. However, the C3 position is also nucleophilic, and under forcing conditions (e.g., high temperatures), competitive formylation at C3 can occur. The 6-methoxy group, being an electron-donating group, further activates the entire ring system but its primary electronic influence is on the fused benzene ring, making substitution there less likely than on the more reactive furan moiety.

Solution & Scientific Rationale: Controlling regioselectivity is primarily a matter of managing the reaction's kinetic profile. The Vilsmeier reagent is a relatively weak electrophile, making the reaction sensitive to temperature.[6][7]

  • Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at 0°C. Maintain this low temperature when adding the 6-methoxybenzofuran substrate. Allowing the reaction to proceed at a controlled temperature, typically between 0°C and room temperature, favors the kinetically preferred C2 attack.[8] Avoid high temperatures, which can provide enough energy to overcome the activation barrier for the C3-formylation pathway, leading to isomeric impurities.

  • Reagent Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents). A large excess does not necessarily improve yield but can increase the risk of side reactions.

  • Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that could promote isomer formation or degradation.

Q2: I'm observing a significant amount of a dark, tarry polymer as a byproduct. What is causing this decomposition and how can I prevent it?

Probable Cause: Benzofuran and its derivatives can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction environment is inherently acidic, and prolonged exposure, especially at elevated temperatures, can lead to acid-catalyzed polymerization or ring-opening degradation pathways. The product, an aldehyde, can also be susceptible to further reactions under these conditions.

Solution & Scientific Rationale:

  • Minimize Reaction Time: As mentioned above, monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the substrate's and product's exposure to the acidic medium.

  • Controlled Reagent Addition: Add the POCl₃ to the DMF slowly at 0°C to manage the initial exotherm. Subsequently, add the 6-methoxybenzofuran solution dropwise to the pre-formed reagent to maintain a low concentration of the substrate in the reactive medium, preventing localized heating and polymerization.

  • Efficient Workup: The quenching and hydrolysis step is critical. The intermediate iminium salt must be hydrolyzed to the final aldehyde. Pouring the reaction mixture onto crushed ice followed by neutralization with a suitable base (e.g., sodium acetate, sodium bicarbonate, or dilute NaOH) is essential.[6] An inefficient quench can leave residual acid, which promotes tar formation during workup and purification.

Q3: The NMR of my crude product shows signals that don't correspond to any formylated product. Could chlorination or other unexpected reactions be occurring?

Probable Cause: Yes, this is a possibility. The Vilsmeier reagent and the reaction conditions can promote other transformations. While less common on an unactivated benzene ring, the reagent system is a known source of reactive chlorine.

  • Chlorination: POCl₃ is a potent chlorinating agent. While formylation is the primary pathway for electron-rich aromatics, chlorination can be a competitive side reaction, particularly with substrates containing other reactive functional groups like hydroxyls.[9]

  • Reaction with Solvent: If solvents other than DMF or a chlorinated solvent like dichloromethane (DCM) are used, they may react with the Vilsmeier reagent. It is best to use DMF as both the reagent and the solvent or use a non-reactive solvent like DCE.[10]

Solution & Scientific Rationale:

  • Reagent Purity and Stoichiometry: Ensure high-purity reagents. Use the minimum necessary amount of POCl₃ (typically 1.0-1.2 equivalents relative to DMF) to form the Vilsmeier reagent.

  • Alternative Formylation Methods: If chlorination or other side reactions are persistent, consider alternative, milder formylation methods. These may include the Duff reaction (using hexamethylenetetramine in acid) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄), although these may have their own regioselectivity and substrate compatibility challenges.

Frequently Asked Questions (FAQs)

Q: What are the standard reaction conditions for the Vilsmeier-Haack formylation of 6-methoxybenzofuran?

A: While optimization is always recommended, a reliable starting point is summarized in the table below.

ParameterRecommended ConditionRationale
Reagents POCl₃, DMF, 6-methoxybenzofuranStandard for Vilsmeier-Haack formylation of electron-rich systems.[5]
Stoichiometry 1.2 eq. POCl₃, 10 eq. DMF, 1.0 eq. SubstrateA slight excess of POCl₃ ensures full conversion to the Vilsmeier reagent. DMF is often used as the solvent.
Solvent DMF or 1,2-Dichloroethane (DCE)DMF is a reactant and can serve as the solvent. An inert solvent like DCE can also be used.[10]
Temperature 0°C for reagent formation, 0°C to RT for reactionControls exotherm and maximizes regioselectivity for the C2 position.[8]
Reaction Time 1 - 6 hoursSubstrate dependent; should be monitored by TLC.
Workup Quench with ice water, neutralize with NaHCO₃ or NaOHCritical for hydrolyzing the intermediate iminium salt and preventing product degradation.[6]

Q: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?

A: Yes, other acid chlorides can be used to activate DMF, such as oxalyl chloride or thionyl chloride (SOCl₂).[8] These reagents can sometimes offer advantages in terms of reactivity or milder conditions, but POCl₃ remains the most common and cost-effective choice for this transformation.

Reaction Pathway and Side Reactions

The diagram below illustrates the desired reaction pathway for the formylation of 6-methoxybenzofuran and highlights the potential for side reactions.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF V_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_reagent 0°C POCl3 POCl₃ POCl3->V_reagent Start 6-Methoxybenzofuran Intermediate Iminium Salt Intermediate Side_Product Side Product (C3-Formyl Isomer) Start->Intermediate Electrophilic Attack (C2) Start->Side_Product Attack (C3) (High Temp.) Decomposition Decomposition (Tars/Polymers) Start->Decomposition Acid-Catalyzed Degradation Product Product (this compound) Intermediate->Product H₂O Workup (Hydrolysis) Product->Decomposition

Caption: Vilsmeier-Haack reaction pathway and potential side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran

This protocol is a representative procedure and should be adapted based on laboratory-specific safety protocols and reaction scale.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 eq.).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5°C.

    • Allow the resulting mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 6-methoxybenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE).

    • Add the substrate solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~10 g of ice per 1 mL of DMF).

    • Stir the resulting solution for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or 10% aqueous sodium hydroxide until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

References

Technical Support Center: 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxybenzofuran-2-carbaldehyde (CAS 53860-74-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use in experiments.

I. Understanding the Stability of this compound

This compound is an aromatic aldehyde containing a benzofuran core.[1][2] Like many aromatic aldehydes, its stability is influenced by its chemical structure and external environmental factors. The aldehyde functional group is susceptible to oxidation, which is the primary degradation pathway.[3][4] The benzofuran ring itself can also participate in various chemical reactions, although oxidation of the aldehyde is the more immediate concern for storage and handling.[1]

The methoxy group on the benzene ring can influence the electronic properties of the molecule, potentially affecting the rate of oxidation.[5] While specific stability studies on this compound are not extensively documented in publicly available literature, the general principles of handling air-sensitive and light-sensitive organic compounds are highly applicable.[1][6]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent reaction yields or unexpected side products.

Possible Cause: Degradation of the this compound starting material. The most common degradation product is the corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid, formed through oxidation.[3][4]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Yields A Inconsistent reaction yields observed B Assess purity of this compound stock A->B C Purity acceptable? B->C D Review reaction conditions (atmosphere, solvent purity) C->D Yes F Purify the aldehyde stock (e.g., recrystallization) C->F No E Implement stricter inert atmosphere techniques D->E I Consult further literature for specific reaction incompatibilities D->I G Re-run reaction with purified starting material and optimized conditions E->G F->G H Problem solved G->H

Caption: Troubleshooting workflow for inconsistent reaction yields.

Step-by-Step Protocol to Assess Purity:

  • Visual Inspection: Examine the solid material. Pure this compound should be a crystalline solid.[6] Discoloration (e.g., yellowing) or a change in texture could indicate degradation.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a TLC plate alongside a fresh, unopened sample if available.

    • Elute with an appropriate solvent system (e.g., hexane:ethyl acetate).

    • The presence of a second spot, often at a lower Rf value, could indicate the more polar carboxylic acid impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum. The aldehyde proton should appear as a singlet around 9-10 ppm. The disappearance or reduction in the integral of this peak, and the appearance of a broad singlet around 11-12 ppm (indicative of a carboxylic acid proton), suggests oxidation.

  • High-Performance Liquid Chromatography (HPLC):

    • For quantitative analysis, HPLC is a highly effective method.[7][8]

    • A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • The carboxylic acid will typically have a different retention time than the aldehyde.

Problem 2: The solid material appears clumpy or has changed color over time.

Possible Cause: Absorption of moisture (hygroscopic nature) and/or slow oxidation upon exposure to air and light. Some safety data sheets indicate that the compound is hygroscopic and sensitive to air and light.

Preventative Measures and Solution:

  • Storage: Always store this compound in a tightly sealed, amber glass vial to protect it from light.[1] For long-term storage, placing the vial inside a desiccator or a glovebox with an inert atmosphere is recommended.[6]

  • Handling: When weighing and dispensing the compound, do so in a dry, inert atmosphere (e.g., inside a glovebox or using a Schlenk line) to minimize exposure to air and moisture.[1][9]

  • Solution: If clumping is observed, the material may have absorbed water. Drying it under a high vacuum may be possible, but care must be taken as this can also lead to sublimation if the temperature is too high. If discoloration is significant, purification by recrystallization may be necessary before use.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the general principles for storing air-sensitive aromatic aldehydes, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.[1][6]
Container Tightly sealed amber glass vialProtects from light and moisture ingress.[1]
Location Dark and dry (e.g., in a desiccator)Prevents light-induced degradation and moisture absorption.

Q2: What is the primary degradation pathway for this compound?

A2: The most likely degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 6-methoxybenzofuran-2-carboxylic acid. This is a common reaction for aldehydes, especially when exposed to oxygen.[3][10]

G cluster_0 Primary Degradation Pathway A 6-Methoxybenzofuran- 2-carbaldehyde B 6-Methoxybenzofuran- 2-carboxylic acid A->B Oxidation (O2, light, heat)

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxybenzofuran-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxybenzofuran-2-carbaldehyde. As a crucial building block in medicinal chemistry and materials science, optimizing its synthesis is paramount for achieving high yields and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, primarily focusing on the widely-used Vilsmeier-Haack reaction.

I. Understanding the Vilsmeier-Haack Reaction for Benzofuran Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 6-methoxybenzofuran.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[2]

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich 6-methoxybenzofuran attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent workup with water hydrolyzes the iminium salt to yield the desired this compound.[1]

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 6-Methoxybenzofuran 6-Methoxybenzofuran 6-Methoxybenzofuran->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product 6-Methoxybenzofuran- 2-carbaldehyde Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction doesn't seem to be working at all. What are the possible causes and how can I fix this?

Answer:

Low yields in the Vilsmeier-Haack reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Reagent Quality:

    • DMF: The purity of DMF is critical. Old or improperly stored DMF can decompose to dimethylamine, which can quench the Vilsmeier reagent.[3] Ensure you are using anhydrous, high-purity DMF. If in doubt, use a freshly opened bottle or distill the DMF before use.

    • POCl₃: Similarly, POCl₃ is sensitive to moisture. Use a fresh bottle of POCl₃ and handle it under anhydrous conditions.

  • Incomplete Reaction:

    • Reaction Time and Temperature: The formylation of benzofurans can be sluggish. While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent reaction with 6-methoxybenzofuran may require elevated temperatures (e.g., 60-80 °C) and longer reaction times.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A typical starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents relative to the 6-methoxybenzofuran).

  • Substrate Reactivity: While 6-methoxybenzofuran is an electron-rich heterocycle, its reactivity can be influenced by other substituents. Ensure that your starting material is pure.

Experimental Protocol for Optimizing Yield:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 6-methoxybenzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or sodium acetate to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommendationRationale
DMF Purity Anhydrous, high-purityPrevents quenching of the Vilsmeier reagent.[3]
POCl₃ Purity Fresh, handled under anhydrous conditionsMoisture sensitive, ensures efficient reagent formation.
Reagent Ratio (POCl₃:DMF) 1:1 to 1:1.2Ensures complete formation of the Vilsmeier reagent.
Vilsmeier Reagent:Substrate Ratio 1.1-1.5 : 1Drives the reaction to completion.
Reaction Temperature 60-80 °C (after initial mixing at 0 °C)May be required for sufficient activation of the substrate.[2]
Reaction Time Monitored by TLCEnsures complete conversion without product degradation.
FAQ 2: Formation of Colored Impurities

Question: My reaction mixture turns a dark color, and after workup, I have a crude product that is difficult to purify due to colored impurities. What causes this and how can I prevent it?

Answer:

The formation of colored byproducts is a common issue in the Vilsmeier-Haack reaction, often arising during the workup stage.

Primary Cause:

  • Overheating during Neutralization: The hydrolysis of the iminium salt intermediate is an exothermic process. If the neutralization is done too quickly or without adequate cooling, localized heating can occur, leading to the formation of highly colored, often polymeric, byproducts.

Preventative Measures:

  • Controlled Neutralization: Always pour the reaction mixture onto a large amount of crushed ice before neutralization. This helps to dissipate the heat generated.

  • Slow Addition of Base: Add the neutralizing agent (e.g., saturated sodium bicarbonate or sodium acetate solution) slowly and in portions, with vigorous stirring, while monitoring the temperature of the mixture. Keep the temperature below 20 °C.

  • Choice of Base: Using a milder base like sodium acetate can sometimes be beneficial in controlling the exotherm compared to stronger bases like sodium hydroxide.

Neutralization_Process Reaction_Mixture Reaction Mixture (Iminium Salt) Controlled_Neutralization Controlled Neutralization (Vigorous Stirring, Temp < 20°C) Reaction_Mixture->Controlled_Neutralization Crushed_Ice Crushed Ice Crushed_Ice->Controlled_Neutralization Base_Solution Saturated Base Solution (e.g., NaHCO₃) Base_Solution->Controlled_Neutralization Clean_Product Clean Crude Product Controlled_Neutralization->Clean_Product Optimal Colored_Byproducts Colored Byproducts Controlled_Neutralization->Colored_Byproducts Overheating

Caption: Importance of controlled neutralization to prevent colored byproduct formation.

FAQ 3: Difficult Purification of the Final Product

Question: I have obtained the crude this compound, but I am struggling to purify it. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting material and other closely related impurities. Both recrystallization and column chromatography are viable options, and the choice depends on the nature and quantity of the impurities.

Purification Strategies:

  • Recrystallization: This is often the preferred method for obtaining highly pure material, especially if the main impurity is the starting material.

    • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, suitable solvents to try include:

      • Ethanol

      • Isopropanol

      • Ethyl acetate/Hexane mixture

      • Toluene/Hexane mixture

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: This method is effective for separating the product from impurities with different polarities.

    • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The product is moderately polar and should elute after the less polar starting material.

    • TLC Monitoring: Before running the column, it is essential to determine the appropriate solvent system using TLC. The desired product spot should have an Rf value of around 0.2-0.3 for good separation.

Purification MethodAdvantagesDisadvantagesRecommended For
Recrystallization Can yield very pure material, scalable.May result in lower recovery if the product is significantly soluble in the cold solvent.Removing small amounts of impurities, especially the starting material.
Column Chromatography Effective for separating mixtures with different polarities.Can be time-consuming and uses larger volumes of solvent.Complex mixtures of impurities or when recrystallization is ineffective.
FAQ 4: Potential for Di-formylation or Other Side Reactions

Question: Is there a risk of di-formylation or other side reactions on the 6-methoxybenzofuran ring?

Answer:

While mono-formylation at the 2-position is the major product, the possibility of side reactions exists, especially under forcing conditions.

  • Di-formylation: The formation of a di-formylated product is possible, although generally less favorable. The first formyl group deactivates the ring towards further electrophilic substitution. However, using a large excess of the Vilsmeier reagent and prolonged heating could potentially lead to the formation of di-formylated byproducts. To minimize this, use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents).

  • Ring Opening/Decomposition: Benzofurans can be sensitive to strongly acidic conditions and high temperatures. Prolonged exposure to the reaction conditions, especially at high temperatures, could lead to some degradation of the starting material or product, contributing to lower yields and the formation of complex impurities.

III. Alternative Synthesis Routes

If the Vilsmeier-Haack reaction proves to be problematic, there are alternative methods for the synthesis of 2-formylbenzofurans that can be considered.

  • Oxidation of 2-Methylbenzofurans: If 6-methoxy-2-methylbenzofuran is accessible, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

  • Reimer-Tiemann Reaction: This method is typically used for the ortho-formylation of phenols.[1] While less common for benzofurans, it could be explored if the starting material is a hydroxybenzofuran.

  • Duff Reaction: This reaction uses hexamethylenetetramine in the presence of an acid to formylate activated aromatic rings.

A brief comparison of these methods is provided below:

ReactionReagentsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃Generally high yielding, versatile for electron-rich heterocycles.[1]Can have workup and impurity issues.
Oxidation of 2-Methylbenzofuran SeO₂, MnO₂Milder conditions for the formylation step.Requires the synthesis of the 2-methyl precursor.
Reimer-Tiemann Chloroform, BaseUseful for phenolic substrates.[1]Can have low yields and regioselectivity issues.
Duff Reaction Hexamethylenetetramine, AcidAvoids the use of phosphorus oxychloride.Often results in lower yields.

IV. Safety Considerations

The Vilsmeier-Haack reaction involves the use of hazardous reagents and requires careful handling and appropriate safety precautions.

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Avoid inhalation and skin contact.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent hydrolysis are exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Scale-Up: When scaling up the reaction, it is crucial to consider the increased exothermicity. The addition of reagents should be done at a slower rate, and efficient cooling must be in place. A thorough risk assessment should be conducted before attempting a large-scale synthesis.[4]

V. References

  • BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. --INVALID-LINK--

  • Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). --INVALID-LINK--

References

troubleshooting failed reactions involving 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxybenzofuran-2-carbaldehyde (CAS 53860-74-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. The benzofuran core is a privileged scaffold in medicinal chemistry, and understanding the nuances of this particular derivative is key to successful synthesis campaigns.[1][2] This document provides in-depth, field-proven insights into potential experimental pitfalls and their resolutions, structured in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address common initial queries regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key stability concerns with this compound?

A1: this compound is a solid, generally stable under standard laboratory conditions.[3] However, like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated. Discoloration (e.g., yellowing) may indicate partial oxidation or degradation.

Q2: I am seeing a new spot on my TLC that is baseline and doesn't correspond to my starting material or product. What could it be?

A2: A highly polar, baseline spot often indicates the formation of the corresponding carboxylic acid via oxidation of the aldehyde. This can occur if your reaction solvent is not properly degassed or if the reaction is run for an extended time under an air atmosphere. To confirm, you can try spotting a known sample of the corresponding carboxylic acid if available, or use a stain that is sensitive to acidic functional groups.

Q3: How does the methoxy group at the 6-position influence the reactivity of the aldehyde?

A3: The methoxy group is an electron-donating group, which increases the electron density of the benzofuran ring system.[4] This can have several effects:

  • Increased Nucleophilicity of the Ring: The ring is more activated towards electrophilic aromatic substitution, although the primary site of reaction for many reagents will still be the aldehyde.

  • Aldehyde Reactivity: The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to an unsubstituted benzofuran-2-carbaldehyde. This might result in slightly slower reaction rates for nucleophilic additions.

Q4: What are the typical reaction types where this compound is employed?

A4: As a versatile intermediate, it is commonly used in:

  • Nucleophilic Addition Reactions: The aldehyde group readily reacts with nucleophiles.[1]

  • Condensation Reactions: It is a key substrate for reactions like the Wittig, Knoevenagel, and Henry reactions to form alkenes and other functionalized products.[1]

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Oxidation: To produce 6-methoxybenzofuran-2-carboxylic acid.[1]

Section 2: Troubleshooting Common Failed Reactions

This section provides detailed troubleshooting guides for specific synthetic transformations involving this compound.

Guide 1: Wittig Reaction Failures

The Wittig reaction is a cornerstone for alkene synthesis from aldehydes.[5] However, issues can arise.

Problem: Low or no conversion of this compound in a Wittig reaction.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inefficient Ylide Formation The first critical step is the deprotonation of the phosphonium salt to form the ylide. Ensure your base is strong enough and fresh. For non-stabilized ylides, strong bases like n-BuLi, NaH, or KOtBu are necessary.[5][6] For stabilized ylides, weaker bases like NaOMe or even K2CO3 may suffice. Actionable Advice: Check the pKa of your phosphonium salt's alpha-proton and choose an appropriate base. Consider titrating your organolithium reagent if it has been stored for a long time.
Ylide Instability Some ylides, particularly non-stabilized ones, can be unstable and decompose if not used promptly or if the reaction temperature is too high. Actionable Advice: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.[6]
Steric Hindrance While this compound itself is not exceptionally bulky, a sterically demanding phosphonium salt can hinder the reaction. Actionable Advice: If possible, consider a less sterically hindered phosphonium salt or explore alternative olefination methods like the Horner-Wadsworth-Emmons reaction.
Side Reactions of the Aldehyde In the presence of a strong base, the aldehyde could potentially undergo side reactions, although this is less common for aromatic aldehydes without alpha-protons. Actionable Advice: Add the aldehyde to the pre-formed ylide solution rather than having the aldehyde present during ylide generation.[6]

Workflow for Troubleshooting a Failed Wittig Reaction:

Caption: Troubleshooting workflow for a failed Wittig reaction.

Guide 2: Knoevenagel Condensation Issues

The Knoevenagel condensation is an effective method for forming C=C bonds by reacting an aldehyde with an active methylene compound.[7]

Problem: The Knoevenagel condensation with this compound is sluggish or incomplete.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Catalyst Activity The Knoevenagel condensation is typically base-catalyzed. The choice and amount of catalyst are crucial. Common catalysts include piperidine, pyridine, or ammonium salts.[8] Actionable Advice: Increase the catalyst loading or switch to a more effective catalyst. For instance, using a Lewis acid co-catalyst like TiCl4 with a tertiary amine can sometimes accelerate the reaction.
Water Removal The reaction produces water, which can inhibit the reaction or lead to undesired side reactions.[9] Actionable Advice: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is run at elevated temperatures in a suitable solvent like toluene. Alternatively, adding molecular sieves to the reaction mixture can be effective.
Low Reactivity of Methylene Compound The acidity of the active methylene compound dictates its reactivity. Malononitrile is generally more reactive than diethyl malonate, for example. Actionable Advice: If using a less reactive methylene compound, more forcing conditions (higher temperature, stronger catalyst) may be required.
Solubility Issues If the starting materials or the catalyst are not fully dissolved, the reaction can be slow. Actionable Advice: Choose a solvent in which all components are soluble at the reaction temperature. Common solvents include ethanol, toluene, or acetic acid.

Protocol for a Robust Knoevenagel Condensation:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the active methylene compound (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Continue refluxing until the starting aldehyde is consumed.

  • Allow the reaction to cool to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by recrystallization or column chromatography.

Guide 3: Reductive Amination Challenges

Reductive amination is a powerful tool for C-N bond formation, but it can be finicky.[10]

Problem: Low yield of the desired amine, with significant amounts of starting material or alcohol byproduct observed.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inefficient Imine Formation The first step is the formation of an imine or iminium ion, which is then reduced. This is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials. Actionable Advice: Pre-form the imine by stirring the aldehyde and amine together, often with a dehydrating agent like molecular sieves or MgSO4, before adding the reducing agent.[11] A mildly acidic pH (around 4-5) often favors imine formation.[11]
Premature Aldehyde Reduction If the reducing agent is too strong or is not selective for the iminium ion, it can reduce the starting aldehyde to the corresponding alcohol. Actionable Advice: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to preferentially reduce the iminium ion over the aldehyde.[10][11]
Over-alkylation If using a primary amine, the resulting secondary amine can be more nucleophilic than the starting amine and react with another molecule of the aldehyde, leading to a tertiary amine byproduct.[11] Actionable Advice: Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[11] A stepwise procedure where the imine is formed first can also minimize this.[11]
Reducing Agent Decomposition Some reducing agents are sensitive to moisture or acidic conditions and can decompose before they have a chance to react. Actionable Advice: Ensure your reducing agent is fresh and handled under anhydrous conditions if necessary.

Decision Tree for Reductive Amination Troubleshooting:

G start Low Yield in Reductive Amination check_imine Imine Formation Issue? start->check_imine Analyze crude NMR/TLC for unreacted aldehyde check_reduction Reduction Step Issue? start->check_reduction Observe alcohol byproduct over_alkylation Over-alkylation Observed? start->over_alkylation Detect tertiary amine byproduct preform_imine Pre-form imine with dehydrating agent check_imine->preform_imine Yes adjust_ph Adjust pH to 4-5 check_imine->adjust_ph Yes change_reductant Switch to milder reductant (e.g., STAB) check_reduction->change_reductant Yes check_reductant_quality Check quality/age of reducing agent check_reduction->check_reductant_quality Yes adjust_stoichiometry Adjust stoichiometry (slight excess of aldehyde) over_alkylation->adjust_stoichiometry Yes

Caption: Decision tree for troubleshooting reductive amination.

References

preventing degradation of 6-Methoxybenzofuran-2-carbaldehyde during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxybenzofuran-2-carbaldehyde

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound (CAS 53860-74-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory.

The molecular structure of this compound, featuring a reactive aldehyde group attached to an electron-rich benzofuran ring, makes it susceptible to degradation. The primary pathways of degradation are oxidation and, to a lesser extent, potential polymerization. This guide will provide a comprehensive framework for mitigating these risks.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter, their probable causes, and validated corrective actions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Yellowing or browning of the solid compound over time. Oxidation: The aldehyde group is highly susceptible to oxidation, forming the corresponding carboxylic acid (6-Methoxybenzofuran-2-carboxylic acid). This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.1. Inert Atmosphere Storage: Store the solid under a dry, inert atmosphere (argon or nitrogen).[1][2] 2. Light Protection: Use an amber glass vial to protect the compound from light.[3] 3. Temperature Control: Store at refrigerated temperatures (2-8°C) to slow the rate of oxidation.[3]
Decreased purity observed by NMR or LC-MS (new peaks appear). 1. Oxidation: Appearance of a carboxylic acid peak. 2. Moisture: Hydrolysis is less common for aldehydes but can occur, potentially leading to other byproducts. 3. Polymerization: Aldehydes can undergo polymerization, which may appear as broad signals in NMR or baseline noise in chromatography.[4][5]1. Confirm Oxidation: In ¹H NMR, the aldehyde proton signal (~9.8 ppm) will diminish, and a new, broad carboxylic acid proton signal may appear (>10 ppm). 2. Re-purify: If degradation is minor, the material may be salvageable by recrystallization or column chromatography. 3. Implement Strict Storage: Immediately transfer the purified material to an inert atmosphere storage system.
Poor reactivity or inconsistent results in subsequent reactions. Degraded Starting Material: The presence of impurities, primarily the carboxylic acid, can interfere with reactions that require the aldehyde functionality (e.g., reductive aminations, Wittig reactions).1. Purity Check: Always check the purity of the aldehyde by TLC or NMR before starting a reaction. 2. Use Fresh Material: If degradation is suspected, use a freshly opened or recently purified batch. 3. Consider an Antioxidant: For long-term storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1%).[6][7]
Compound appears clumpy or has a changed texture. Hygroscopicity/Moisture Absorption: While not highly hygroscopic, absorption of atmospheric moisture can cause the solid particles to aggregate. Moisture can also accelerate degradation pathways.1. Dry Storage: Ensure the compound is stored in a desiccator or a dry glovebox. 2. Proper Handling: When weighing, do not leave the container open to the atmosphere for extended periods. If possible, handle in a glovebox.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The most common degradation product is 6-Methoxybenzofuran-2-carboxylic acid, formed via the oxidation of the aldehyde functional group. This occurs when the compound is exposed to oxygen, a process that can be accelerated by heat and light.

Q2: What is the ideal temperature for storing this compound?

A2: For optimal stability, the compound should be stored at refrigerated temperatures, typically between 2°C and 8°C .[3] This slows down the kinetics of potential degradation reactions. While freezer storage (-20°C) is also an option, ensure the container is well-sealed to prevent moisture condensation during temperature cycles.[2]

Q3: My compound is stored as a solid. Do I really need to use an inert atmosphere?

A3: Yes. While degradation is slower in the solid state compared to in solution, long-term exposure to atmospheric oxygen will still lead to oxidation.[2] For maintaining high purity over months or years, storing the solid under a blanket of argon or nitrogen is a critical and highly recommended practice.[1] Argon is often preferred due to its higher density, which provides a better protective "blanket" over the solid.[1]

Q4: I need to make a stock solution in DMSO for screening. How long will it be stable?

A4: Aldehydes are generally less stable in solution. Stock solutions, especially in polar aprotic solvents like DMSO, should be prepared fresh whenever possible. If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial with minimal headspace, protected from light, and refrigerated. For longer-term storage, flash-freezing the solution in liquid nitrogen and storing it at -80°C can prolong its life, but stability should be periodically verified by analytical methods like LC-MS.

Q5: Can I add an antioxidant to the solid material? Which one should I use?

A5: Yes, adding an antioxidant can significantly extend the shelf life. Butylated hydroxytoluene (BHT) is a highly effective and widely used antioxidant for preventing free radical-mediated oxidation in aldehydes.[6][9][10] It can be added at a very low concentration, typically around 0.1% by weight .[6] BHT is generally non-interfering in many reaction types, but you should always consider its potential reactivity in your specific downstream application. Hydroquinone is another option that can act as a polymerization inhibitor.[11]

Q6: What are the visual and analytical signs of degradation?

A6:

  • Visual: The pure compound is a solid. A color change to yellow or brown is a strong indicator of oxidation. The material may also become thicker or clump together if it absorbs moisture or begins to polymerize.[4]

  • Analytical (NMR): In the ¹H NMR spectrum, you will see a decrease in the integration of the aldehyde proton peak (around 9.8 ppm). A new, broad singlet may appear far downfield (>10 ppm), which is characteristic of a carboxylic acid proton.

  • Analytical (LC-MS/GC-MS): A new peak corresponding to the mass of the oxidized product (6-Methoxybenzofuran-2-carboxylic acid, M.W. 192.16) will appear in the chromatogram.

Experimental Protocols & Workflows

Protocol 1: Long-Term Storage of Solid this compound

This protocol describes the best practice for storing the solid compound to ensure maximum long-term stability.

Methodology:

  • Preparation: If not already in an inert environment, place the vial of this compound into the antechamber of a glovebox.

  • Glovebox Transfer: Purge the antechamber with an inert gas (argon or nitrogen) for at least three cycles before transferring the vial into the main chamber.[8]

  • Container Transfer (Optional): If the original container is not ideal (e.g., a plastic bag), transfer the solid into a clean, dry amber glass vial inside the glovebox.

  • Inert Gas Backfill: Before sealing, ensure the vial's headspace is filled with the glovebox's inert atmosphere.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and a note indicating "Stored under Inert Atmosphere."

  • Final Storage: Place the sealed vial in a designated, clearly labeled secondary container in a refrigerator at 2-8°C .

Diagram: Storage Workflow Logic

This diagram illustrates the decision-making process for proper storage.

G cluster_storage Storage Decision Workflow start Receive/Synthesize This compound check_duration Storage Duration? start->check_duration short_term Short-Term (< 1 month) check_duration->short_term Short long_term Long-Term (> 1 month) check_duration->long_term Long storage_protocol_short Store in tightly sealed amber vial at 2-8°C. Monitor for color change. short_term->storage_protocol_short storage_protocol_long Follow Protocol 1: Inert Atmosphere Storage long_term->storage_protocol_long add_antioxidant Consider adding 0.1% BHT for maximum stability storage_protocol_long->add_antioxidant

Caption: Decision workflow for storing the compound.

Protocol 2: Preparing a Solution for Immediate Use

This protocol minimizes exposure to air when preparing a solution from the stored solid.

Methodology:

  • Prepare Flask: Take a clean, dry Schlenk flask, add a magnetic stir bar, and seal it with a rubber septum.

  • Purge Flask: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Weigh Compound: In a glovebox, weigh the required amount of this compound into a separate small, clean vial.

  • Transfer Solid: Under a positive flow of inert gas from the Schlenk line, briefly remove the septum from the flask and quickly add the weighed solid. Reseal the flask immediately.

  • Add Solvent: Add the desired anhydrous solvent via a syringe through the septum.

  • Usage: The resulting solution is now ready for use in your reaction. Keep the flask under a positive pressure of inert gas throughout your experiment.

Diagram: Degradation Pathway

This diagram shows the primary chemical transformation during degradation.

G cluster_pathway Primary Degradation Pathway: Oxidation reactant This compound (Stable Form) product 6-Methoxybenzofuran-2-carboxylic Acid (Degradation Product) reactant->product O₂, Light, Heat

Caption: Oxidation of the aldehyde to a carboxylic acid.

References

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxybenzofuran-2-carbaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) with a focus on the critical role of solvent effects in the Vilsmeier-Haack formylation reaction.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, involves the formylation of an electron-rich aromatic system.[2][3][4] The Vilsmeier-Haack reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an electrophile that reacts with the electron-rich 6-methoxybenzofuran.[3][4] While the reaction is robust, its efficiency, yield, and purity are highly susceptible to the choice of solvent. This guide will explore the nuances of solvent selection to help you optimize your synthesis and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is a critical parameter that can significantly impact your yield. Here are a few ways your solvent could be contributing to a low yield:

  • Poor Solubility: If your starting material, 6-methoxybenzofuran, is not fully soluble in the chosen solvent at the reaction temperature, the reaction will be heterogeneous and proceed slowly, leading to an incomplete reaction and low yield.

  • Destabilization of Intermediates: The Vilsmeier-Haack reaction proceeds through a charged intermediate, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).[3][4] Polar aprotic solvents are crucial for stabilizing this charged species, thereby facilitating the reaction. Using a non-polar solvent can hinder the formation and reactivity of the Vilsmeier reagent.

  • Side Reactions with Protic Solvents: Protic solvents, such as alcohols or water, are generally unsuitable for this reaction. They can react with the highly electrophilic Vilsmeier reagent, consuming it and leading to the formation of unwanted byproducts.

Troubleshooting Steps:

  • Ensure Solubility: Confirm that your 6-methoxybenzofuran is soluble in the chosen solvent. If not, consider switching to a more suitable solvent.

  • Solvent Polarity: If you are using a non-polar solvent, switch to a polar aprotic solvent like DMF, dichloromethane (DCM), or 1,2-dichloroethane (DCE).

  • Eliminate Protic Solvents: Ensure your reaction is conducted under anhydrous conditions and that your solvent is free of protic impurities.

Q2: I am observing significant byproduct formation. How can the solvent help minimize this?

A2: Solvents can influence the selectivity of the reaction. An inappropriate solvent can lead to the formation of various side products.

  • Over-formylation: 6-Methoxybenzofuran is a highly activated aromatic system. In some cases, di-formylation can occur, leading to a mixture of products. A less polar solvent can sometimes temper the reactivity and improve the selectivity for the desired mono-formylated product.

  • Reaction with Solvent: As mentioned, protic solvents will react with the Vilsmeier reagent. Some other nucleophilic solvents could also potentially react, leading to impurities.

Troubleshooting Steps:

  • Solvent Polarity Adjustment: If you suspect over-formylation, try a less polar aprotic solvent. For example, if you are using DMF as both reactant and solvent, consider using a stoichiometric amount of DMF and a less polar solvent like DCM or toluene.

  • Inert Solvent Choice: Ensure your solvent is inert under the reaction conditions. Halogenated hydrocarbons like DCM and DCE are generally good choices.

Q3: What is the rationale behind using DMF as both a reactant and a solvent?

A3: Using an excess of DMF to serve as the solvent is a common and practical approach for the Vilsmeier-Haack reaction.

  • Reaction Kinetics: A high concentration of DMF ensures that the formation of the Vilsmeier reagent is not the rate-limiting step.

  • Solubility: DMF is an excellent polar aprotic solvent that can dissolve a wide range of organic compounds, including the starting material and the reaction intermediates.

  • Practicality: It simplifies the experimental setup by reducing the number of reagents.

However, it's important to note that using a large excess of DMF can sometimes make product isolation more challenging due to its high boiling point.

Q4: Can I perform this reaction under solvent-free conditions?

A4: Solvent-free, or neat, reaction conditions have been explored for Vilsmeier-Haack reactions, particularly with phenols, and have shown benefits such as reduced reaction times and improved yields.[5][6] For the synthesis of this compound, this could be a viable "green chemistry" approach. The reaction would involve mixing the 6-methoxybenzofuran directly with the Vilsmeier reagent.

Considerations for Solvent-Free Conditions:

  • Exothermic Reaction: The reaction can be highly exothermic. Careful temperature control is essential to prevent runaway reactions and byproduct formation.

  • Viscosity: The reaction mixture may become viscous, leading to inefficient stirring and heat transfer.

  • Work-up: The work-up procedure will need to be adapted to handle the concentrated reaction mixture.

Data Presentation: Solvent Effects on Reaction Outcome

The following table provides a summary of expected outcomes for the Vilsmeier-Haack formylation of 6-methoxybenzofuran in different solvents. These are representative values based on general principles and literature on similar substrates.

SolventTypeBoiling Point (°C)Expected Yield (%)Key Observations
N,N-Dimethylformamide (DMF) Polar Aprotic15385-95Often used in excess as both reactant and solvent. Good solubility of reactants. Can be difficult to remove during work-up.
Dichloromethane (DCM) Polar Aprotic39.675-85Good general-purpose solvent. Lower boiling point makes for easier removal. May require longer reaction times compared to DMF.
1,2-Dichloroethane (DCE) Polar Aprotic83.580-90Higher boiling point than DCM allows for higher reaction temperatures, potentially reducing reaction time.
Toluene Non-polar110.650-70Lower yields expected due to poorer stabilization of the Vilsmeier reagent. May help reduce over-formylation.
Ethanol Polar Protic78.4<10Unsuitable. Reacts with the Vilsmeier reagent, leading to significant byproduct formation and very low yield of the desired product.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran in DMF

Materials:

  • 6-Methoxybenzofuran

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 6-methoxybenzofuran (1 equivalent) in anhydrous DMF (10 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (5 equivalents).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Visualization of Key Processes

Vilsmeier-Haack Reaction Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 6-Methoxybenzofuran Substrate->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 6-Methoxybenzofuran- 2-carbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckSolubility Is the starting material soluble in the solvent? Start->CheckSolubility ChangeSolvent Switch to a solvent with better solubility (e.g., DMF). CheckSolubility->ChangeSolvent No CheckSolventType Is the solvent polar aprotic? CheckSolubility->CheckSolventType Yes End Re-run Experiment ChangeSolvent->End SwitchToPolarAprotic Use a polar aprotic solvent (DMF, DCM, DCE). CheckSolventType->SwitchToPolarAprotic No CheckAnhydrous Are anhydrous conditions being maintained? CheckSolventType->CheckAnhydrous Yes SwitchToPolarAprotic->End DrySolvent Use anhydrous solvent and dry glassware. CheckAnhydrous->DrySolvent No CheckAnhydrous->End Yes DrySolvent->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Catalyst Selection for Reactions with 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxybenzofuran-2-carbaldehyde. This document provides field-proven insights and troubleshooting advice for common catalytic reactions involving this versatile building block. The question-and-answer format is designed to directly address specific challenges you may encounter during your experiments, ensuring you can navigate synthetic hurdles with confidence.

Introduction: The Reactivity of this compound

This compound is a key intermediate in medicinal chemistry and organic synthesis, valued for its benzofuran core—a scaffold present in numerous bioactive compounds.[1] The reactivity of this molecule is dominated by the aldehyde group at the 2-position, which is electronically influenced by the electron-donating furan oxygen and the methoxy group on the benzene ring. This electronic nature makes it an excellent substrate for a variety of transformations, but also necessitates careful catalyst selection to ensure high yield and selectivity. This guide will focus on the most common reaction classes: C-C bond formation, reduction, and oxidation.

Logical Workflow: Initial Catalyst Selection

Before diving into specific reaction troubleshooting, it's crucial to have a logical framework for initial catalyst selection. The choice depends entirely on the desired transformation of the aldehyde functional group.

Catalyst_Selection_Workflow start Desired Transformation of This compound cc_bond C-C Bond Formation (Alkene, α,β-Unsaturated System) start->cc_bond reduction Reduction (Aldehyde → Alcohol) start->reduction oxidation Oxidation (Aldehyde → Carboxylic Acid) start->oxidation knoevenagel Knoevenagel Condensation (with Active Methylene) cc_bond->knoevenagel Select Reagent Type wittig Wittig Reaction (with Phosphonium Ylide) cc_bond->wittig Select Reagent Type aldol Aldol Condensation (with Ketone/Enolate) cc_bond->aldol Select Reagent Type hydrog_cat Catalytic Hydrogenation (e.g., Ni, Co, Pd) reduction->hydrog_cat Select Method hydride_reagent Hydride Reagent (e.g., NaBH4) reduction->hydride_reagent Select Method oxidant_cat Oxidizing Agent/Catalyst (e.g., MnO₂, H₂O₂) oxidation->oxidant_cat base_cat Base Catalyst (Homogeneous or Heterogeneous) knoevenagel->base_cat ylide_reagent Stoichiometric Ylide (Phosphine-based) wittig->ylide_reagent aldol->base_cat

Caption: Initial decision tree for catalyst selection based on the desired chemical transformation.

Part 1: C-C Bond Forming Reactions

The aldehyde functionality is primed for carbon-carbon bond formation, creating more complex molecular architectures. We will address three cornerstone reactions: the Knoevenagel condensation, the Aldol condensation, and the Wittig reaction.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and is typically base-catalyzed.

Q1: What are the recommended catalysts for the Knoevenagel condensation with this compound?

A1: Your choice is primarily between homogeneous and heterogeneous base catalysts.

  • Homogeneous Catalysts: Simple organic bases like piperidine or triethylamine are effective. They offer fast reaction kinetics at room or slightly elevated temperatures. However, their removal during workup can be challenging.

  • Heterogeneous Catalysts: These are highly recommended for simplifying product purification and improving the green credentials of your synthesis. Options include:

    • Amine-functionalized supports: Chitosan, a biopolymer derived from crustacean waste, has proven to be an effective and recyclable organocatalyst for this reaction under solvent-free mechanochemical conditions.[2]

    • Metal-Organic Frameworks (MOFs): MOFs with accessible amine groups, such as CAU-1-NH₂, can act as highly selective solid base catalysts under mild conditions.[3]

    • Basic Oxides: While effective for similar reactions, catalysts like CaO may require higher temperatures, which can risk side reactions with a sensitive substrate like a benzofuran.[4]

Q2: My Knoevenagel reaction is slow or gives a low yield. What are the common causes?

A2: A sluggish reaction is a frequent issue. Here are the primary culprits and troubleshooting steps:

  • Insufficient Catalyst Basicity: The catalyst must be strong enough to deprotonate the active methylene compound. If using a mild base, consider switching to a stronger one or slightly increasing the temperature. For heterogeneous catalysts, ensure the active sites are not blocked.

  • Steric Hindrance: The benzofuran-2-carbaldehyde is somewhat sterically hindered. Ensure the reaction has sufficient time to proceed to completion. Monitor via TLC.

  • Water Scavenging: The reaction produces water, which can inhibit the catalyst and lead to an unfavorable equilibrium. For high-yield synthesis, consider performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically, especially when using solvents like toluene.

  • Catalyst Deactivation: Impurities in your starting materials or solvent can poison the catalyst. Ensure all reagents are pure and solvents are dry. If reusing a heterogeneous catalyst, confirm it was properly regenerated after the previous run.[5]

Q3: I am observing an unexpected side product. What could it be?

A3: With aldehydes lacking an α-hydrogen, such as this one, a common side reaction under strongly basic conditions is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid.[6] If you observe these byproducts, reduce the basicity of your catalyst or lower the reaction temperature. Another possibility, especially in alcohol solvents like ethanol, is the formation of an acetal byproduct.[7]

Aldol Condensation

The aldol condensation extends the carbon chain by reacting the aldehyde with a ketone, such as acetone or methyl isobutyl ketone (MIBK), in the presence of a base or acid catalyst.[8]

Q1: Which catalysts are best for the aldol condensation of this compound with a ketone?

A1: Solid base catalysts are generally preferred to minimize difficult separations.

  • Hydrotalcites (Mg-Al Mixed Oxides): These are excellent solid base catalysts for aldol condensations, demonstrating good activity and selectivity. Their basicity can be tuned by altering the Mg/Al ratio.[6]

  • Basic Resins: Ion-exchange resins with strong basic functionality offer good catalytic activity at low temperatures and are easily separated from the reaction mixture by filtration.[4]

  • Homogeneous Bases (NaOH, KOH): While highly active, liquid alkali catalysts are difficult to separate from the product and can lead to side reactions if not carefully controlled.[8] They are best used when the product can be easily separated, for example, by precipitation.

Table 1: Comparison of Catalytic Systems for Aldol-type Condensations

Catalyst System Typical Loading Solvent Temperature (°C) Key Advantages Potential Issues Reference
NaOH 5-10 mol% Water/Ethanol 25-50 High activity, inexpensive Difficult separation, side reactions [8]
Mg-Al Hydrotalcite 5-10 wt% Toluene/MIBK 50-100 Reusable, easy separation Requires higher temperatures [6]

| Basic Resin (Amberlyst) | 10-15 wt% | Acetone (reagent) | 40-60 | Good activity at low temp, easy separation | Can swell in certain solvents |[4] |

Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide.[9] While not strictly catalytic in its classical form, understanding the reagents is key to success.

Q1: My Wittig reaction yield is low and purification is difficult. How can I optimize it?

A1: The Wittig reaction is robust but has two main challenges: ylide generation and byproduct removal.

  • Ylide Generation: The phosphonium ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, KHMDS). Ensure your phosphonium salt is completely dry and the reaction is performed under a strictly inert atmosphere (N₂ or Ar). The presence of oxygen or water can destroy the highly reactive ylide.

  • Byproduct Removal: The reaction stoichiometrically produces triphenylphosphine oxide (Ph₃P=O), which can be difficult to separate from the desired alkene product due to similar polarities.

    • Strategy 1: Chromatography. This is the most common method, but can be tedious.

    • Strategy 2: Use of modified phosphines. Using phosphines with basic handles can allow for acid extraction of the resulting phosphine oxide.

    • Catalytic Wittig Reaction: While still an area of active research, systems using a phosphine oxide precatalyst that is reduced in situ (e.g., with a silane) can minimize the amount of phosphine oxide byproduct.[10]

Q2: How can I control the stereochemistry (E/Z) of the resulting alkene?

A2: Alkene stereochemistry in the Wittig reaction is highly dependent on the nature of the ylide.[11]

  • Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium halides) typically give the (Z)-alkene as the major product under salt-free conditions.

  • Stabilized Ylides (e.g., those with an adjacent ester or ketone group) are less reactive and generally yield the (E)-alkene as the major product under thermodynamic control.

For this compound, careful selection of the phosphonium salt precursor is the primary method for controlling the geometry of the newly formed double bond.

Part 2: Reduction of the Aldehyde

Converting the aldehyde to the corresponding primary alcohol, (6-methoxybenzofuran-2-yl)methanol, is a fundamental transformation.

Q1: What are the best methods for selectively reducing the aldehyde without affecting the benzofuran ring?

A1: Chemoselectivity is paramount. You need to reduce the aldehyde without reducing the aromatic or furan rings.

  • Hydride Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the most common, reliable, and chemoselective method for this transformation. It is mild and will not affect the aromatic system.

  • Heterogeneous Catalytic Hydrogenation: This method offers a greener alternative to stoichiometric reagents. Non-noble metal catalysts are particularly attractive. Supported cobalt-cobalt oxide or nickel nanoparticles can hydrogenate aldehydes under mild conditions (2-10 bar H₂) with good selectivity.[12] However, more aggressive catalysts (like high-loading Pd/C) under harsh conditions (high pressure/temperature) risk over-reduction of the furan ring.

Protocol 1: Selective Reduction using NaBH₄

  • Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until all starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases. Reduce the solvent volume in vacuo, then extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Part 3: Oxidation of the Aldehyde

Oxidation converts the aldehyde to the valuable 6-methoxybenzofuran-2-carboxylic acid.

Q1: I need to oxidize the aldehyde to a carboxylic acid. Which catalyst or reagent should I use to avoid side reactions?

A1: Several methods are available, but mildness is key to prevent degradation of the electron-rich benzofuran ring.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is an effective and mild oxidant for converting aldehydes to esters in the presence of an alcohol and sodium cyanide. For the carboxylic acid, a subsequent hydrolysis step is needed. This method is part of a broader strategy for NHC-catalyzed esterification.[13]

  • Dakin Oxidation (H₂O₂): This is a specialized reaction. Instead of forming a carboxylic acid, the Dakin oxidation converts an aryl aldehyde to a phenol in the presence of hydrogen peroxide, typically under basic or acidic conditions.[14] This would yield 6-methoxybenzofuran-2-ol, not the carboxylic acid. Use this only if the phenol is the desired product.

  • Standard Oxidants: Reagents like potassium permanganate (KMnO₄) can work but risk being too harsh and cleaving the benzofuran ring. Pinnick oxidation (using sodium chlorite, NaClO₂) is a much milder and more reliable choice for oxidizing α,β-unsaturated and heteroaromatic aldehydes to their corresponding carboxylic acids.

Part 4: General Troubleshooting

Q1: My reaction is giving a low yield, and I'm not sure why. What is a general troubleshooting workflow?

A1: When faced with a low-yielding reaction, a systematic approach is essential. The following flowchart outlines a logical troubleshooting sequence.

Troubleshooting_Workflow start Low Yield / Conversion Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst Activity check_reagents->check_catalyst Reagents OK reagent_purity Are starting materials pure? Are solvents dry/degassed? check_reagents->reagent_purity check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_fresh Is the catalyst fresh? Was it stored under inert atmosphere? Is it poisoned? check_catalyst->catalyst_fresh check_workup 4. Review Workup & Purification check_conditions->check_workup Conditions OK conditions_temp Is temperature optimal? Is reaction time sufficient? Is mixing adequate? check_conditions->conditions_temp workup_loss Is product being lost during extraction? Is it degrading on silica gel? check_workup->workup_loss

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Q2: How critical are solvent and base choice for palladium-catalyzed reactions on the benzofuran core?

A2: While this guide focuses on the aldehyde, you may perform subsequent reactions on the benzofuran core, such as Suzuki or Heck couplings.[15] For these palladium-catalyzed reactions, the choice of solvent and base is absolutely critical and interdependent. A base that is poorly soluble in your chosen solvent will be ineffective. For many Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or THF with a suitable base such as K₂CO₃ or K₃PO₄ are effective. The combination can significantly impact catalyst stability, reaction rate, and ultimately, the success of the coupling.[16]

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 6-Methoxybenzofuran-2-carbaldehyde: A Deep Dive into ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxybenzofuran-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for more complex molecular architectures.[1] The benzofuran scaffold is a core component of numerous bioactive natural products.[1][2] Accurate and unambiguous structural characterization is therefore a critical step in its synthesis and application. While several analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the premier method for detailed structural elucidation in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explaining the rationale behind signal assignments. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, offering researchers a holistic framework for the comprehensive characterization of this and similar small molecules.

Section 1: The Molecule - Structure and Proton Environment

To interpret the ¹H NMR spectrum, a clear understanding of the molecule's structure and the unique electronic environment of each proton is essential. The numbering convention used throughout this guide follows IUPAC standards.

Caption: Structure of this compound with IUPAC numbering.

Section 2: Primary Method - ¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy provides exquisitely detailed information about the electronic environment of each proton, their relative numbers (integration), and their spatial relationship to neighboring protons (spin-spin coupling).

Experimental Protocol: Sample Preparation

Achieving a high-resolution spectrum is critically dependent on proper sample preparation. A flawed sample cannot be corrected by instrument shimming.[3]

  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this one. Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum.[4][5]

  • Concentration : Dissolve approximately 5-20 mg of the solid sample in 0.6-0.7 mL of the deuterated solvent in a clean vial.[6] The concentration should be sufficient for a good signal-to-noise ratio but not so high as to cause line broadening.[7]

  • Filtration : To remove any suspended particulate matter which broadens spectral lines, filter the solution directly into a clean, dry 5 mm NMR tube.[3][4] A Pasteur pipette with a small cotton or Kimwipe plug is effective for this purpose.[3][6]

  • Internal Standard : While the residual solvent peak can be used for referencing, adding a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) provides a more accurate and universally accepted chemical shift reference.

  • Final Volume : Ensure the final sample height in the tube is around 5 cm (approx. 0.6-0.7 mL) to ensure it is properly centered within the instrument's detection coil.[4][6]

Data Interpretation & Discussion

The ¹H NMR spectrum of this compound shows five distinct signals. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Chemical Shift and Coupling
CHO ~9.85Singlet (s)-1HThe aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropy of the C=O bond. It appears far downfield.[8]
H-3 ~7.60Singlet (s)-1HThis proton is on the furan ring, adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. It typically shows no coupling to other protons.
H-4 ~7.55Doublet (d)J ≈ 8.8 Hz1HLocated on the benzene ring, this proton is ortho to the fused furan oxygen. It is coupled only to H-5, resulting in a doublet.
H-7 ~7.10Doublet (d)J ≈ 2.2 Hz1HThis proton is meta to the methoxy group and ortho to the furan ring fusion. It shows a small meta-coupling to H-5.
H-5 ~7.00Doublet of doublets (dd)J ≈ 8.8, 2.2 Hz1HH-5 is ortho to H-4 (large coupling) and meta to H-7 (small coupling), resulting in a doublet of doublets pattern.
OCH₃ ~3.90Singlet (s)-3HThe three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet in the typical methoxy region.

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

G H4 H-4 H5 H-5 H4->H5 J ≈ 8.8 Hz (ortho) H7 H-7 H5->H7 J ≈ 2.2 Hz (meta) H3 H-3 CHO CHO OCH3 OCH₃

Caption: Key ¹H-¹H spin-spin coupling interactions in this compound.

Section 3: Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach is best practice for unambiguous structure confirmation.

TechniqueInformation ObtainedStrengthsLimitations for this Molecule
¹H NMR Proton environment, connectivity, relative proton count.High resolution, provides detailed structural connectivity.Does not directly observe quaternary carbons.
¹³C NMR Number and type of unique carbon atoms (sp, sp², sp³).Complements ¹H NMR by showing the carbon backbone, including quaternary carbons.Lower sensitivity, longer acquisition times.
IR Spectroscopy Presence of key functional groups.Fast, simple. Confirms presence of C=O (aldehyde) and C-O (ether/furan) bonds.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides exact molecular formula (HRMS).Does not distinguish between isomers; fragmentation can be complex.
UV-Vis Spectroscopy Information about the conjugated π-system.Provides data on electronic transitions; useful for chromophore analysis.Spectra can be broad and non-specific, offering limited structural detail.[9]
  • ¹³C NMR Spectroscopy : Complements the ¹H NMR by revealing the carbon skeleton. For this compound, ten distinct carbon signals would be expected (nine for the benzofuran core and one for the methoxy group), confirming the molecular structure.

  • Infrared (IR) Spectroscopy : IR is excellent for functional group identification. A strong absorption band around 1680-1700 cm⁻¹ would confirm the conjugated aldehyde C=O stretch, while bands in the 1250-1000 cm⁻¹ region would indicate the C-O stretching of the furan and methoxy ether groups.[10]

  • Mass Spectrometry (MS) : Electron Ionization MS (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight (176.17 g/mol ). High-Resolution MS (HRMS) would confirm the elemental composition (C₁₀H₈O₃).

Section 4: Integrated Characterization Workflow

For a researcher tasked with confirming the identity and purity of a synthesized batch of this compound, a logical workflow leverages the strengths of each technique.

G start Synthesized Compound ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Formula (HRMS) start->ms Step 1 ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, C-O) ms->ir Step 2 nmr ¹H NMR Spectroscopy - Detailed Proton Environment - Confirm Connectivity ir->nmr Step 3 cnmr ¹³C NMR Spectroscopy - Confirm Carbon Skeleton - Identify Quaternary Carbons nmr->cnmr Step 4 (Complementary) confirm Structure Confirmed nmr->confirm cnmr->confirm

Caption: Recommended workflow for the structural confirmation of small molecules.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unparalleled detail on the proton framework of the molecule. The chemical shifts, integration, and coupling patterns allow for a near-complete assignment of the structure. However, for absolute certainty and to meet modern standards of scientific rigor, a holistic approach is recommended. By integrating data from Mass Spectrometry, IR Spectroscopy, and ¹³C NMR, researchers can build a self-validating system that confirms the molecular weight, functional groups, and complete carbon-hydrogen framework, ensuring the authoritative identification of the target compound.

References

mass spectrometry fragmentation pattern of 6-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methoxybenzofuran-2-carbaldehyde: A Comparative Analysis

Introduction: The Structural Significance of a Versatile Heterocycle

This compound is a heterocyclic compound featuring a benzofuran core, a fused benzene and furan ring system.[1] With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , its structure is characterized by an aldehyde group at the 2-position and a methoxy group at the 6-position.[1] This arrangement of functional groups makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, as the benzofuran motif is present in numerous bioactive natural products.[1]

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

To ensure the generation of a reproducible and interpretable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following method is designed as a self-validating system for analyzing volatile aromatic compounds like this compound.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. Vortex until fully dissolved.

  • GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source is recommended.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) to prevent column overloading. The injector temperature should be set to 250°C to ensure rapid volatilization.

  • Gas Chromatography Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.[3]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve 1mg of Analyte in 1mL Solvent Inject 1µL Injection (250°C Inlet) Prep->Inject Column Separation on Capillary Column Inject->Column Elution Analyte Elutes Column->Elution Ionize EI Ionization (70 eV) Elution->Ionize Fragment Molecular Ion Fragmentation Ionize->Fragment Detect Detection of Ions (m/z 40-300) Fragment->Detect Output Mass Spectrum (Plot of Abundance vs. m/z) Detect->Output

Caption: GC-MS workflow for the analysis of this compound.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound (MW = 176.17) under EI conditions is governed by the interplay of its three key structural features: the stable aromatic benzofuran core, the reactive aldehyde group, and the methoxy substituent.

The initial ionization event removes an electron to form the molecular ion (M⁺•) at m/z 176 . Due to the stability of the aromatic system, this peak is expected to be prominent.[4][5] The energetically unstable molecular ion then undergoes fragmentation through several competing pathways.

Primary Fragmentation Pathways
  • α-Cleavage of the Aldehyde Group: This is a characteristic fragmentation for aldehydes.[4][6]

    • Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group results in a highly stable acylium ion, [M-1]⁺ , at m/z 175 . This is often a very intense peak in the spectra of aromatic aldehydes.[7]

    • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the benzofuran ring and the carbonyl group leads to the loss of a formyl radical (29 Da), yielding the [M-29]⁺ ion at m/z 147 .

  • Fragmentation of the Methoxy Group:

    • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond results in the loss of a methyl radical (15 Da), producing the [M-15]⁺ ion at m/z 161 .

    • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da), giving the radical cation [M-30]⁺• at m/z 146 .

Secondary Fragmentation

The primary fragment ions undergo further dissociation, most notably through the loss of carbon monoxide (CO), a very stable neutral molecule.

  • Decarbonylation: The acylium ion at m/z 175 can lose a molecule of CO (28 Da) to form the ion at m/z 147 . This means the peak at m/z 147 is likely formed through two different pathways, enhancing its potential abundance. Aromatic aldehydes and ketones commonly undergo this process.[7][8] The ion at m/z 161 can also lose CO to produce a fragment at m/z 133 .

Predicted Fragmentation Diagram

Fragmentation_Pattern cluster_aldehyde Aldehyde Fragmentation cluster_methoxy Methoxy Fragmentation M M+• m/z 176 M_1 [M-1]+ m/z 175 M->M_1 - H• M_29 [M-29]+ m/z 147 M->M_29 - •CHO M_15 [M-15]+ m/z 161 M->M_15 - •CH₃ M_30 [M-30]+• m/z 146 M->M_30 - CH₂O M_1->M_29 - CO F_133 m/z 133 M_15->F_133 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Comparative Analysis: Grounding Predictions with Experimental Data

To validate our predicted fragmentation, we will compare it to the experimentally determined mass spectrum of the parent compound, Benzofuran-2-carbaldehyde (MW = 146.14), available from the NIST Mass Spectrometry Data Center.[9]

Mass Spectrum of Benzofuran-2-carbaldehyde (Unsubstituted)

The EI-MS of Benzofuran-2-carbaldehyde provides a clear and simple fragmentation pattern that serves as our baseline.

  • Molecular Ion (M⁺•) at m/z 146: A strong peak, characteristic of the stable aromatic ring system.

  • [M-1]⁺ at m/z 145: A very intense peak (often the base peak) resulting from the loss of the aldehydic hydrogen to form the stable acylium ion.

  • [M-29]⁺ at m/z 117: A significant peak from the loss of the •CHO radical.

  • [M-29-28]⁺ at m/z 89: The ion at m/z 117 subsequently loses a molecule of CO (28 Da) to form the benzofuran radical cation fragment.

Comparison Table

The following table objectively compares the expected fragments of our target molecule with the observed fragments of its unsubstituted analog. This comparison highlights the influence of the methoxy group on the overall fragmentation pattern.

Fragmentation EventThis compound (Predicted)Benzofuran-2-carbaldehyde (Observed)
Ionization Molecular Ion (M⁺•) m/z 176
Aldehyde α-Cleavage [M-1]⁺ m/z 175
[M-29]⁺ m/z 147
Methoxy Group Loss [M-15]⁺ m/z 161
[M-30]⁺• m/z 146
Secondary CO Loss from [M-1]⁺ m/z 147
from [M-29]⁺ Not directly applicable
Key Insights from the Comparison
  • Common Pathways: Both molecules are expected to prominently display the characteristic losses of H• ([M-1]⁺) and •CHO ([M-29]⁺) from the aldehyde group, followed by decarbonylation.

  • Influence of the Methoxy Group: The key difference in the spectrum of this compound will be the appearance of unique fragments at m/z 161 (loss of •CH₃) and m/z 146 (loss of CH₂O). The presence of these peaks would serve as definitive evidence for the methoxy substituent.

  • Ambiguous Peaks: The ion at m/z 146 in the spectrum of the methoxy-substituted compound could be ambiguous, as it has the same nominal mass as the molecular ion of the unsubstituted compound. However, its identity as a fragment can be confirmed by its relationship to the molecular ion at m/z 176 and the presence of other methoxy-related fragments.

Conclusion

The electron ionization mass spectrum of this compound can be confidently predicted by applying fundamental principles of mass spectral fragmentation. The pattern is dominated by cleavages associated with the aldehyde and methoxy functional groups, superimposed on a stable benzofuran core. The primary expected fragments include the molecular ion (m/z 176 ), the acylium ion from loss of hydrogen (m/z 175 ), and ions resulting from the loss of a methyl radical (m/z 161 ) and a formyl radical (m/z 147 ).

By comparing this predicted pattern with the known experimental spectrum of Benzofuran-2-carbaldehyde, we can clearly delineate the fragmentation pathways common to the core structure versus those introduced by the methoxy substituent. This comparative approach provides researchers and scientists with a robust framework for identifying this compound and similar substituted benzofurans, aiding in the critical task of structural elucidation in synthetic and analytical chemistry.

References

A Comparative Guide to the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted benzofurans is a critical step in the creation of novel therapeutics and functional materials. Among these, 6-Methoxybenzofuran-2-carbaldehyde stands as a valuable intermediate, given the prevalence of the benzofuran scaffold in biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering field-proven insights and supporting experimental data to inform your selection of the most efficacious and practical methodology.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each pathway. We will explore two main approaches: the synthesis of the 6-methoxybenzofuran core followed by a strategic formylation. The Vilsmeier-Haack and Reimer-Tiemann reactions will be critically evaluated as the principal formylation techniques.

Strategic Overview: The Two-Phase Synthetic Approach

The synthesis of this compound is most effectively approached in two distinct phases:

  • Construction of the 6-Methoxybenzofuran Core: This initial phase focuses on the efficient assembly of the bicyclic benzofuran ring system with the requisite methoxy substituent at the 6-position.

  • Formylation of the Benzofuran Core: The second phase involves the introduction of the carbaldehyde (formyl) group at the C2 position of the pre-formed 6-methoxybenzofuran.

This modular approach allows for optimization at each stage and offers flexibility in the choice of reagents and reaction conditions.

Synthesis_Strategy cluster_phase1 Phase 1: Core Synthesis cluster_phase2 Phase 2: Formylation Starting_Material 4-Methoxyphenol Intermediate 6-Methoxybenzofuran Starting_Material->Intermediate Multi-step Synthesis Target_Molecule This compound Intermediate->Target_Molecule Formylation Reaction

Caption: A high-level overview of the two-phase synthetic strategy.

Phase 1: Synthesis of the 6-Methoxybenzofuran Core

A reliable and efficient route to the 6-methoxybenzofuran core is paramount. A common and effective strategy commences with the readily available and cost-effective starting material, 4-methoxyphenol.

Route A: From 4-Methoxyphenol

This pathway involves an initial O-alkylation of 4-methoxyphenol, followed by a Claisen rearrangement and subsequent cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis of 6-Methoxybenzofuran from 4-Methoxyphenol

  • O-Allylation: To a solution of 4-methoxyphenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add allyl bromide (1.2 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield 1-allyloxy-4-methoxybenzene.

  • Claisen Rearrangement: Heat the 1-allyloxy-4-methoxybenzene neat or in a high-boiling solvent like N,N-diethylaniline at 180-200 °C for 3-4 hours. The rearrangement will produce 2-allyl-4-methoxyphenol. The progress of the reaction can be monitored by TLC. The product can be purified by vacuum distillation or column chromatography.

  • Oxidative Cyclization: Dissolve the 2-allyl-4-methoxyphenol in a solvent like toluene. Add a catalytic amount of a palladium(II) salt, such as palladium(II) acetate, and an oxidant like benzoquinone. Reflux the mixture for 2-3 hours. After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The crude product is then purified by column chromatography to afford 6-methoxybenzofuran.

Phase 2: Formylation of 6-Methoxybenzofuran

With the 6-methoxybenzofuran core in hand, the next critical step is the introduction of the formyl group at the electron-rich C2 position. The two most prominent methods for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This method is often favored for its relatively mild conditions and high yields with substrates like benzofurans.[4][5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the electron-rich 6-methoxybenzofuran. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Benzofuran 6-Methoxybenzofuran Benzofuran->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis

Caption: The reaction pathway of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) and cool to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Benzofuran: Dissolve 6-methoxybenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate. Stir the mixture until the ice has completely melted. The product may precipitate out and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Method 2: Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[6][7] However, its application can be extended to other electron-rich aromatic compounds, including benzofurans. The reaction typically involves chloroform and a strong base, such as sodium hydroxide.[8] The reactive electrophile in this case is dichlorocarbene (:CCl₂).[6]

Mechanism of the Reimer-Tiemann Reaction

The reaction is initiated by the deprotonation of chloroform by the strong base to generate the highly reactive dichlorocarbene. This electrophile then attacks the electron-rich benzofuran ring, leading to the formation of a dichloromethyl-substituted intermediate, which upon hydrolysis yields the aldehyde.

Reimer_Tiemann Chloroform Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene Base Strong Base (e.g., NaOH) Base->Dichlorocarbene Intermediate Dichloromethyl Intermediate Benzofuran 6-Methoxybenzofuran Benzofuran->Intermediate + :CCl₂ Product This compound Intermediate->Product Hydrolysis

Caption: The reaction pathway of the Reimer-Tiemann formylation.

Experimental Protocol: Reimer-Tiemann Formylation of 6-Methoxybenzofuran

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxybenzofuran (1.0 eq.) in a suitable solvent such as ethanol or a biphasic system of water and an organic solvent.

  • Addition of Base: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide (excess, e.g., 4-5 eq.).

  • Addition of Chloroform: Heat the mixture to 60-70 °C and add chloroform (3-4 eq.) dropwise over a period of 1-2 hours with vigorous stirring.

  • Reaction Progression: Continue to heat the reaction mixture at reflux for several hours (typically 6-12 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture carefully with dilute hydrochloric acid or sulfuric acid to a pH of approximately 2-3. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Comparative Analysis of Formylation Routes

The choice between the Vilsmeier-Haack and Reimer-Tiemann reactions depends on several factors, including substrate reactivity, desired yield, and available laboratory resources.

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Reagents DMF, POCl₃ (or other activating agents)Chloroform, Strong Base (e.g., NaOH)
Reaction Conditions Generally milder, temperatures from 0 °C to moderate heating.Harsher, requires strong base and elevated temperatures.
Reaction Time Typically shorter (2-6 hours).Generally longer (6-12 hours or more).
Yield Often higher for electron-rich heterocycles.Can be variable and sometimes lower due to side reactions.
Selectivity Generally high for the most electron-rich position (C2 in benzofurans).Primarily ortho-formylation for phenols, can be less selective for other heterocycles.
Substrate Scope Broad for electron-rich aromatics and heterocycles.[1]More specific to phenols and other highly activated systems.[6]
Safety Considerations POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood.Chloroform is a suspected carcinogen. The reaction can be exothermic and requires careful temperature control.

Expert Insight: For the synthesis of this compound, the Vilsmeier-Haack reaction is generally the recommended method . The electron-donating effect of the methoxy group and the inherent reactivity of the benzofuran ring make it an excellent substrate for this reaction, often leading to higher yields and cleaner product formation under milder conditions compared to the Reimer-Tiemann reaction. The Reimer-Tiemann reaction, while a viable alternative, may result in lower yields and the formation of byproducts due to the harsh basic conditions.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons on the benzofuran ring system, and the methoxy group protons (around 3.8-3.9 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the aromatic carbons and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1680-1700 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈O₃, MW: 176.17 g/mol ).

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various routes. A strategic approach involving the initial construction of the 6-methoxybenzofuran core from 4-methoxyphenol, followed by formylation, is a robust and efficient strategy. When comparing formylation methods, the Vilsmeier-Haack reaction emerges as the superior choice for this specific transformation, offering milder reaction conditions, shorter reaction times, and generally higher yields compared to the Reimer-Tiemann reaction. By understanding the nuances of each synthetic step and the comparative advantages of different methodologies, researchers can confidently select and execute the most appropriate route to obtain this valuable chemical intermediate for their research and development endeavors.

References

A Comparative Guide to the Characterization of 6-Methoxybenzofuran-2-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the characterization of 6-Methoxybenzofuran-2-carbaldehyde and its derivatives. It is designed to offer not just procedural steps, but a foundational understanding of the experimental choices and the interpretation of data, grounded in established scientific principles.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of benzofuran have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] this compound, with its reactive aldehyde functionality and the electron-donating methoxy group, serves as a versatile starting material for the synthesis of a diverse library of derivatives with potential therapeutic applications.[1] This guide will focus on the key characterization techniques essential for verifying the synthesis and purity of these compounds, and for elucidating structure-activity relationships.

Synthesis and Characterization of this compound

The synthesis of the parent compound, this compound, can be achieved through various established methods, including the Vilsmeier-Haack reaction on 6-methoxybenzofuran or the oxidation of the corresponding alcohol. The presence of the methoxy and aldehyde groups makes it a valuable building block for creating more complex molecules.[1]

Expected Spectroscopic Data for this compound:

Technique Expected Observations
¹H NMR - A singlet for the aldehydic proton (~9.5-10.0 ppm).- A singlet for the methoxy protons (~3.8-4.0 ppm).- A set of signals in the aromatic region (6.8-7.8 ppm) corresponding to the protons on the benzofuran ring system. The coupling patterns would be indicative of their relative positions.
¹³C NMR - A signal for the aldehydic carbon (~180-190 ppm).- A signal for the methoxy carbon (~55-60 ppm).- A series of signals in the aromatic region (~100-160 ppm) for the carbons of the benzofuran core.
IR (Infrared) Spectroscopy - A strong C=O stretching vibration for the aldehyde group (~1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and aldehyde protons (~2720, 2820, and 3000-3100 cm⁻¹).- C-O stretching vibrations for the ether linkage (~1250 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M+) corresponding to the molecular weight of C₁₀H₈O₃ (176.17 g/mol ).

Comparative Characterization of this compound Derivatives: A Case Study of Aurones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their distinctive yellow color and a range of biological activities.[5] The synthesis of aurone derivatives from this compound provides an excellent case study for comparative characterization.

General Synthesis of Aurone Derivatives

Aurones can be synthesized via a Claisen-Schmidt condensation reaction between a benzofuranone and an aromatic aldehyde. In this case, 6-methoxybenzofuran-3(2H)-one would be reacted with a substituted benzaldehyde. Alternatively, and more relevant to our starting material, aurones can be synthesized through the oxidative cyclization of 2'-hydroxychalcones, which are formed by the condensation of a 2-hydroxyacetophenone with a benzaldehyde.

For the purpose of this guide, we will focus on a derivative synthesized from a chalcone precursor, which can be conceptually linked to our starting aldehyde. A representative synthesis is the preparation of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one.[3][6]

Experimental Protocol: Synthesis of a Representative Aurone Derivative

  • Chalcone Synthesis: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and naphthaldehyde (1 equivalent) in ethanol, an aqueous solution of NaOH (40%) is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated chalcone is filtered, washed with water, and dried.

  • Oxidative Cyclization to Aurone: The synthesized chalcone (1 equivalent) is dissolved in DMSO, and mercuric acetate (1.5 equivalents) is added. The mixture is heated at 160°C for several hours. After cooling, the reaction mixture is poured into ice-cold water and acidified with HCl. The resulting solid is filtered, washed, and purified by column chromatography.[3]

Causality in Experimental Choices:

  • The use of a strong base (NaOH) in the Claisen-Schmidt condensation is crucial for deprotonating the acetophenone, forming an enolate which then attacks the aldehyde.

  • Mercuric acetate is a common oxidizing agent for the cyclization of 2'-hydroxychalcones to aurones. The reaction proceeds through an intramolecular oxymercuration followed by demercuration.

  • Acidification is necessary to protonate the resulting product and facilitate its precipitation from the aqueous solution.

Comparative Spectroscopic Analysis

The structural changes from the starting aldehyde to the aurone derivative are clearly reflected in their respective spectra.

Table 1: Comparative Spectroscopic Data

Technique This compound (Expected) (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one[3] Interpretation of Differences
¹H NMR Aldehyde proton (~9.5-10.0 ppm)Methylene proton (=CH-) at 6.99 ppmThe disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal confirm the formation of the benzylidene moiety. The complex aromatic region reflects the presence of the naphthalene ring.
¹³C NMR Aldehyde carbon (~180-190 ppm)Carbonyl carbon (C=O) at 191.78 ppm, Vinylic carbon (=CH-) at 114.18 ppmThe shift of the carbonyl carbon and the appearance of new sp² carbons for the benzylidene bridge and naphthalene ring are indicative of the aurone structure.
IR (cm⁻¹) Aldehyde C=O stretch (~1680-1700)Ketone C=O stretch (~1700-1715), C=C stretch (~1600-1650)The C=O stretch remains, but its environment has changed. The appearance of a C=C stretching frequency confirms the presence of the exocyclic double bond.
MS (m/z) M+ at 176[M+H]⁺ at 305.1179The significant increase in molecular weight corresponds to the addition of the naphthalen-1-ylmethylene group.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aurone Aurone Derivative chalcone->aurone Oxidative Cyclization nmr NMR (¹H, ¹³C) aurone->nmr ir IR Spectroscopy aurone->ir ms Mass Spectrometry aurone->ms purity Purity Assessment (TLC, HPLC) aurone->purity

Caption: Workflow from synthesis to characterization of an aurone derivative.

Biological Activity: A Comparative Perspective

The derivatization of this compound can significantly impact its biological activity. While the parent aldehyde may possess some inherent activity, its derivatives often exhibit enhanced or novel therapeutic properties.

For instance, aurone derivatives have been investigated for their antimicrobial and anti-inflammatory activities.[3][5] The antimicrobial efficacy of these compounds can be evaluated using standard methods such as the agar well diffusion and broth microdilution assays to determine the minimum inhibitory concentration (MIC).[3][4] Anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokines and mediators in cell-based assays.[3]

Table 2: Illustrative Biological Activity Data for a 6-Methoxybenzofuran Derivative

Compound Target Organism/Cell Line Activity Metric Result Reference
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-oneS. aureus (MRSA)MICBacteriostatic[6]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-oneLPS-stimulated RAW 264.7 cellsCytokine ExpressionDownregulation of IL-6, TNF-α[3]

Logical Relationship of Structure and Activity

G parent 6-Methoxybenzofuran- 2-carbaldehyde derivative Aurone Derivative parent->derivative Chemical Modification activity Enhanced Biological Activity derivative->activity Structural Features

Caption: Relationship between chemical modification and biological activity.

Conclusion and Future Directions

The characterization of this compound and its derivatives is a multi-faceted process that relies on a combination of synthetic organic chemistry and analytical techniques. This guide has provided a framework for understanding the synthesis, characterization, and comparative analysis of these valuable compounds. While a lack of publicly available spectral data for the parent aldehyde necessitates the use of predictive models, the principles of spectroscopic interpretation remain universal.

Future research should focus on the synthesis and thorough characterization of a wider range of derivatives of this compound. A systematic exploration of different substituent patterns on the benzylidene ring of aurone derivatives, for example, could lead to the identification of compounds with improved potency and selectivity as antimicrobial or anti-inflammatory agents. Such studies, underpinned by rigorous characterization, are essential for advancing the therapeutic potential of the benzofuran scaffold.

References

A Comparative Spectroscopic Analysis of Substituted Benzofuran-2-carbaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzofuran-2-carbaldehydes are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development and quality control of pharmaceuticals containing these derivatives necessitate robust and reliable analytical methods for their identification and quantification. This guide provides a comparative spectroscopic analysis of these compounds, offering insights into how different substituents on the benzofuran ring influence their spectral characteristics. The information presented here is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel benzofuran derivatives.

The Influence of Substituents on Spectroscopic Properties

The electronic and structural properties of benzofuran-2-carbaldehydes can be significantly altered by the introduction of various substituent groups on the benzene or furan ring. These modifications, in turn, lead to predictable shifts in their spectroscopic signatures. Understanding these relationships is crucial for confirming the successful synthesis of target molecules and for predicting their chemical behavior.

This guide will delve into the key spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted benzofuran-2-carbaldehydes, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectra of benzofuran-2-carbaldehydes are characterized by distinct signals for the aldehydic proton, the furan ring proton, and the aromatic protons of the benzene ring.

  • Aldehydic Proton (CHO): This proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The exact chemical shift is sensitive to the electronic nature of the substituents on the benzofuran ring. Electron-withdrawing groups tend to deshield this proton, causing a downfield shift, while electron-donating groups have the opposite effect.

  • Furan Ring Proton (H3): The proton at the C3 position of the furan ring typically appears as a singlet between δ 7.0 and 8.0 ppm.

  • Benzene Ring Protons: The protons on the benzene ring give rise to a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being highly dependent on the substitution pattern.

Table 1: Representative ¹H NMR Data for Substituted Benzofuran-2-carbaldehydes

SubstituentAldehyde Proton (δ, ppm)Furan Proton (H3) (δ, ppm)Aromatic Protons (δ, ppm)Reference
Unsubstituted~9.8~7.6~7.2-7.7[3]
5-Nitro>9.8>7.6Downfield shifts observed[4]
5-Methoxy<9.8<7.6Upfield shifts observed[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and appears significantly downfield, typically between δ 175 and 190 ppm.

  • Furan Ring Carbons: The carbons of the furan ring (C2 and C3) and the carbons at the ring junction (C3a and C7a) have characteristic chemical shifts.

  • Benzene Ring Carbons: The chemical shifts of the benzene ring carbons are influenced by the nature and position of the substituents.

Table 2: Representative ¹³C NMR Data for Substituted Benzofuran-2-carbaldehydes

SubstituentCarbonyl Carbon (δ, ppm)Furan Carbons (δ, ppm)Benzene Carbons (δ, ppm)Reference
Unsubstituted~177.6C2: ~153, C3: ~121~112-148[6]
5-NitroDownfield shiftShifts observedSignificant shifts due to NO₂[4]
5-MethoxyUpfield shiftShifts observedSignificant shifts due to OCH₃[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For benzofuran-2-carbaldehydes, the most characteristic absorption band is that of the carbonyl group.

  • Carbonyl (C=O) Stretch: A strong absorption band is typically observed in the region of 1670-1710 cm⁻¹. The exact frequency is influenced by the electronic effects of the substituents. Electron-withdrawing groups increase the double bond character of the C=O bond, leading to a higher stretching frequency, while electron-donating groups have the opposite effect. For example, the IR spectrum of a benzofuran derivative showed a strong absorption band at 1689 cm⁻¹ due to the C=O group.[7]

  • C-O-C Stretch: The stretching vibration of the furan ring's ether linkage typically appears in the region of 1000-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are dependent on the extent of conjugation in the molecule. The benzofuran ring system is a chromophore, and the presence of the carbaldehyde group and other substituents can significantly affect the UV-Vis spectrum. It has been experimentally found that simple substituted benzofurans show a marked dependence of the first electronic absorption band on the position as well as the nature of the substituent.[5]

  • π → π* Transitions: Benzofuran-2-carbaldehydes typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system.

  • n → π* Transitions: A weaker absorption band at longer wavelengths may be observed due to the n → π* transition of the carbonyl group.

The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For instance, electron-donating groups like methoxy groups can lead to a red shift, while electron-withdrawing groups like nitro groups can also cause a red shift due to extended conjugation.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For benzofuran-2-carbaldehyde, the molecular ion peak (M⁺) is typically observed, and its mass corresponds to the molecular weight of the compound (146.14 g/mol for the unsubstituted version).[8]

Common fragmentation patterns involve the loss of the formyl radical (•CHO) or a carbon monoxide (CO) molecule. The fragmentation pattern can be influenced by the substituents present on the benzofuran ring.

Experimental Protocols

General Synthesis of Substituted Benzofuran-2-carbaldehydes

A common method for the synthesis of benzofuran-2-carbaldehydes involves the Vilsmeier-Haack reaction of a corresponding substituted benzofuran.

Step-by-step methodology:

  • Dissolve the substituted benzofuran in a suitable solvent such as dimethylformamide (DMF).

  • Cool the reaction mixture in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Benzofuran-2-carbaldehyde Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Comparative Analysis of Spectroscopic Data NMR->Interpretation IR->Interpretation UV_Vis->Interpretation MS->Interpretation

Caption: Workflow for the synthesis and spectroscopic analysis of substituted benzofuran-2-carbaldehydes.

Conclusion

The spectroscopic analysis of substituted benzofuran-2-carbaldehydes provides a wealth of information regarding their structure and electronic properties. By systematically comparing the NMR, IR, UV-Vis, and MS data of derivatives with different substituents, researchers can gain a deeper understanding of structure-property relationships. This knowledge is invaluable for the rational design and synthesis of novel benzofuran-based compounds with desired pharmacological activities.

References

A Comparative Guide to the Validation of 6-Methoxybenzofuran-2-carbaldehyde Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 6-Methoxybenzofuran-2-carbaldehyde, a key building block in the synthesis of various heterocyclic compounds and potentially bioactive molecules, is no exception.[1] Its utility in pharmaceuticals and materials science necessitates a robust and reliable method for purity assessment.[1] This guide provides an in-depth technical comparison and a detailed experimental protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), grounded in the principles of scientific integrity and regulatory expectations.

High-performance liquid chromatography is a powerful analytical technique for separating, identifying, and quantifying a wide range of pharmaceuticals and their metabolites.[2] Its high resolution, sensitivity, and reproducibility make it the preferred method for assessing the purity of pharmaceutical compounds.[3]

The Criticality of a Validated HPLC Method

A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. For regulatory submissions, such as in Investigational New Drug (IND) or New Drug Application (NDA) filings, a fully validated HPLC method is a mandatory requirement.[4] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), provide a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies described herein.[2][5]

Comparative Analysis: HPLC vs. Alternative Techniques

While other analytical techniques can be used for purity determination, HPLC offers distinct advantages for a compound like this compound.

TechniqueAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) High resolution and sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds, well-established regulatory acceptance.Higher cost of instrumentation and consumables, requires skilled operators.Excellent: Ideal for separating the main compound from structurally similar impurities and degradation products.
Gas Chromatography (GC) High resolution for volatile compounds, sensitive detectors available.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Limited: The compound has a relatively high boiling point and may require high temperatures, risking degradation.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative analysis.Limited resolution and sensitivity, not inherently quantitative without densitometry.Good for preliminary screening: Useful for reaction monitoring but not for definitive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze, expensive instrumentation.Complementary: Excellent for structural confirmation and identification of major impurities, but less practical for routine purity checks.
Mass Spectrometry (MS) High sensitivity and specificity, provides molecular weight information.Can be coupled with HPLC (LC-MS) for enhanced identification, but as a standalone technique, it's not ideal for quantitative purity without extensive calibration.Powerful when coupled with HPLC: LC-MS is invaluable for identifying unknown impurities.

Experimental Protocol: A Validated Reversed-Phase HPLC Method

The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The choice of a C18 column is based on the aromatic and moderately polar nature of the analyte, which allows for effective separation based on hydrophobicity.[6][7]

Instrumentation and Chromatographic Conditions
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the benzofuran chromophore)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the Standard Solution.

Method Validation Workflow

The following workflow, based on ICH Q2(R1) guidelines, ensures the method is fit for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria

To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants, a forced degradation study is essential.[4]

  • Procedure: Expose the sample solution to acidic (0.1 M HCl, 60 °C, 24h), basic (0.1 M NaOH, 60 °C, 24h), oxidative (3% H₂O₂, RT, 24h), thermal (80 °C, 48h), and photolytic (UV light, 24h) conditions.

  • Analysis: Analyze the stressed samples alongside a non-stressed sample. The method is specific if the main peak is well-resolved from any degradation product peaks (resolution > 2). Peak purity analysis using a photodiode array (PDA) detector should also be performed.

This establishes the relationship between the concentration of the analyte and the detector response.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy demonstrates the closeness of the test results to the true value.

  • Procedure: Perform a recovery study by spiking a known amount of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration), with three replicates at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is assessed at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[5]

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Assess the impact on the system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the purity results should not be significantly affected.

Data Summary and Interpretation

The results of the validation study should be compiled into a clear and concise summary table.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2All peaks resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%0.88%Pass
LOD (µg/mL) Report Value0.05N/A
LOQ (µg/mL) Report Value0.15N/A
Robustness System suitability passesAll parameters metPass

Conclusion

The validation of an HPLC method for determining the purity of this compound is a critical exercise that underpins the quality and reliability of research and development activities. By following a structured approach based on ICH guidelines, a robust, specific, and accurate method can be established. While other techniques have their merits, a well-validated RP-HPLC method, as outlined in this guide, provides the most comprehensive and defensible data for purity assessment, ensuring that this important chemical intermediate meets the stringent quality requirements of the pharmaceutical and chemical industries.

References

A Comparative Guide to Catalysts for Benzofuran Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its prevalence in medicinally significant compounds, such as the antiarrhythmic amiodarone and the antidepressant vilazodone, underscores the continuous demand for efficient and versatile synthetic methodologies.[1][3] This guide provides a comparative analysis of prominent catalytic systems for benzofuran synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic intricacies, performance benchmarks, and practical experimental protocols for palladium, copper, gold, and metal-free catalytic systems.

The Strategic Importance of Catalyst Selection in Benzofuran Synthesis

The choice of catalyst is paramount in dictating the efficiency, substrate scope, and functional group tolerance of a benzofuran synthesis. Historically, harsh conditions with limited applicability were common.[4] However, the advent of transition-metal catalysis has revolutionized access to this important scaffold, enabling milder reaction conditions and broader structural diversity.[4][5] This guide will explore the nuances of the most prevalent catalytic systems, providing a framework for rational catalyst selection based on the specific synthetic target and available starting materials.

Palladium-Catalyzed Strategies: The Workhorse of Benzofuran Synthesis

Palladium catalysis is arguably the most extensively developed and widely employed strategy for constructing the benzofuran ring. Its versatility stems from a rich portfolio of well-understood elementary organometallic steps, enabling a variety of synthetic disconnections.

Mechanistic Insights: The Sonogashira Coupling and Cyclization Cascade

A cornerstone of palladium-catalyzed benzofuran synthesis is the tandem Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[6] The catalytic cycle, depicted below, commences with the oxidative addition of the palladium(0) catalyst to the o-halophenol. The resulting palladium(II) species then undergoes a transmetalation with a copper(I) acetylide (formed in situ), followed by reductive elimination to furnish the o-alkynylphenol intermediate. Subsequent intramolecular oxypalladation of the alkyne by the phenolic oxygen, followed by reductive elimination, forges the benzofuran ring and regenerates the active palladium(0) catalyst.

Caption: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

Other notable palladium-catalyzed methods include Heck-type reactions, C-H activation/oxidation tandem reactions, and enolate arylation.[4][7][8] The palladium-catalyzed enolate arylation, for instance, provides a powerful route to α-aryl ketones which can then undergo acid-catalyzed cyclization to form benzofurans.[4]

Performance Comparison of Palladium Catalysts

The efficacy of palladium-catalyzed benzofuran synthesis is highly dependent on the choice of ligands, bases, and reaction conditions. The following table summarizes the performance of various palladium catalytic systems.

Catalyst SystemStarting MaterialsKey ConditionsYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenols, Terminal AlkynesEt₃N, solventGood to excellent[9][10]
Pd(OAc)₂2-Hydroxyarylacetonitriles, Arylboronic acidsBase, solventModerate[6][10]
Pd(OAc)₂o-Bromophenols, KetonesP(t-Bu)₃, NaOt-Bu, then TFAModerate to excellent[4]
Pd Nanoparticleso-Iodophenols, Terminal AlkynesAmbient conditionsGood[6]
Pd/C2-Hydroxyarylacetonitriles, Sodium SulfinatesTandem reactionModerate to excellent[8]
Experimental Protocol: One-Pot Synthesis via Palladium-Catalyzed Enolate Arylation

This protocol is adapted from the work of Eidamshaus and Burch for the synthesis of 2-substituted benzofurans from o-bromophenols and ketones.[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol), P(t-Bu)₃ (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox, and add the o-bromophenol (1.0 mmol) and the ketone (1.2 mmol) under a stream of nitrogen. Add toluene (3 mL) and seal the vessel.

  • Arylation: Heat the reaction mixture at 80 °C for 16-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cyclization: Cool the reaction mixture to room temperature. Add a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) (4 mL). Stir at room temperature for 1-2 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Routes: A Cost-Effective and Versatile Alternative

Copper catalysis has emerged as an attractive alternative to palladium-based systems due to the lower cost and high abundance of copper. Copper catalysts are effective in promoting a range of transformations leading to benzofurans, including Ullmann-type couplings and oxidative cyclizations.[11]

Mechanistic Insights: Ullmann Condensation and Oxidative Annulation

The classical approach involves an intramolecular Ullmann condensation of an o-halophenol bearing a vinyl group. More contemporary methods utilize copper to catalyze the coupling of phenols with alkynes or other partners. For example, a one-pot synthesis can involve the reaction of o-iodophenols, acyl chlorides, and phosphorus ylides, where copper catalyzes the crucial C-arylation step.[12] Another powerful strategy is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization.[13][14]

Copper_Catalyzed_Workflow Start Starting Materials (e.g., o-Iodophenol, Alkyne) Reaction Add Copper Catalyst (e.g., CuI, CuBr) Start->Reaction Conditions Set Reaction Conditions (Base, Solvent, Temp) Reaction->Conditions Monitor Monitor Reaction Progress (TLC, GC-MS) Conditions->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Benzofuran Purify->Product

Caption: General experimental workflow for copper-catalyzed benzofuran synthesis.

Performance Comparison of Copper Catalysts

Copper-catalyzed methods offer a broad substrate scope and often employ milder and more environmentally friendly conditions compared to some classical methods.

Catalyst SystemStarting MaterialsKey ConditionsYield (%)Reference
CuIo-Hydroxy aldehydes, Amines, AlkynesDeep eutectic solvent (ChCl:EG)Good to excellent[9][10]
CuBr / 1,10-phenanthrolineo-Iodophenols, Acyl chlorides, P-ylidesCs₂CO₃, DMSO, 90 °CModerate to good[12]
CuClSalicylaldehyde-derived Schiff bases, AlkenesDBU, DMF45-93[10]
Cu-TMEDAKetone derivativesWater (solvent)Good to excellent[6]
Copper-mediatedPhenols, Unactivated internal alkynesOxidative annulationNot specified[15]
Experimental Protocol: Copper-Catalyzed Synthesis from o-Iodophenols and Alkynes

This protocol is a general representation of a Sonogashira-type coupling followed by cyclization, often utilizing a copper co-catalyst with palladium, but can be adapted for copper-only mediated cyclizations under specific conditions.

  • Reaction Setup: To a dried Schlenk tube, add CuI (5 mol%), the o-iodophenol (1.0 mmol), and a suitable ligand if required. Evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol), a base such as Et₃N or K₂CO₃ (2.0 mmol), and a degassed solvent (e.g., DMF or toluene, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

Gold-Catalyzed Synthesis: Mild Conditions and Unique Reactivity

Gold catalysis has gained prominence for its ability to activate alkynes under exceptionally mild conditions, facilitating a range of cyclization reactions to form benzofurans.[3] The high Lewis acidity of gold catalysts enables unique reaction cascades not easily accessible with other metals.[16]

Mechanistic Insights: Alkyne Activation and Migratory Cyclization

Gold(I) catalysts are particularly effective in activating the C-C triple bond of o-alkynylphenols, making it susceptible to nucleophilic attack by the adjacent hydroxyl group.[17] This intramolecular hydroalkoxylation is a common and efficient route to benzofurans.[17] More complex cascades, such as an intermolecular alkoxylation/Claisen rearrangement/condensation sequence, have also been developed, showcasing the unique reactivity of gold catalysts.[16][18]

Performance Comparison of Gold Catalysts

Gold-catalyzed reactions are characterized by their mild conditions, low catalyst loadings, and tolerance of a wide array of functional groups.

Catalyst SystemStarting MaterialsKey ConditionsYield (%)Reference
Ph₃PAuCl / AgNTf₂Phenols, AlkynylbenziodoxolePhen, MeCN, 45 °Cup to 94[19]
[Au(IPr)]₂OH·BF₄2-Alkynylaryl benzyl ethersToluene, 40-45 °CModerate to good[1][17]
AuCl₃Quinols, Alkynyl estersDifluorodiphenylsilane, 60 °Cup to 86[16][18]
SIPrAuCl / NaBArFo-Alkynylphenols, HaloalkynesDCE, r.t.up to 98[20]
Ph₃PAuCl / Selectfluoro-Alkynyl phenols, Alcohols/AcidsTfOH, MeCN, 70 °CModerate to good[21]
Experimental Protocol: Gold-Catalyzed Cyclization of 2-Alkynylaryl Ethers

This protocol is based on the migratory cyclization reported for the synthesis of 2,3-disubstituted benzofurans.[17]

  • Reaction Setup: In a 2-dram vial, combine the gold(I)-NHC dimer catalyst (e.g., [Au(IPr)]₂OH·BF₄, 0.25-1 mol%) and the 2-alkynylaryl ether substrate (0.5 mmol).

  • Solvent Addition: Add toluene (1.0 mL). Cap the vial.

  • Reaction: Heat the mixture at 40–45 °C with stirring for 20 hours, or until completion as monitored by TLC.

  • Purification: Cool the mixture to room temperature and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

Metal-Free Approaches: An Emerging Green Alternative

While transition-metal catalysis dominates the field, metal-free synthetic routes to benzofurans are gaining increasing attention due to their cost-effectiveness and reduced environmental impact.[22][23] These methods often rely on the use of hypervalent iodine reagents, strong bases, or cascade reactions initiated by non-metallic promoters.

Mechanistic Insights: Oxidative Cyclization and Base-Mediated Condensations

A common metal-free strategy involves the oxidative cyclization of o-hydroxystilbenes using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).[6] Base-mediated condensation cascade reactions have also been reported, providing access to novel benzofuran derivatives.[9] Furthermore, transition-metal-free approaches utilizing the unique reactivity of sulfoxides have been developed for the C-H functionalization of simple phenols.[24]

Performance Comparison of Metal-Free Methods

Metal-free reactions provide valuable alternatives to traditional methods, particularly when metal contamination is a concern.

Reagent/CatalystStarting MaterialsKey ConditionsYield (%)Reference
PhI(OAc)₂ (stoichiometric)o-HydroxystilbenesAcetonitrileGood[6]
PhI(OAc)₂ (catalytic) / m-CPBAo-HydroxystilbenesOxidative cyclizationGood to excellent[6]
Potassium tert-butoxideVariesDMSONot specified[9]
Trifluoroacetic anhydride (TFAA)N-trifluoroacetyl-ene-hydroxylamines[4][4]-sigmatropic rearrangementNot specified[6]
PPh₃o-Quinone methides, Acyl chloridesTandem reactionGood to high[25]
Experimental Protocol: Hypervalent Iodine-Mediated Cyclization

This protocol is a representative procedure for the metal-free synthesis of 2-arylbenzofurans from o-hydroxystilbenes.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the o-hydroxystilbene (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add (diacetoxyiodo)benzene (1.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of benzofurans has been significantly advanced by the development of diverse and powerful catalytic systems. Palladium and copper catalysts remain the workhorses of the field, offering robust and versatile solutions for a wide range of substrates. Gold catalysis provides an exceptionally mild and often complementary approach, enabling unique transformations. The continued emergence of metal-free alternatives is a promising trend towards more sustainable and cost-effective synthetic routes.

The choice of an optimal catalyst is a multifactorial decision, balancing considerations of cost, substrate availability, desired functional group tolerance, and scalability. For complex targets in drug discovery, the mildness and functional group tolerance of gold and modern palladium catalysts are often advantageous. For large-scale production, the cost-effectiveness of copper and metal-free systems presents a compelling case. This guide serves as a foundational resource for navigating these choices, empowering researchers to select the most appropriate catalytic system to efficiently access the valuable benzofuran scaffold.

References

A Comparative Guide to the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde: An Evaluation of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxybenzofuran-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly within medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1] The strategic placement of the methoxy and aldehyde functionalities offers versatile handles for further molecular elaboration, making the efficient and scalable synthesis of this intermediate a critical concern for researchers.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select the most appropriate synthetic route based on their specific experimental context, considering factors such as scale, reagent availability, cost, and safety.

Core Synthetic Strategies: A High-Level Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Direct Formylation of a Pre-formed Benzofuran Core: This is the most common strategy, starting with 6-methoxybenzofuran and introducing the C2-aldehyde group via an electrophilic substitution or an organometallic pathway.

  • Concurrent Ring Formation and Functionalization: These methods construct the benzofuran ring system from acyclic precursors in a manner that either incorporates the C2-aldehyde directly or installs a precursor group (like a methyl group) that can be subsequently oxidized.

The choice between these strategies depends heavily on the availability and cost of the starting materials. The following diagram illustrates the decision-making logic.

Synthetic_Strategy_Decision cluster_formylation Strategy 1: Direct Formylation cluster_cyclization Strategy 2: Ring Construction start Objective: Synthesize this compound sm_avail Is 6-Methoxybenzofuran readily available/cost-effective? start->sm_avail formylation Pursue Direct Formylation Methods sm_avail->formylation Yes cyclization Pursue Ring Synthesis Methods sm_avail->cyclization No vilsmeier Vilsmeier-Haack Reaction formylation->vilsmeier Classic, robust lithiation Organolithium Route formylation->lithiation High selectivity grignard Grignard Reagent Route formylation->grignard Requires halogenated precursor cyclize_oxidize Cyclization followed by Oxidation cyclization->cyclize_oxidize e.g., from 2-methyl derivative cyclize_formyl Cyclization with Formyl Precursor cyclization->cyclize_formyl e.g., from functionalized phenol

Caption: Decision workflow for selecting a primary synthetic strategy.

Strategy 1: Direct Formylation of 6-Methoxybenzofuran

This approach leverages the inherent nucleophilicity of the benzofuran ring, particularly at the C2 position, which is activated by the ring oxygen.

Method A: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

Mechanism and Rationale: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4] This electrophile is then attacked by the electron-rich C2 position of 6-methoxybenzofuran. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. The Vilsmeier reagent is a relatively mild electrophile, which makes this reaction highly selective for activated systems like benzofurans, often avoiding side reactions.[3]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Step 1: Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Step 1: Reagent Formation Benzofuran 6-Methoxybenzofuran Iminium_Salt Iminium Salt Intermediate Benzofuran->Iminium_Salt Vilsmeier_Reagent->Iminium_Salt Step 2: Electrophilic Aromatic Substitution Product 6-Methoxybenzofuran- 2-carbaldehyde Iminium_Salt->Product Step 3: Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Experimental Considerations:

  • Stoichiometry: A slight excess of DMF and POCl₃ is typically used.

  • Solvent: The reaction can be run in DMF as the solvent or in a chlorinated solvent like dichloroethane.

  • Temperature: The formation of the Vilsmeier reagent is often performed at 0°C, followed by warming to room temperature or gentle heating to drive the formylation to completion.

  • Workup: The workup is critical and involves careful hydrolysis of the intermediate iminium salt and any remaining POCl₃, typically with an aqueous sodium acetate or sodium hydroxide solution.

Method B: Organolithium-Mediated Formylation

This method relies on the deprotonation of the most acidic proton on the benzofuran ring, followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF.[5] For benzofurans, the C2 proton is particularly acidic due to the inductive effect of the adjacent oxygen atom, allowing for regioselective lithiation.

Mechanism and Rationale: A strong, non-nucleophilic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), is used to deprotonate the C2 position of 6-methoxybenzofuran at low temperatures (e.g., -78°C) to prevent side reactions. This generates a highly nucleophilic 2-lithiobenzofuran intermediate. The subsequent addition of DMF results in the formation of a tetrahedral intermediate, which collapses upon aqueous workup to yield the desired aldehyde.[6] This method offers excellent regioselectivity and is often high-yielding, but requires stringent anhydrous conditions.

Experimental Considerations:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be flame-dried, and solvents must be rigorously anhydrous.

  • Temperature Control: The lithiation step is highly exothermic and must be performed at low temperatures (-78°C is common) to ensure selectivity and prevent degradation.

  • Reagent Purity: The quality of the alkyllithium reagent is crucial for achieving high yields. Titration is recommended to determine the exact molarity before use.

Method C: Formylation via Grignard Reagents

An alternative organometallic approach involves the use of a Grignard reagent.[7] This pathway requires a halogenated precursor, typically 2-bromo-6-methoxybenzofuran.

Mechanism and Rationale: The Grignard reagent is prepared by reacting 2-bromo-6-methoxybenzofuran with magnesium metal in an etheral solvent like THF or diethyl ether.[7] This process, known as an oxidative insertion, converts the electrophilic C-Br bond into a highly nucleophilic C-MgBr bond. The resulting Grignard reagent can then be treated with a formylating agent such as DMF or ethyl formate. Similar to the lithiation route, the reaction proceeds through an addition-elimination mechanism to furnish the aldehyde after workup.[8][9]

Experimental Considerations:

  • Precursor Synthesis: This method's viability is contingent on the availability of 2-bromo-6-methoxybenzofuran.

  • Anhydrous Conditions: Like organolithium reagents, Grignard reagents are incompatible with water.[7]

  • Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. The use of initiators like iodine or 1,2-dibromoethane may be necessary.

Strategy 2: Concurrent Ring Formation and Functionalization

This approach builds the desired molecule from simpler, acyclic precursors.

Method D: Oxidation of 2-Methyl-6-methoxybenzofuran

If 2-methyl-6-methoxybenzofuran is a more accessible starting material, its selective oxidation to the corresponding aldehyde presents a viable alternative.

Mechanism and Rationale: The challenge lies in choosing an oxidant that is potent enough to convert the benzylic methyl group to an aldehyde but mild enough to avoid over-oxidation to the carboxylic acid or degradation of the electron-rich benzofuran ring. Reagents like selenium dioxide (SeO₂), chromium-based oxidants (e.g., CrO₃), or manganese dioxide (MnO₂) are often employed for such transformations. The reaction mechanism varies with the oxidant but typically involves radical or ionic pathways at the benzylic position.

Experimental Considerations:

  • Oxidant Selection: The choice of oxidant is critical. MnO₂ is often preferred for its selectivity for benzylic and allylic alcohols, but its application to methyl groups can be sluggish. SeO₂ is effective but highly toxic.

  • Reaction Conditions: Conditions must be carefully controlled to prevent over-oxidation. Monitoring the reaction by TLC or GC is essential.[10]

  • Yields: Yields can be variable and are highly dependent on the substrate and specific conditions used.

Comparative Analysis of Synthetic Methods

To facilitate an objective comparison, the key performance indicators for each method are summarized below.

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack 6-MethoxybenzofuranDMF, POCl₃Good to ExcellentOperationally simple, cost-effective, scalable, tolerant of various functional groups.[11]POCl₃ is corrosive and water-sensitive; workup can be vigorous.
Organolithium Route 6-Methoxybenzofurann-BuLi, DMFExcellentHigh yields, excellent C2-regioselectivity.[5][6]Requires strict anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents.
Grignard Route 2-Bromo-6-methoxybenzofuranMg, DMFGoodUtilizes classic, well-understood organometallic chemistry.[7]Requires a halogenated precursor which adds synthetic steps; strict anhydrous conditions needed.
Oxidation 2-Methyl-6-methoxybenzofuranSeO₂, MnO₂, etc.Moderate to GoodGood alternative if the methyl analog is more readily available.Risk of over-oxidation to carboxylic acid[10]; some oxidants are highly toxic (SeO₂).

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran
  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation: Dissolve 6-methoxybenzofuran (1 eq.) in a minimal amount of anhydrous DMF or dichloroethane and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0°C. Carefully and slowly pour the mixture onto crushed ice containing a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction and Purification: Stir the resulting suspension for 1 hour, then extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Protocol 2: Ortho-Lithiation and Formylation of 6-Methoxybenzofuran
  • Setup: Assemble a three-necked, flame-dried round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Reaction Mixture: Add 6-methoxybenzofuran (1 eq.) to anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (3 eq.) dropwise to the solution, again maintaining the temperature at -78°C. After the addition, stir the mixture at this temperature for an additional 2 hours.

  • Quenching and Workup: Allow the reaction to warm slowly to 0°C, then quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, with the Vilsmeier-Haack reaction and organolithium-mediated formylation representing the most direct and reliable routes starting from 6-methoxybenzofuran.

  • The Vilsmeier-Haack reaction stands out for its operational simplicity, cost-effectiveness, and scalability, making it a preferred choice for large-scale industrial applications.[11]

  • The organolithium route offers superior yields and regioselectivity but demands specialized equipment and handling techniques for pyrophoric and moisture-sensitive reagents, making it highly suitable for smaller-scale laboratory syntheses where yield is paramount.[5][6]

  • The Grignard and oxidation methods serve as valuable alternatives when the specific starting materials (2-bromo- or 2-methyl-6-methoxybenzofuran, respectively) are more readily accessible than the parent benzofuran.

Ultimately, the optimal choice is dictated by a careful evaluation of the available resources, required scale, and safety infrastructure of the laboratory. This guide provides the foundational data and expert context to make that decision with confidence.

References

Safety Operating Guide

Proper Disposal of 6-Methoxybenzofuran-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-methoxybenzofuran-2-carbaldehyde (CAS No. 53860-74-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted with the highest degree of scientific integrity and operational excellence.

Understanding the Hazard Profile: Why Specific Procedures are Critical

This compound is a solid organic compound featuring a benzofuran core, a methoxy group, and an aldehyde functional group.[1] Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the stringent handling and disposal protocols required.

According to supplier safety information, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), signified by the GHS06 pictogram (skull and crossbones) and the "Danger" signal word.[2] The reactivity of the aldehyde group and the potential for the compound to form hazardous decomposition products upon thermal degradation necessitate careful management to prevent harm to personnel and the environment.[3][4][5] Aldehydes as a class can be irritating to the skin, eyes, and respiratory system.[6][7][8] Therefore, treating this compound as a hazardous waste is mandatory.[9]

Hazard Classification GHS Pictogram Signal Word Hazard Statement Source
Acute Toxicity 3, OralGHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[2]

This table summarizes the primary hazard associated with this compound, informing the necessary personal protective equipment and handling precautions.

Immediate Safety and Handling Protocols Prior to Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The principle of causality here is simple: preventing exposure is the most effective safety measure.

Required PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn to protect from potential spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[8][10]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[8][11]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

Step 1: Waste Characterization and Segregation

Proper characterization is the foundation of compliant disposal.

  • Hazard Identification: This compound is a non-halogenated, toxic, solid organic waste.

  • Waste Segregation: It is critical to segregate this waste stream. Do not mix it with:

    • Halogenated solvents

    • Aqueous waste

    • Acids or bases

    • Other incompatible chemical waste streams

This segregation prevents dangerous chemical reactions and ensures the waste can be managed by the appropriate disposal facility.[15]

WasteSegregation cluster_waste_streams Chemical Waste Streams cluster_disposal Designated Waste Containers Waste 6-Methoxybenzofuran- 2-carbaldehyde (Solid, Non-Halogenated, Toxic) Halogenated Halogenated Solvents (e.g., Dichloromethane) Container Non-Halogenated Solid Waste Container Waste->Container Segregate Into Aqueous Aqueous Waste (e.g., Buffer Solutions) Incompatible Other Incompatibles (e.g., Strong Oxidizers)

Caption: Workflow for proper segregation of this compound waste.

Step 2: Container Selection and Labeling

The choice of container is crucial for safe storage and transport.

  • Container Type: Use a designated, leak-proof waste container compatible with organic solids. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[15]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[13]

    • The approximate quantity of waste.

    • The date of accumulation.[13]

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[13]

    • The name and contact information of the principal investigator or laboratory supervisor.[13]

Step 3: Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • Location: The SAA should be near the point of generation and under the direct control of laboratory personnel.[14]

  • Storage Conditions:

    • Keep the waste container tightly closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.

    • Ensure secondary containment is used to capture any potential leaks or spills.[16]

Step 4: Final Disposal

Disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Professional Disposal Service: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][16]

  • Prohibited Actions:

    • NEVER dispose of this compound down the drain.[9][13] This can lead to contamination of waterways and damage to the aquatic environment.[17]

    • NEVER dispose of this chemical in the regular trash.[9][13]

  • Recommended Disposal Method: Due to its organic nature and toxicity, the most appropriate disposal method is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound, converting it to less harmful components like carbon dioxide and water.

DisposalWorkflow cluster_prohibited Prohibited Actions Start Waste Generation Characterize Step 1: Characterize & Segregate Waste Start->Characterize Containerize Step 2: Select & Label Compatible Container Characterize->Containerize Drain Drain Disposal Characterize->Drain DO NOT Trash Trash Disposal Characterize->Trash DO NOT Store Step 3: Accumulate in Satellite Area Containerize->Store ContactEHS Step 4: Contact EHS for Waste Pickup Store->ContactEHS Incineration Final Disposal: High-Temperature Incineration ContactEHS->Incineration

References

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Retrosynthesis Analysis

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